Neferine
Description
This compound has been reported in Nelumbo nucifera with data available.
isolated from green seed embryo of Nelumbo nucifera Gaertn
Properties
IUPAC Name |
4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[[(1R)-6-methoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H44N2O6/c1-39-15-14-27-21-36(44-5)38(23-30(27)31(39)17-24-7-10-28(42-3)11-8-24)46-34-19-25(9-12-33(34)41)18-32-29-22-37(45-6)35(43-4)20-26(29)13-16-40(32)2/h7-12,19-23,31-32,41H,13-18H2,1-6H3/t31-,32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBATSHDJRIUJK-ROJLCIKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H44N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40177462 | |
| Record name | Neferine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40177462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2292-16-2 | |
| Record name | Neferine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002292162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neferine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40177462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Neferine mechanism of action in cancer cells
An In-depth Technical Guide on the Core Mechanism of Action of Neferine in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, a primary bisbenzylisoquinoline alkaloid extracted from the seed embryo of the lotus (Nelumbo nucifera), has garnered significant attention in oncology for its diverse therapeutic effects.[1][2] Traditionally used in medicine for various ailments, recent research has illuminated its potent anti-cancer properties across a spectrum of malignancies, including lung, breast, liver, cervical, and esophageal cancers.[3][4][5][6] This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its cytotoxic and cytostatic effects on cancer cells. It details the core signaling pathways modulated by this compound, presents quantitative data from key studies, outlines common experimental protocols, and visualizes complex molecular interactions. This compound's multifaceted mechanism of action, encompassing the induction of apoptosis, autophagy, and cell cycle arrest, positions it as a promising candidate for further drug development.[2]
Core Mechanisms of Action
This compound's anti-cancer activity is not mediated by a single pathway but rather through a complex interplay of induced cellular processes, primarily reactive oxygen species (ROS) generation, which triggers downstream events including apoptosis, autophagy, and cell cycle arrest.
Induction of Reactive Oxygen Species (ROS)
A central mechanism underpinning this compound's action is the hypergeneration of intracellular ROS.[6] This oxidative stress disrupts cellular homeostasis and activates multiple stress-response pathways. In esophageal squamous cell carcinoma (ESCC), melanoma, and cervical cancer cells, this compound treatment leads to a significant accumulation of ROS.[3][4][7] This effect is often a critical initiating event; the co-administration of an antioxidant like N-acetylcysteine (NAC) can reverse this compound-induced apoptosis and cell cycle arrest, confirming the pivotal role of ROS.[3][4]
Apoptosis
This compound is a potent inducer of apoptosis in a wide range of cancer cells. The process is typically initiated by ROS-mediated mitochondrial dysfunction.[4][7]
-
Mitochondrial Pathway: this compound triggers the loss of mitochondrial membrane potential, leading to the release of cytochrome C into the cytosol.[4][6] This activates the caspase cascade, evidenced by the increased expression of cleaved caspase-9 and cleaved caspase-3, ultimately leading to the cleavage of poly ADP-ribose polymerase (PARP) and DNA fragmentation.[3][4][6] This cascade is further modulated by the upregulation of pro-apoptotic proteins like Bax and Bad and the downregulation of the anti-apoptotic protein Bcl-2.[4][6]
-
ER Stress-Induced Apoptosis: In hepatocellular carcinoma cells, this compound has been shown to induce endoplasmic reticulum (ER) stress, upregulating proteins such as Bip, calnexin, and caspase-12, which subsequently triggers apoptosis.[8]
-
Other Apoptotic Mechanisms: this compound has also been found to induce pyroptosis, a form of inflammatory cell death, in non-small cell lung cancer (NSCLC) cells via a mechanism involving TGF-β, MST1, and ROS.[9]
Autophagy
This compound's role in autophagy—a cellular degradation and recycling process—is complex and context-dependent. It can induce autophagy as a cell death mechanism or inhibit autophagic flux to promote apoptosis.
-
Induction of Autophagic Cell Death: In lung and ovarian cancer cells, this compound induces autophagy, characterized by the accumulation of acidic vesicular organelles and the conversion of LC3B-I to LC3B-II.[10][11] This is often mediated by the inhibition of the PI3K/Akt/mTOR pathway.[10][12] In apoptosis-resistant cancers, this compound can trigger autophagic cell death by activating the ryanodine receptor, leading to calcium mobilization and subsequent activation of the Ulk-1-PERK and AMPK-mTOR signaling cascades.[13][14]
-
Inhibition of Autophagic Flux: Conversely, in head and neck squamous cell carcinoma (HNSCC), this compound inhibits autophagic flux. This leads to the accumulation of the autophagy substrate p62/SQSTM1, which then promotes apoptosis by activating caspase-8, demonstrating a novel crosstalk between the two pathways.[1]
Cell Cycle Arrest
This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest at different checkpoints.
-
G2/M Phase Arrest: In esophageal squamous carcinoma cells, this compound treatment causes a dose-dependent increase in the population of cells in the G2/M phase.[3]
-
G0/G1 Phase Arrest: In cervical and lung cancer cells, this compound induces G0/G1 phase arrest.[4][6] This is associated with the upregulation of p53 and its effector protein p21, along with the downregulation of key regulatory proteins like cyclin D1.[6]
-
G1/S Phase Arrest: In hepatocellular carcinoma cells, this compound causes G1/S phase arrest by downregulating c-Myc, cyclin D1, cyclin D3, and CDK4.[8]
Inhibition of Metastasis and Angiogenesis
This compound has demonstrated the ability to suppress the metastatic potential of cancer cells. In HepG2 liver cancer cells, it inhibits migration and invasion by reducing the expression of RhoA.[15] It also shows anti-angiogenic properties, as evidenced by its ability to reduce the capillary tube-like formation of human umbilical vein endothelial cells (HUVECs).[8] In colorectal cancer, this compound works synergistically with Vitamin D3 to inhibit cell migration, invasion, and the epithelial-mesenchymal transition (EMT).[16]
Signaling Pathways Modulated by this compound
This compound's effects on cancer cells are orchestrated through its modulation of several critical signaling pathways.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival that is often hyperactivated in cancer.[17][18] this compound is a known inhibitor of this pathway. In A549 lung cancer cells, this compound-induced autophagy is directly linked to its inhibition of PI3K/Akt/mTOR signaling.[10][12] This inhibition prevents the downstream phosphorylation of mTOR, a master regulator of protein synthesis, thereby promoting autophagy and inhibiting cell growth.
Caption: this compound inhibits the PI3K/Akt/mTOR pathway to induce autophagy.
MAPK Pathways (JNK, p38)
Mitogen-activated protein kinase (MAPK) pathways are crucial in transmitting extracellular signals to intracellular targets, regulating processes like apoptosis and stress response. This compound is a potent activator of stress-related MAPK pathways.
-
JNK Pathway: In ESCC and HNSCC, this compound-induced ROS activates the c-Jun N-terminal kinase (JNK) pathway, which is a key step in triggering apoptosis.[1][3][5]
-
p38 MAPK/JNK Pathway: In melanoma and ovarian cancer, this compound activates both p38 MAPK and JNK to promote apoptosis and autophagy, respectively.[11]
Caption: this compound stimulates ROS, leading to MAPK (JNK/p38) activation and apoptosis.
Nrf2 Pathway
This compound has also been shown to inhibit the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. By inhibiting Nrf2, this compound may reduce the cell's intrinsic antioxidant defenses, thereby amplifying oxidative stress and promoting apoptosis, as seen in ESCC and thyroid cancer.[3][5][19]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound across various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | IC50 Value (µM) | Exposure Time | Citation(s) |
| Esophageal Squamous Cell Carcinoma | KYSE30 | 14.16 ± 0.91 | 24 h | [3] |
| KYSE150 | 13.03 ± 1.16 | 24 h | [3] | |
| KYSE510 | 14.67 ± 1.35 | 24 h | [3] | |
| Cervical Cancer | HeLa, SiHa | ~25 | 48 h | [4] |
| Hepatocellular Carcinoma | HepG2 | 29.47 | 48 h | [15] |
| Non-Small Cell Lung Cancer | A549 | 8.073 | Not Specified | [20] |
| H1299 | 7.009 | Not Specified | [20] | |
| Thyroid Cancer | IHH-4 | 9.47 | Not Specified | [19] |
| CAL-62 | 8.72 | Not Specified | [19] |
Table 2: Effect of this compound on Cell Cycle Distribution in ESCC Cells (24h Treatment)
| Cell Line | This compound Conc. (µM) | % of Cells in G2/M Phase |
| KYSE30 | 0 (Control) | 9.7 ± 0.91 |
| 10 | 15.1 ± 1.37 | |
| 15 | 22.8 ± 1.84 | |
| 20 | 33.0 ± 3.25 | |
| KYSE150 | 0 (Control) | 10.2 ± 0.92 |
| 10 | 16.3 ± 2.32 | |
| 15 | 25.3 ± 2.45 | |
| 20 | 33.2 ± 3.41 | |
| Data from[3] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments frequently cited in this compound research.
Cell Viability and Cytotoxicity (MTT Assay)
-
Objective: To determine the effect of this compound on the proliferation and viability of cancer cells and to calculate the IC50 value.
-
Protocol:
-
Cell Seeding: Cancer cells (e.g., HeLa, SiHa) are seeded at a density of 1 × 10⁵ cells/well in a 96-well plate and incubated until approximately 50% confluent.[4]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 15, 20, 30 µM).[3][4] Control wells receive medium with vehicle (e.g., DMSO) only.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[3][4][15]
-
MTT Addition: After incubation, 10 µl of MTT solution (5 mg/ml in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[4]
-
Formazan Solubilization: The medium is carefully removed, and 150-200 µl of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
-
Caption: Standard workflow for a cell viability MTT assay.
Cell Cycle Analysis (Flow Cytometry)
-
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after this compound treatment.
-
Protocol:
-
Cell Treatment: Cells (e.g., KYSE30, KYSE150) are treated with various concentrations of this compound for a specified time (e.g., 24 hours).[3]
-
Harvesting: Cells are harvested by trypsinization, collected by centrifugation, and washed with ice-cold PBS.
-
Fixation: The cell pellet is resuspended and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are centrifuged, washed with PBS, and then resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in each phase of the cell cycle are quantified using analysis software (e.g., FlowJo).[3]
-
Detection of Reactive Oxygen Species (ROS)
-
Objective: To measure the intracellular generation of ROS following this compound treatment.
-
Protocol:
-
Cell Treatment: Cells are treated with this compound for a designated time period (e.g., 12 hours).[3]
-
Probe Incubation: After treatment, cells are incubated with a ROS-sensitive fluorescent probe, typically 2',7'-dichlorofluorescin diacetate (DCFDA), in serum-free medium.[4]
-
Analysis: The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured. This can be done qualitatively using a fluorescence microscope or quantitatively using a flow cytometer.[3][4]
-
Western Blot Analysis
-
Objective: To detect and quantify the expression levels of specific proteins involved in apoptosis, autophagy, and cell cycle regulation.
-
Protocol:
-
Protein Extraction: Following treatment with this compound, cells are lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking & Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific binding and then incubated with a primary antibody specific to the protein of interest (e.g., anti-Caspase-3, anti-LC3B, anti-p-JNK).[3] This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are often quantified using densitometry software.
-
Conclusion and Future Directions
This compound is a promising natural compound with a robust and multifaceted anti-cancer profile. Its ability to induce ROS serves as a central hub, triggering multiple downstream cell death and survival pathways, including apoptosis, autophagy, and cell cycle arrest. By modulating key oncogenic signaling networks such as PI3K/Akt/mTOR and MAPK, this compound effectively inhibits cancer cell proliferation, survival, and metastasis. Furthermore, its ability to display collateral sensitivity in multidrug-resistant cells highlights its potential in overcoming chemoresistance.[21]
Future research should focus on preclinical and clinical investigations to evaluate the safety, bioavailability, and efficacy of this compound, both as a standalone agent and in combination with existing chemotherapeutics. A deeper understanding of its effects on the tumor microenvironment, including immune modulation and angiogenesis, will be crucial for its successful translation into a clinical setting. The development of targeted delivery systems could further enhance its therapeutic index, maximizing its impact on tumor cells while minimizing potential systemic toxicity.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Pharmacological benefits of this compound - A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis by modulating the ROS-mediated JNK pathway in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an alkaloid from lotus seed embryo target HeLa and SiHa cervical cancer cells via pro-oxidant anticancer mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis by modulating the ROS‑mediated JNK pathway in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an alkaloid from lotus seed embryo, inhibits human lung cancer cell growth by MAPK activation and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces p38 MAPK/JNK1/2 activation to modulate melanoma proliferation, apoptosis, and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound isolated from Nelumbo nucifera enhances anti-cancer activities in Hep3B cells: molecular mechanisms of cell cycle arrest, ER stress induced apoptosis and anti-angiogenic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits the development of lung cancer cells by downregulating TGF-β to regulate MST1/ROS-induced pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-from-nelumbo-nucifera-induces-autophagy-through-the-inhibition-of-pi3k-akt-mtor-pathway-and-ros-hyper-generation-in-a549-cells - Ask this paper | Bohrium [bohrium.com]
- 11. scholars.northwestern.edu [scholars.northwestern.edu]
- 12. This compound from Nelumbo nucifera induces autophagy through the inhibition of PI3K/Akt/mTOR pathway and ROS hyper generation in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of this compound Purification Based on Response Surface Methodology and Its Anti-Metastasis Mechanism on HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combined effects of vitamin D and this compound on the progression and metastasis of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 18. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound Exerts Ferroptosis-Inducing Effect and Antitumor Effect on Thyroid Cancer through Nrf2/HO-1/NQO1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound inhibits the development of lung cancer cells by downregulating TGF‐β to regulate MST1/ROS‐induced pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mode of Action Analyses of this compound, a Bisbenzylisoquinoline Alkaloid of Lotus (Nelumbo nucifera) against Multidrug-Resistant Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Bioavailability and Pharmacokinetics of Neferine
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Neferine, a prominent bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera (lotus), has garnered significant attention for its wide-ranging pharmacological activities, including anti-inflammatory, anti-cancer, and cardioprotective effects[1][2][3]. A thorough understanding of its bioavailability, distribution, metabolism, and excretion (ADME) profile is critical for its translation from preclinical models to clinical applications. This technical guide provides an in-depth analysis of the current knowledge on the pharmacokinetics of this compound, presenting quantitative data, detailed experimental methodologies, and visualizations of its metabolic and signaling pathways.
Bioavailability and Absorption
The oral bioavailability of this compound has been investigated in animal models, revealing moderate absorption characteristics. A key study in dogs reported an absolute oral bioavailability of 65.36%[4].
A notable characteristic of this compound's absorption profile in rats is the appearance of double absorption peaks in the plasma concentration-time curve following oral administration. These peaks are typically observed around 10 minutes and 1 hour post-administration, suggesting complex absorption kinetics, which may involve enterohepatic recirculation or absorption from different segments of the gastrointestinal tract[4][5].
Distribution
Following absorption, this compound distributes rapidly into various tissues. Studies in rats have shown that tissue distribution is dose-dependent[4][5].
-
At doses of 10 or 20 mg/kg (oral), the highest concentrations of this compound are found in the liver, followed by the lung, kidney, and heart[4][5].
-
At a higher dose of 50 mg/kg (oral), the concentration in the kidney and lung surpasses that in other organs[4][5].
This distribution pattern is crucial for understanding both the efficacy and potential toxicity of this compound in target organs.
Metabolism
This compound undergoes extensive metabolism, primarily in the liver[4][5]. The metabolic pathways include demethylation, dealkylation, dehydrogenation, and glucuronidation[6].
The major metabolites identified are:
-
Liensinine (major metabolite)[7]
-
Isoliensinine[7]
-
Desmethyl-liensinine[7]
-
Desmethyl-isoliensinine[7]
The biotransformation of this compound is predominantly mediated by the Cytochrome P450 (CYP) enzyme system. In vitro studies using rat liver microsomes have identified CYP2D6 (CYP2D1 in rats) and CYP3A4 (CYP3A1 in rats) as the primary isoforms responsible for its metabolism[5][7][8]. The formation of the major metabolite, liensinine, was inhibited by 80.5% with the CYP2D1 selective inhibitor quinidine and by 25.7% with the CYP3A1 selective inhibitor ketoconazole, confirming the significant role of these enzymes[7].
Figure 1: Metabolic pathway of this compound.
Pharmacokinetic Parameters
Quantitative pharmacokinetic data for this compound have been determined in various preclinical studies. The following tables summarize the key parameters.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t½ (h) | Reference |
|---|---|---|---|---|---|
| 10 | 0.17 & 1.0 | N/A | N/A | 15.6 | [5] |
| 20 | 0.17 & 1.0 | N/A | N/A | 22.9 | [5] |
| 50 | 0.17 & 1.0 | N/A | N/A | 35.5 | [5] |
N/A: Not Available in the cited source. Tmax shows double peaks.
Table 2: Pharmacokinetic Parameters of this compound in Dogs
| Administration | Dose (mg/kg) | Bioavailability (%) | Reference |
|---|---|---|---|
| Oral (p.o.) | 10 | 65.36 | [4][9] |
| Intravenous (i.v.) | 5 | 100 |[9] |
Key Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating several intracellular signaling pathways. This activity can influence its therapeutic outcomes and is an important consideration in drug development.
PI3K/AKT/mTOR Pathway: this compound has been shown to activate the PI3K/AKT/mTOR signaling pathway. In models of sepsis-induced myocardial dysfunction, this compound pretreatment upregulated the expression of phosphorylated p-PI3K, p-AKT, and p-mTOR, which is associated with anti-apoptotic and antioxidative effects[10].
Figure 2: this compound activation of the PI3K/AKT/mTOR pathway.
NF-κB Pathway: this compound demonstrates anti-inflammatory effects by inhibiting the NF-κB signaling pathway. In human endothelial cells exposed to lipopolysaccharide (LPS), this compound reduced the phosphorylation of IKKα, IKKβ, and IκB-α, which in turn prevents the nuclear translocation of the NF-κB p65 subunit[11].
Experimental Protocols
The quantification of this compound in biological matrices is essential for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques[5][6].
7.1 Sample Preparation and Quantification (LC-MS/MS Method)
A sensitive and validated LC-MS/MS method for determining this compound in rat plasma has been described[6].
-
Sample Preparation: Protein precipitation is performed by adding acetonitrile to the plasma samples. After vortexing and centrifugation, the supernatant is collected for analysis[6].
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
Method Validation: The assay demonstrated linearity over a concentration range of 0.5–1,000 ng/mL with a correlation coefficient greater than 0.999[6].
7.2 General Pharmacokinetic Study Workflow
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of this compound.
References
- 1. Action and mechanisms of this compound in inflammatory diseases (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological benefits of this compound - A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An updated review on pharmacological properties of this compound-A bisbenzylisoquinoline alkaloid from Nelumbo nucifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and metabolism of this compound in rats after a single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, bioavailability and metabolism of this compound in rat by LC-MS/MS and LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Metabolic products and pathway of this compound in rat liver] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Improved RP-HPLC method to determine this compound in dog plasma and its application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | this compound Ameliorates Sepsis-Induced Myocardial Dysfunction Through Anti-Apoptotic and Antioxidative Effects by Regulating the PI3K/AKT/mTOR Signaling Pathway [frontiersin.org]
- 11. Action and mechanisms of this compound in inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Neferine Signaling Pathway Modulation: A Technical Guide for Researchers
Abstract
Neferine, a prominent bisbenzylisoquinoline alkaloid isolated from the seed embryo of Nelumbo nucifera (the lotus plant), has garnered significant attention for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antioxidant effects.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's therapeutic potential, with a specific focus on its modulation of key signaling pathways. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the signaling cascades affected by this compound, quantitative data on its efficacy, and detailed experimental protocols for its study.
Introduction
This compound has emerged as a promising natural compound with multifaceted therapeutic applications. Its biological activities are primarily attributed to its ability to interact with and modulate intracellular signaling pathways that are often dysregulated in various pathological conditions, including cancer and inflammatory diseases. This guide will delve into the core signaling pathways influenced by this compound, namely the PI3K/Akt/mTOR, MAPK/JNK, and NF-κB pathways, providing a detailed understanding of its mechanism of action.
Quantitative Data on this compound's Efficacy
The efficacy of this compound has been quantified in numerous studies, particularly in the context of its anti-proliferative effects on cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric for its cytotoxic potential.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| HeLa | Cervical Cancer | ~25 | 48 | |
| SiHa | Cervical Cancer | ~25 | 48 | |
| IMR32 | Human Neuroblastoma | <30 | 24 | [3] |
| IHH-4 | Thyroid Cancer | 9.47 | 96 | [4] |
| CAL-62 | Thyroid Cancer | 8.72 | 96 | [4] |
| PC-12 | Pheochromocytoma | 12.8 | 48 | [5] |
Table 2: Modulation of Key Protein Expression by this compound
| Cell Line | Treatment | Protein | Change | Reference |
| HeLa & SiHa | 25µM this compound | Bax | Increased | |
| HeLa & SiHa | 25µM this compound | Bcl-2 | Decreased | |
| HeLa & SiHa | 25µM this compound | Cleaved Caspase-3 | Increased | |
| HeLa & SiHa | 25µM this compound | Cleaved Caspase-9 | Increased | |
| HeLa & SiHa | 25µM this compound | Cleaved PARP | Increased | |
| HeLa & SiHa | 25µM this compound | Beclin-1 | Increased | |
| HeLa & SiHa | 25µM this compound | LC3-II | Increased | |
| IMR32 | This compound | p-FAK | Decreased | [3] |
| IMR32 | This compound | p-S6K1 | Decreased | [3] |
| H9c2 | LPS + 2µM this compound | Bcl-2 | Upregulated | [6] |
| H9c2 | LPS + 2µM this compound | Cleaved Caspase-3 | Downregulated | [6] |
| IHH-4 & CAL-62 | 5 & 10µM this compound | Bax | Increased | [4] |
| IHH-4 & CAL-62 | 5 & 10µM this compound | Bcl-2 | Decreased | [4] |
| IHH-4 & CAL-62 | 5 & 10µM this compound | Cleaved Caspase-3 | Increased | [4] |
Core Signaling Pathways Modulated by this compound
This compound exerts its biological effects by targeting multiple signaling pathways. The following sections detail its impact on three central cascades.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, survival, and autophagy.[7] this compound has been shown to both inhibit and activate this pathway depending on the cellular context. In cancer cells, this compound often inhibits this pathway, leading to autophagy and apoptosis.[8] Conversely, in certain contexts like sepsis-induced myocardial dysfunction, this compound can activate the PI3K/Akt/mTOR pathway to promote cell survival.[6]
In cancer cells, this compound-mediated inhibition of PI3K/Akt/mTOR signaling leads to the dephosphorylation of Akt and mTOR, which in turn relieves the inhibition of downstream effectors that promote autophagy.[8]
MAPK/JNK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK) cascade, are critical in regulating cellular responses to stress, inflammation, and apoptosis.[9] this compound has been shown to activate the JNK pathway, often mediated by an increase in reactive oxygen species (ROS), leading to apoptosis in cancer cells.[10][11]
This compound treatment can induce ROS production, which in turn activates the JNK signaling cascade. Activated JNK can then phosphorylate downstream targets, leading to the activation of pro-apoptotic proteins and ultimately, cell death.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival.[12] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. This compound has been demonstrated to suppress the NF-κB signaling pathway, thereby exerting anti-inflammatory effects.[1][12]
This compound inhibits the activation of the IKK complex, which is responsible for phosphorylating the inhibitory protein IκBα. This prevents the degradation of IκBα and the subsequent translocation of the NF-κB (p65/p50) dimer to the nucleus, thus inhibiting the transcription of pro-inflammatory genes.[2][12]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound on cellular signaling pathways.
Cell Viability Assay (MTT/CCK-8)
This assay is used to assess the cytotoxic effects of this compound on cell proliferation.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or Cell Counting Kit-8 (CCK-8) solution
-
DMSO or Solubilization buffer
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) group.
-
For MTT assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
For CCK-8 assay:
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
-
Measure the absorbance at a wavelength of 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.
-
Calculate the cell viability as a percentage of the control group.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins within the signaling pathways modulated by this compound.
Materials:
-
Cell culture dishes
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Culture cells to 70-80% confluency and treat with this compound at the desired concentrations and time points.
-
Lyse the cells using ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is a potent bioactive compound that modulates multiple key signaling pathways, including the PI3K/Akt/mTOR, MAPK/JNK, and NF-κB cascades. Its ability to induce apoptosis and autophagy in cancer cells while exhibiting anti-inflammatory properties highlights its therapeutic potential. This guide provides a foundational understanding of this compound's mechanisms of action, supported by quantitative data and detailed experimental protocols, to aid researchers in further exploring and harnessing the therapeutic benefits of this promising natural product. Further in vivo studies and clinical trials are warranted to translate these preclinical findings into effective therapies.
References
- 1. This compound suppresses osteoclast differentiation through suppressing NF-κB signal pathway but not MAPKs and promote osteogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Exerts Antioxidant and Anti-Inflammatory Effects on Carbon Tetrachloride-Induced Liver Fibrosis by Inhibiting the MAPK and NF-κB/IκBα Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAK and S6K1 Inhibitor, this compound, Dually Induces Autophagy and Apoptosis in Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Exerts Ferroptosis-Inducing Effect and Antitumor Effect on Thyroid Cancer through Nrf2/HO-1/NQO1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | this compound Ameliorates Sepsis-Induced Myocardial Dysfunction Through Anti-Apoptotic and Antioxidative Effects by Regulating the PI3K/AKT/mTOR Signaling Pathway [frontiersin.org]
- 7. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-from-nelumbo-nucifera-induces-autophagy-through-the-inhibition-of-pi3k-akt-mtor-pathway-and-ros-hyper-generation-in-a549-cells - Ask this paper | Bohrium [bohrium.com]
- 9. This compound induces p38 MAPK/JNK1/2 activation to modulate melanoma proliferation, apoptosis, and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound induces apoptosis by modulating the ROS‑mediated JNK pathway in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Action and mechanisms of this compound in inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Anti-inflammatory Properties of Neferine Extract
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Neferine, a prominent bisbenzylisoquinoline alkaloid derived from the seed embryo of the lotus (Nelumbo nucifera), has demonstrated significant therapeutic potential across various disease models.[1][2] Extensive pharmacological studies have highlighted its anti-inflammatory, antioxidant, anti-fibrotic, and anti-tumor activities.[2][3] This document provides a comprehensive technical overview of the anti-inflammatory properties of this compound, focusing on its core molecular mechanisms, quantitative efficacy, and the experimental methodologies used for its evaluation. This compound exerts its effects primarily through the inhibition of key pro-inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and NOD-like Receptor Protein 3 (NLRP3) inflammasome pathways.[1] This guide consolidates in vitro and in vivo data to serve as a foundational resource for researchers exploring this compound as a novel therapeutic agent for inflammatory diseases.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key factor in the pathogenesis of numerous chronic diseases, including cardiovascular disorders, diabetes, and autoimmune diseases.[1] The inhibition of pro-inflammatory cytokines and their upstream signaling pathways is a primary strategy for developing anti-inflammatory therapeutics.[1] this compound, isolated from the lotus plumule, has a long history in traditional medicine and is now gaining significant attention for its wide range of pharmacological activities.[4][5] This guide details the molecular basis for its potent anti-inflammatory effects, supported by quantitative data and established experimental protocols.
Core Anti-inflammatory Mechanisms of this compound
This compound modulates the inflammatory response by targeting multiple, interconnected signaling pathways. Its primary mechanisms involve the suppression of NF-κB, MAPK, and the NLRP3 inflammasome.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[2] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by Inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory triggers like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[1][6] This frees NF-κB (typically the p65 subunit) to translocate to the nucleus and initiate the transcription of target genes, including those for TNF-α, IL-6, IL-1β, COX-2, and iNOS.[1][7]
This compound has been shown to potently inhibit this pathway. Studies demonstrate that this compound treatment prevents the phosphorylation of IKKα and IKKβ, thereby inhibiting the phosphorylation and degradation of IκBα.[1][6] This action effectively blocks the nuclear translocation of the NF-κB p65 subunit, suppressing the expression of downstream inflammatory mediators.[1][6][8] This inhibitory effect has been observed in various cell types, including human endothelial cells, microglial cells, and rat chondrocytes.[1][8][9]
References
- 1. Action and mechanisms of this compound in inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Action and mechanisms of this compound in inflammatory diseases (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. This compound suppresses osteoclast differentiation through suppressing NF-κB signal pathway but not MAPKs and promote osteogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Attenuates Acute Kidney Injury by Inhibiting NF-κB Signaling and Upregulating Klotho Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound exerts anti‑inflammatory activity in BV‑2 microglial cells and protects mice with MPTP‑induced Parkinson's disease by inhibiting NF‑κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Inhibits Expression of Inflammatory Mediators and Matrix Degrading Enzymes in IL-1β-Treated Rat Chondrocytes via Suppressing MAPK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Neferine: A Multi-Targeted Alkaloid for Cancer Therapy – A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neferine, a bisbenzylisoquinoline alkaloid extracted from the seed embryo of the lotus (Nelumbo nucifera), has emerged as a promising natural compound with potent anti-cancer properties.[1][2] Extensive in vitro and in vivo studies have demonstrated its ability to inhibit cancer cell proliferation, induce programmed cell death, and suppress metastasis across a wide spectrum of malignancies, including those resistant to conventional chemotherapy.[3][4] This technical guide provides a comprehensive overview of this compound's mechanisms of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways it modulates. The multifaceted nature of this compound, targeting critical pathways in apoptosis, cell cycle regulation, autophagy, and metastasis, positions it as a strong candidate for further pre-clinical and clinical development.[2][3]
Mechanisms of Anti-Cancer Action
This compound exerts its anti-tumor effects through a variety of interconnected mechanisms, often initiated by the induction of oxidative stress within cancer cells.
Induction of Apoptosis via ROS-Mediated Pathways
A primary mechanism of this compound's cytotoxicity is the induction of apoptosis, or programmed cell death.[2] This process is frequently initiated by the hypergeneration of intracellular Reactive Oxygen Species (ROS).[5][6][7] The accumulation of ROS triggers downstream signaling cascades, most notably the c-Jun N-terminal kinase (JNK) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[1][5][8]
Activation of the JNK and p38 MAPK pathways leads to the modulation of the Bcl-2 family of proteins, decreasing the expression of anti-apoptotic members like Bcl-2 and increasing the expression of pro-apoptotic members like Bax and Bad.[5][7] This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[6] This event activates the intrinsic apoptotic cascade, resulting in the cleavage and activation of caspase-9 and the executioner caspase-3, which ultimately leads to the cleavage of Poly (ADP-ribose) polymerase (PARP) and systematic cell dismantling.[5][6][9] In some cancers, such as head and neck squamous cell carcinoma (HNSCC), this compound can also promote apoptosis by inhibiting autophagic flux, causing an accumulation of p62/SQSTM1 which in turn activates caspase-8.[1][10]
Furthermore, this compound has been shown to suppress the pro-survival NF-κB pathway and the antioxidant Nrf2 pathway, further sensitizing cancer cells to ROS-induced apoptosis.[5][9]
References
- 1. This compound promotes the apoptosis of HNSCC through the accumulation of p62/SQSTM1 caused by autophagic flux inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An updated review on pharmacological properties of this compound-A bisbenzylisoquinoline alkaloid from Nelumbo nucifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological benefits of this compound - A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mode of Action Analyses of this compound, a Bisbenzylisoquinoline Alkaloid of Lotus (Nelumbo nucifera) against Multidrug-Resistant Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis by modulating the ROS-mediated JNK pathway in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an alkaloid from lotus seed embryo target HeLa and SiHa cervical cancer cells via pro-oxidant anticancer mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces reactive oxygen species mediated intrinsic pathway of apoptosis in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces p38 MAPK/JNK1/2 activation to modulate melanoma proliferation, apoptosis, and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-induced apoptosis is dependent on the suppression of Bcl-2 expression via downregulation of p65 in renal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
An In-Depth Technical Guide to the In Vitro Antioxidant Activity of Neferine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neferine, a prominent bisbenzylisoquinoline alkaloid isolated from the seed embryo of the lotus (Nelumbo nucifera), has garnered significant scientific interest for its diverse pharmacological activities. Extensive research has highlighted its potential as an anti-inflammatory, anti-cancer, and cardioprotective agent. At the core of many of these therapeutic properties lies its potent antioxidant activity. This technical guide provides a comprehensive overview of the in vitro antioxidant capacity of this compound, detailing the experimental protocols used for its evaluation, presenting quantitative data from various studies, and elucidating the underlying molecular mechanisms of action.
Direct Antioxidant Activity: Radical Scavenging Assays
The direct antioxidant potential of this compound is primarily assessed through its ability to scavenge synthetic free radicals. The most common in vitro assays employed for this purpose are the DPPH, ABTS, and FRAP assays.
Quantitative Antioxidant Data for this compound
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound obtained from various in vitro antioxidant assays. Lower IC50 values indicate higher antioxidant activity.
| Assay | IC50 (µM) | Cell Line/System | Reference |
| DPPH | 30.54 | Cell-free | [1] |
| MTT | ~25 | HeLa and SiHa cells | [2][3] |
| CCK-8 | 9.47 (IHH-4), 8.72 (CAL-62) | Thyroid cancer cells | [4] |
Note: IC50 values can vary depending on the specific experimental conditions, including reagent concentrations, incubation times, and solvents used.
Experimental Protocols
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound.[3][5][6][7] The principle of this assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow, in the presence of an antioxidant. The discoloration is measured spectrophotometrically.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.[5][7][8]
-
Prepare various concentrations of this compound in the same solvent.
-
A positive control, such as ascorbic acid or Trolox, should be prepared at similar concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate or cuvettes, add a specific volume of the this compound solution (e.g., 100 µL).
-
Add an equal volume of the DPPH solution (e.g., 100 µL) to each well.[5]
-
For the blank, use the solvent instead of the this compound solution.
-
Incubate the mixture in the dark at room temperature for a specified period (typically 30 minutes).[5][8]
-
Measure the absorbance of the solution at a wavelength of 517 nm using a spectrophotometer or microplate reader.[5][8]
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the blank and A_sample is the absorbance of the this compound solution.
-
The IC50 value, the concentration of this compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of this compound.
-
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[9] The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.
Detailed Protocol:
-
Reagent Preparation:
-
Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes.[10]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[10]
-
Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[11]
-
Prepare various concentrations of this compound and a positive control.
-
-
Assay Procedure:
-
Calculation:
-
The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
-
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction of the Fe³⁺-TPTZ (2,4,6-tripyridyl-s-triazine) complex to the ferrous form results in the formation of an intense blue color, which is measured spectrophotometrically.[6][12]
Detailed Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 ratio.[12][13] The reagent should be prepared fresh and warmed to 37°C before use.
-
Prepare various concentrations of this compound and a standard (e.g., FeSO₄·7H₂O).
-
-
Assay Procedure:
-
Calculation:
-
The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a standard curve of known Fe²⁺ concentrations. The results are typically expressed as Fe²⁺ equivalents.
-
Cellular Antioxidant Activity and Molecular Mechanisms
Beyond direct radical scavenging, this compound exerts its antioxidant effects within cells by modulating key signaling pathways involved in the cellular stress response.
Cellular Antioxidant Assay (CAA)
The CAA assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from the oxidation of 2',7'-dichlorofluorescin diacetate (DCFH-DA) by peroxyl radicals within cells.[4]
Detailed Protocol:
-
Cell Culture:
-
Human hepatocarcinoma (HepG2) or colon adenocarcinoma (Caco-2) cells are commonly used.
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
-
Assay Procedure:
-
Cells are pre-incubated with various concentrations of this compound and the DCFH-DA probe.
-
A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to induce oxidative stress.
-
The fluorescence is measured over time using a fluorescence plate reader.
-
-
Calculation:
-
The antioxidant activity is quantified by calculating the area under the fluorescence curve. A decrease in fluorescence compared to the control indicates antioxidant activity.
-
The Nrf2-ARE Signaling Pathway: A Key Mechanism of this compound's Action
A primary mechanism through which this compound enhances cellular antioxidant defenses is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[14][15][16][17]
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[17] Upon exposure to oxidative stress or in the presence of activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.[17]
Studies have shown that this compound treatment leads to:
-
Upregulation of downstream target genes , including:
-
Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin (a potent antioxidant), iron, and carbon monoxide.[14][15]
-
NAD(P)H Quinone Dehydrogenase 1 (NQO1): A detoxifying enzyme that reduces quinones.[4]
-
Superoxide Dismutase (SOD): An enzyme that catalyzes the dismutation of superoxide radicals.[14][18]
-
Catalase (CAT) and Glutathione Peroxidase (GSH-Px): Enzymes involved in the detoxification of hydrogen peroxide.[18]
-
The interaction between this compound and the Keap1-Nrf2 complex is thought to involve the modulation of cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[17] Additionally, the p62 protein can compete with Nrf2 for Keap1 binding, leading to Nrf2 activation, a process that may also be influenced by this compound.[15]
Visualizing the Molecular Pathways and Experimental Workflows
To provide a clearer understanding of the complex processes involved in this compound's antioxidant activity, the following diagrams have been generated using Graphviz.
Conclusion
The in vitro antioxidant activity of this compound is well-documented and multifaceted. It exhibits direct radical scavenging capabilities as demonstrated by DPPH, ABTS, and FRAP assays. More significantly, its cellular antioxidant effects are mediated through the upregulation of the Nrf2-ARE signaling pathway, leading to an enhanced endogenous antioxidant defense system. This comprehensive understanding of this compound's antioxidant properties, supported by detailed experimental protocols and an elucidation of its molecular mechanisms, provides a solid foundation for further research and development of this promising natural compound for therapeutic applications in oxidative stress-related diseases. Researchers and drug development professionals can leverage this information to design robust experimental plans and to explore the full potential of this compound as a novel antioxidant agent.
References
- 1. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an alkaloid from lotus seed embryo target HeLa and SiHa cervical cancer cells via pro-oxidant anticancer mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Exerts Ferroptosis-Inducing Effect and Antitumor Effect on Thyroid Cancer through Nrf2/HO-1/NQO1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DPPH Radical Scavenging Assay [mdpi.com]
- 9. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Action and mechanisms of this compound in inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Exerts Antioxidant and Anti-Inflammatory Effects on Carbon Tetrachloride-Induced Liver Fibrosis by Inhibiting the MAPK and NF-κB/IκBα Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery, Isolation, and Characterization of Neferine from Nelumbo nucifera
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neferine, a prominent bisbenzylisoquinoline alkaloid derived from the sacred lotus, Nelumbo nucifera, has garnered significant attention within the scientific community for its diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the discovery, isolation, and purification of this compound. It details various extraction methodologies, from traditional solvent extraction to modern ultrasound- and microwave-assisted techniques. The document outlines purification protocols using column chromatography and high-performance liquid chromatography (HPLC), supported by quantitative data on yield and purity. Furthermore, it touches upon the analytical techniques for structural elucidation and the molecular signaling pathways modulated by this compound, offering a valuable resource for researchers in natural product chemistry and drug development.
Introduction: The Alkaloid from the Sacred Lotus
Nelumbo nucifera, commonly known as the lotus, has been utilized for centuries in traditional medicine, particularly in Chinese and Ayurvedic practices.[1][2] The embryo of the lotus seed, or lotus plumule, is a rich source of bioactive compounds, with this compound being one of the most significant.[1][3] this compound (C₃₈H₄₄N₂O₆) is a bisbenzylisoquinoline alkaloid recognized for a wide array of therapeutic properties, including anti-cancer, anti-inflammatory, anti-arrhythmic, and neuroprotective effects.[2][4][5] Its potential to modulate critical cellular pathways makes it a compound of interest for modern drug discovery.[2][5]
Physicochemical Properties of this compound
The structural and physical characteristics of this compound are fundamental to its extraction and analysis. It is a white to beige powder with a molecular weight of 624.77 g/mol .[4][6] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₈H₄₄N₂O₆ | [4][7] |
| Molecular Weight | 624.77 g/mol | [4] |
| CAS Number | 2292-16-2 | [4][6] |
| Melting Point | 59-61 °C | [4] |
| Boiling Point (Predicted) | 710.9 ± 60.0 °C | [4] |
| Density (Predicted) | 1.185 ± 0.06 g/cm³ | [4] |
| Solubility | DMSO (>15 mg/mL), Ethanol (100 mg/mL) | [4][5] |
| Appearance | White to beige powder | [4][6] |
Extraction Methodologies
The initial step in obtaining this compound is its extraction from the plant matrix, typically the lotus plumule. The choice of extraction method significantly impacts the yield and purity of the crude extract.
Conventional Methods
Traditional approaches often involve solvent extraction, such as Soxhlet extraction or maceration.[8] Methanol has been identified as an effective solvent for achieving high recovery of alkaloids from Nelumbo nucifera.[9]
Modern Techniques
To enhance efficiency and reduce extraction time, modern techniques are frequently employed:
-
Ultrasound-Assisted Extraction (UAE): This method utilizes ultrasonic waves to create cavitation, disrupting cell walls and improving solvent penetration.[8][10][11] Optimal conditions for UAE have been reported as using 75% ethanol for 20 minutes.[8] One study demonstrated that UAE achieved the highest extraction ratio (97.05%) at 50°C for 30 minutes with an irradiation power of 400 W.[10][12]
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, accelerating the extraction process.[8][10]
-
Acid-Base Extraction: A common strategy involves an initial extraction with an alcohol solution, followed by an acid-base partitioning to separate the alkaloids. A typical procedure includes adjusting the pH of the initial extract to 2-5 with acid, removing impurities, and then basifying the solution to pH 9 to precipitate the alkaloids.[13]
Isolation and Purification Protocols
Following extraction, the crude alkaloid mixture requires further separation and purification to isolate this compound from other structurally similar alkaloids like liensinine and isoliensinine.[9]
Column Chromatography (CC)
Flash column chromatography is a widely used method for the preparative separation of this compound.[8][9] Silica gel is a common stationary phase.
-
Solvent System Optimization: The choice of the mobile phase is critical. A mixture of chloroform, methanol, and ammonium hydroxide (e.g., 95:4.5:0.5 v/v/v) has been successfully used for elution. In another optimized protocol, a dichloromethane:methanol ratio of 7:3 was found to be optimal.
High-Performance Liquid Chromatography (HPLC)
For analytical quantification and further purification, reversed-phase HPLC is the standard method.[11][14] A C18 column is typically used, and detection is often performed using a UV detector at approximately 282 nm.[15][14]
High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is an effective technique for separating alkaloids from lotus embryos.[9] One study reported using a two-phase solvent system of light petroleum-ethyl acetate-tetrachloromethane-chloroform-methanol-water (1:1:4:4:6:2, v/v) for successful separation.[9]
Quantitative Data Summary
The following table summarizes the results from various isolation and purification experiments.
| Method | Starting Material | Yield of this compound | Purity | Reference |
| Flash Chromatography (System 1) | 1102 mg crude alkaloid | 350 mg | >95% | [9] |
| Flash Chromatography (System 2) | 5850 mg crude alkaloid | 2545 mg | >97% | [9] |
| Silica Gel Chromatography (RSM Optimized) | 66.60 mg crude extract | 6.13 mg | 87.04% | [15] |
| Macroporous Resin & Elution (pH 9, 60% Ethanol) | Lotus Plumule | 0.61% | >70% | [13] |
Experimental Protocols
This section provides a generalized, step-by-step protocol for the extraction and isolation of this compound.
Protocol: Ultrasound-Assisted Extraction and Acid-Base Partitioning
-
Preparation: Air-dry and powder the lotus plumules.
-
Extraction: Macerate 100g of the powdered material in 1.5 L of 75% ethanol. Perform ultrasound-assisted extraction for 20-30 minutes at 50°C.[8][10]
-
Filtration & Concentration: Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude extract.
-
Acidification: Suspend the crude extract in water and adjust the pH to 2-5 using an appropriate acid (e.g., HCl).[13]
-
Centrifugation: Centrifuge the acidic solution to remove non-alkaloidal precipitates.
-
Basification: Collect the supernatant and adjust the pH to 9 with a base (e.g., NH₄OH) to precipitate the total alkaloids.[13]
-
Collection: Centrifuge the mixture to collect the crude alkaloid precipitate. Wash and dry the precipitate.
Protocol: Silica Gel Column Chromatography Purification
-
Preparation: Dissolve the dried crude alkaloid extract in a minimal amount of the initial mobile phase solvent.
-
Packing: Pack a glass column with silica gel using a slurry method with the chosen solvent system (e.g., dichloromethane:methanol 7:3).[15]
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin elution with the mobile phase at a constant flow rate (e.g., 3 mL/min).[15] Collect fractions of a fixed volume.
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
Pooling and Concentration: Combine the pure this compound-containing fractions and evaporate the solvent to yield the purified compound.
Structural Elucidation and Characterization
The identity and purity of the isolated this compound are confirmed using a combination of spectroscopic and chromatographic methods.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is used to determine the molecular weight and fragmentation pattern.[9]
-
Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR spectroscopy are employed to elucidate the complete chemical structure.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product by comparing the retention time and UV spectrum with a certified this compound standard.[10][15]
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
Caption: General workflow for the extraction, purification, and analysis of this compound.
This compound-Modulated Signaling Pathway
This compound has been shown to induce apoptosis in cancer cells through the activation of the MAPK signaling pathway and the generation of reactive oxygen species (ROS).[16]
Caption: Simplified diagram of this compound-induced apoptosis via the ROS-MAPK pathway.
Conclusion
The isolation of this compound from Nelumbo nucifera is a multi-step process that has been significantly refined through the application of modern analytical and preparative techniques. Optimized ultrasound-assisted extraction followed by silica gel column chromatography provides an efficient and scalable method for obtaining high-purity this compound. The well-characterized physicochemical properties and established analytical methods ensure reliable identification and quantification. As research continues to unveil the therapeutic potential of this compound, robust and efficient isolation protocols are paramount for advancing preclinical and clinical investigations.
References
- 1. This compound, an alkaloid from lotus seed embryo target HeLa and SiHa cervical cancer cells via pro-oxidant anticancer mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An updated review on pharmacological properties of this compound-A bisbenzylisoquinoline alkaloid from Nelumbo nucifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of Action Analyses of this compound, a Bisbenzylisoquinoline Alkaloid of Lotus (Nelumbo nucifera) against Multidrug-Resistant Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 2292-16-2 [m.chemicalbook.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | CAS:2292-16-2 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. This compound | C38H44N2O6 | CID 159654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Extractions and Purification of Nuciferine from Lotus Leaves | Advance Journal of Food Science and Technology | Full Text [maxwellsci.com]
- 11. The process of extracting nuciferine from lotus leaf extract. [greenskybio.com]
- 12. maxwellsci.com [maxwellsci.com]
- 13. CN105949121A - Method for extracting this compound from lotus plumule and application of method - Google Patents [patents.google.com]
- 14. maxapress.com [maxapress.com]
- 15. Optimization of this compound Purification Based on Response Surface Methodology and Its Anti-Metastasis Mechanism on HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rke.abertay.ac.uk [rke.abertay.ac.uk]
Neferine's Role in Regulating Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neferine, a bisbenzylisoquinoline alkaloid extracted from the seed embryo of the lotus (Nelumbo nucifera), has emerged as a promising natural compound with potent anti-cancer properties.[1][2] A significant body of research highlights its ability to induce apoptosis, or programmed cell death, in a variety of cancer cell lines, making it a focal point for novel therapeutic strategies.[3] This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound regulates apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Mechanisms of this compound-Induced Apoptosis
This compound's pro-apoptotic effects are multifaceted, primarily revolving around the induction of oxidative stress and the modulation of key signaling cascades that govern cell survival and death. The principal mechanisms include the generation of reactive oxygen species (ROS), activation of the MAPK and JNK signaling pathways, inhibition of the pro-survival PI3K/Akt/mTOR pathway, and regulation of the intrinsic and extrinsic apoptosis pathways through the Bcl-2 family of proteins and caspases.[4][5][6][7]
Quantitative Analysis of this compound's Pro-Apoptotic Effects
The efficacy of this compound in inducing apoptosis has been quantified across various cancer cell lines. The following tables summarize key findings from the literature, providing a comparative overview of its dose-dependent and time-dependent effects.
Table 1: Dose-Dependent Induction of Apoptosis by this compound in Esophageal Squamous Cell Carcinoma (ESCC) Cells
| Cell Line | This compound Concentration (µM) | Apoptosis Rate (%) |
| KYSE30 | 0 (Control) | 2.13 ± 0.67 |
| 10 | 16.55 ± 2.45 | |
| 15 | 24.2 ± 3.67 | |
| 20 | 53.2 ± 5.31 | |
| KYSE150 | 0 (Control) | 3.21 ± 0.72 |
| 10 | 15.31 ± 3.22 | |
| 15 | 27.3 ± 3.45 | |
| 20 | 43.2 ± 4.21 | |
| Data from a study on ESCC cells, where apoptosis was measured by flow cytometry after treatment with this compound for 48 hours.[4] |
Table 2: Effect of this compound on the Expression of Key Apoptotic Proteins
| Cell Line | Treatment | Bax/Bcl-2 Ratio | Cleaved Caspase-3 | Cleaved Caspase-9 | Cleaved PARP |
| Esophageal Squamous Cell Carcinoma | This compound (15 µM) | Upregulated | Upregulated | Upregulated | Upregulated |
| Renal Cancer Cells (Caki-1) | This compound | Downregulation of Bcl-2 | - | - | - |
| Melanoma Cells (A375, C32) | This compound | Upregulated | Upregulated | Upregulated | - |
| Pancreatic Cancer Cells (PANC-1) | This compound | Upregulated | Upregulated | - | Upregulated |
| HepG2 (Liver Cancer) | This compound | Upregulated | Upregulated | Upregulated | Upregulated |
| This table provides a qualitative summary of the protein expression changes observed in various studies. "-" indicates data not specified in the cited sources.[3][4][5][8] |
Key Signaling Pathways in this compound-Induced Apoptosis
This compound orchestrates apoptosis through a complex interplay of signaling pathways. The following diagrams, generated using the DOT language, illustrate these intricate networks.
ROS-Mediated JNK Signaling Pathway
A primary mechanism of this compound's action is the induction of reactive oxygen species (ROS).[4] Elevated ROS levels trigger cellular stress and activate downstream signaling cascades, prominently the c-Jun N-terminal kinase (JNK) pathway, which in turn promotes apoptosis.[9]
Caption: this compound induces apoptosis via ROS-mediated JNK pathway activation.
PI3K/Akt/mTOR Signaling Pathway
This compound has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway.[7][10] This pathway is crucial for cell survival, proliferation, and growth. Its inhibition by this compound tips the balance towards apoptosis.[6][11]
Caption: this compound promotes apoptosis by inhibiting the PI3K/Akt/mTOR survival pathway.
Intrinsic (Mitochondrial) Apoptosis Pathway
This compound can directly target the mitochondria, leading to the disruption of the mitochondrial membrane potential and the release of cytochrome c.[5][12] This initiates a cascade of caspase activation, culminating in apoptosis. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical in this process.[13]
Caption: this compound triggers the intrinsic apoptosis pathway via Bcl-2 family proteins.
Experimental Protocols for Assessing this compound-Induced Apoptosis
Reproducible and standardized methodologies are paramount in the investigation of this compound's apoptotic effects. The following section details the core experimental protocols.
Cell Viability Assay (MTT Assay)
Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Seed cells in a 96-well plate at a density of 4 x 10³ to 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.039–100 µmol/L) for the desired duration (e.g., 24, 48, or 72 hours).[12] A vehicle control (DMSO) should be included.
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100-150 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
Principle: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
Procedure:
-
Seed cells and treat with this compound as described for the MTT assay.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide to 100 µL of the cell suspension (approximately 1 x 10⁵ cells).[4]
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Annexin V binding buffer to each sample.
-
Analyze the samples by flow cytometry within 1 hour.
Western Blot Analysis for Apoptotic Proteins
Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target proteins.
Procedure:
-
Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP, p-JNK, JNK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the protein expression to a loading control such as β-actin or GAPDH.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the pro-apoptotic effects of this compound.
Caption: A standard experimental workflow for studying this compound-induced apoptosis.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent through its robust ability to induce apoptosis in a wide range of cancer cells. Its multifaceted mechanism of action, involving the modulation of critical signaling pathways such as ROS-mediated JNK, PI3K/Akt/mTOR, and the intrinsic mitochondrial pathway, presents multiple avenues for therapeutic intervention. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound in cancer therapy. Future research should focus on in vivo studies and clinical trials to translate these promising preclinical findings into effective cancer treatments.
References
- 1. Pharmacological benefits of this compound - A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An updated review on pharmacological properties of this compound-A bisbenzylisoquinoline alkaloid from Nelumbo nucifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-induced apoptosis is dependent on the suppression of Bcl-2 expression via downregulation of p65 in renal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis by modulating the ROS-mediated JNK pathway in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces reactive oxygen species mediated intrinsic pathway of apoptosis in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound Ameliorates Sepsis-Induced Myocardial Dysfunction Through Anti-Apoptotic and Antioxidative Effects by Regulating the PI3K/AKT/mTOR Signaling Pathway [frontiersin.org]
- 7. This compound from Nelumbo nucifera induces autophagy through the inhibition of PI3K/Akt/mTOR pathway and ROS hyper generation in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces apoptosis of pancreatic cancer cells through p38 MAPK/JNK activation | Tropical Journal of Pharmaceutical Research [ajol.info]
- 9. This compound induces apoptosis by modulating the ROS‑mediated JNK pathway in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-from-nelumbo-nucifera-induces-autophagy-through-the-inhibition-of-pi3k-akt-mtor-pathway-and-ros-hyper-generation-in-a549-cells - Ask this paper | Bohrium [bohrium.com]
- 11. probiologists.com [probiologists.com]
- 12. Mode of Action Analyses of this compound, a Bisbenzylisoquinoline Alkaloid of Lotus (Nelumbo nucifera) against Multidrug-Resistant Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound improves oxidative stress and apoptosis in benign prostate hyperplasia via Nrf2-ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cardioprotective Alkaloid: A Technical Guide to the Mechanisms of Neferine
An In-depth Examination of the Preclinical Evidence and Therapeutic Potential of Neferine in Cardiovascular Disease
For researchers, scientists, and drug development professionals, the quest for novel cardioprotective agents is a paramount objective. This compound, a bisbenzylisoquinoline alkaloid extracted from the seed embryo of the lotus (Nelumbo nucifera), has emerged as a promising candidate, demonstrating significant therapeutic potential in various preclinical models of cardiac injury.[1] This technical guide synthesizes the current understanding of this compound's cardioprotective effects, with a focus on its molecular mechanisms, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of its action pathways.
Mechanisms of Cardioprotection
This compound exerts its cardioprotective effects through a multi-pronged approach, primarily by mitigating oxidative stress, inflammation, and apoptosis in cardiomyocytes. These beneficial effects are mediated through the modulation of several key signaling pathways.
Attenuation of Oxidative Stress
Oxidative stress, a major contributor to cardiac damage in conditions like ischemia-reperfusion injury and drug-induced cardiotoxicity, is a key target of this compound.[2][3] The alkaloid has been shown to enhance the endogenous antioxidant defense system.
One of the primary mechanisms is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4] this compound promotes the nuclear translocation of Nrf2, which in turn upregulates the expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD) .[2][4][5] This leads to a reduction in reactive oxygen species (ROS) and malondialdehyde (MDA) levels, key markers of oxidative stress.[2][4]
Anti-Inflammatory Effects
Inflammation is a critical component in the pathophysiology of various cardiovascular diseases. This compound has demonstrated potent anti-inflammatory properties by inhibiting pro-inflammatory signaling pathways.[3][6] It has been shown to suppress the Toll-like receptor 4 (TLR4)/Nuclear factor-kappa B (NF-κB)/Mitogen-activated protein kinase (MAPK) signaling cascade, leading to a decrease in the production of pro-inflammatory cytokines. In models of lipopolysaccharide (LPS)-induced myocardial dysfunction, this compound significantly reduces the infiltration of inflammatory cells into the myocardial tissue.[7][8]
Inhibition of Apoptosis
This compound protects cardiomyocytes from apoptosis, or programmed cell death, a hallmark of cardiac injury.[9][10] This is achieved through the modulation of the PI3K/AKT/mTOR signaling pathway .[7][9][11] Activation of this pathway by this compound leads to the upregulation of the anti-apoptotic protein Bcl-2 and the downregulation of the pro-apoptotic protein Bax , as well as cleaved caspase-3 and caspase-9 .[8][9][10][11] Furthermore, this compound helps in preserving mitochondrial function, a critical factor in preventing the initiation of the intrinsic apoptotic cascade.[7][8][9]
Attenuation of Fibrosis and Hypertrophy
In the context of cardiac remodeling, this compound has been shown to attenuate doxorubicin-induced fibrosis and hypertrophy in H9c2 cardiomyoblasts.[12] It modulates the expression of transforming growth factor-β1 (TGF-β1) and matrix metalloproteinases (MMPs), key players in the fibrotic process.[12] The anti-hypertrophic effect is associated with the downregulation of markers like calcineurin, brain natriuretic peptide (BNP), and atrial natriuretic peptide (ANP).[12]
Quantitative Data on Cardioprotective Effects
The following tables summarize the quantitative data from various preclinical studies, highlighting the efficacy of this compound in different models of cardiac injury.
Table 1: Effects of this compound on Cardiac Function and Injury Markers
| Model System | Treatment | Parameter | Result | Reference |
| Isoproterenol-induced myocardial infarction in rats | This compound pre-treatment | Serum Creatine Kinase (CK) | Significant decrease compared to ISO group | [13] |
| Isoproterenol-induced myocardial infarction in rats | This compound pre-treatment | Serum Lactate Dehydrogenase (LDH) | Significant decrease compared to ISO group | [13] |
| Isoproterenol-induced myocardial infarction in rats | This compound pre-treatment | Serum Aspartate Transaminase (AST) | Significant decrease compared to ISO group | [13] |
| LPS-induced cardiac dysfunction in mice | This compound (20 mg/kg) + LPS | Ejection Fraction (EF) | Significantly improved compared to LPS group | [7][9] |
| LPS-induced cardiac dysfunction in mice | This compound (20 mg/kg) + LPS | Fractional Shortening (FS) | Significantly improved compared to LPS group | [7][9] |
| Spontaneously Hypertensive Rats (SHRs) | This compound (2.5, 5, 10 mg/kg/day) | Left Ventricular Ejection Fraction | Significantly mitigated the decrease | [10] |
| Spontaneously Hypertensive Rats (SHRs) | This compound (2.5, 5, 10 mg/kg/day) | Left Ventricular Mass | Significantly mitigated the increase | [10] |
Table 2: Effects of this compound on Oxidative Stress Markers
| Model System | Treatment | Parameter | Result | Reference |
| Isoproterenol-induced myocardial infarction in rats | This compound pre-treatment | Myocardial Malondialdehyde (MDA) | Significant decrease compared to ISO group | [14] |
| Isoproterenol-induced myocardial infarction in rats | This compound pre-treatment | Myocardial Superoxide Dismutase (SOD) | Significant increase compared to ISO group | [14] |
| Isoproterenol-induced myocardial infarction in rats | This compound pre-treatment | Myocardial Catalase (CAT) | Significant increase compared to ISO group | [14] |
| Isoproterenol-induced myocardial infarction in rats | This compound pre-treatment | Myocardial Glutathione Peroxidase (GPx) | Significant increase compared to ISO group | [14] |
| Hypoxia/Reoxygenation in H9c2 cells | This compound pre-treatment | Reactive Oxygen Species (ROS) | Significantly reduced compared to H/R group | [4][15] |
| Angiotensin II-induced atrial fibrillation in mice | This compound treatment | Glutathione (GSH) levels | Reversed the reduction caused by Ang II | [16] |
| Angiotensin II-induced atrial fibrillation in mice | This compound treatment | Superoxide Dismutase (SOD) levels | Reversed the reduction caused by Ang II | [16] |
Table 3: Effects of this compound on Apoptosis and Related Proteins
| Model System | Treatment | Parameter | Result | Reference |
| LPS-induced myocardial dysfunction in mice | This compound (20 mg/kg) + LPS | Bcl-2 expression | Significantly upregulated compared to LPS group | [8][9][11] |
| LPS-induced myocardial dysfunction in mice | This compound (20 mg/kg) + LPS | Cleaved Caspase-3 activity | Significantly suppressed compared to LPS group | [8][9][11] |
| Spontaneously Hypertensive Rats (SHRs) | This compound (2.5, 5, 10 mg/kg/day) | Bax/Bcl-2 ratio | Significantly decreased | [10] |
| Spontaneously Hypertensive Rats (SHRs) | This compound (2.5, 5, 10 mg/kg/day) | Cleaved Caspases-3 and -9 | Significantly decreased expression | [10] |
| Hypoxia/Reoxygenation in H9c2 cells | This compound pre-treatment | Apoptosis rate | Significantly reduced compared to H/R group | [4][15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols used in the cited studies.
Animal Models
-
Lipopolysaccharide (LPS)-Induced Myocardial Dysfunction: Male C57BL/6 mice are intraperitoneally injected with LPS (10 mg/kg) to induce septic myocardial injury.[7] this compound (20 mg/kg) is administered intraperitoneally 2 hours prior to the LPS injection.[7] Cardiac function is assessed 12 hours post-LPS injection using echocardiography.[7] For survival studies, a higher dose of LPS (15 mg/kg) is used, and mortality is monitored over 72 hours.[7]
-
Isoproterenol (ISO)-Induced Myocardial Infarction: Wistar rats are pre-treated with this compound orally for a specified period (e.g., 30 days).[13] Myocardial infarction is then induced by subcutaneous injections of isoproterenol on two consecutive days.[13] Cardiac injury markers, oxidative stress parameters, and histopathological changes are subsequently evaluated.[13]
-
Spontaneously Hypertensive Rats (SHRs): SHRs are administered this compound intragastrically at various doses (e.g., 2.5, 5, 10 mg/kg/day) for 10 weeks.[10] Wistar Kyoto rats serve as the control group.[10] Cardiac function, pathological changes, and molecular markers are assessed at the end of the treatment period.[10]
Cell Culture Models
-
Hypoxia/Reoxygenation (H/R) Injury in H9c2 Cells: H9c2 rat cardiomyoblasts are subjected to a period of hypoxia followed by reoxygenation to mimic ischemia-reperfusion injury.[4][15] Cells are often pre-treated with this compound before the H/R insult.[4][15] Cell viability, apoptosis, ROS production, and mitochondrial function are then measured.[4][15]
-
LPS-Induced Injury in H9c2 Cells: H9c2 cells are treated with LPS (e.g., 10 μg/ml for 12 hours) to induce an inflammatory and apoptotic response.[7][9] In some experiments, cells are pre-incubated with this compound (e.g., 2 μM for 24 hours) before LPS treatment.[7] The involvement of specific signaling pathways is often investigated using inhibitors like LY294002 (a PI3K inhibitor).[7][9]
-
Doxorubicin (DOX)-Induced Cardiotoxicity in H9c2 Cells: H9c2 cells are treated with doxorubicin to induce cardiotoxicity, characterized by fibrosis, hypertrophy, and apoptosis.[12] The protective effects of this compound pre-treatment are evaluated by assessing markers of these pathological processes.[12]
Biochemical and Molecular Assays
-
Measurement of Cardiac Injury Markers: Serum levels of creatine kinase (CK), lactate dehydrogenase (LDH), and aspartate aminotransferase (AST) are measured using commercially available assay kits.
-
Assessment of Oxidative Stress: Myocardial or cellular levels of malondialdehyde (MDA) are determined as a measure of lipid peroxidation. The activities of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) are also assayed.[17] Intracellular reactive oxygen species (ROS) are often quantified using fluorescent probes like DCFH-DA.
-
Apoptosis Assays: Apoptosis is detected using TUNEL staining to identify DNA fragmentation in tissue sections or cells. Flow cytometry analysis with Annexin V/PI staining is also commonly employed. The expression levels of apoptosis-related proteins (Bcl-2, Bax, caspases) are determined by Western blot analysis.
-
Western Blot Analysis: Protein expression and phosphorylation status of key signaling molecules (e.g., PI3K, AKT, mTOR, Nrf2, NF-κB) are analyzed by Western blotting using specific antibodies.
-
Histopathological Examination: Heart tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess morphological changes such as myocardial necrosis, edema, and inflammatory cell infiltration.[7] Masson's trichrome staining is used to evaluate collagen deposition and fibrosis.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
Caption: this compound activates the PI3K/AKT/mTOR signaling pathway to inhibit apoptosis.
Caption: this compound promotes antioxidant defense via the SIRT1/Nrf2 signaling pathway.
Caption: A generalized experimental workflow for in vivo studies of this compound.
Conclusion and Future Directions
The accumulated preclinical evidence strongly supports the cardioprotective effects of this compound. Its ability to concurrently target oxidative stress, inflammation, and apoptosis through the modulation of key signaling pathways makes it an attractive therapeutic candidate for a range of cardiovascular diseases. However, while some studies have noted potential effects on myocardial contractility and calcium homeostasis, more research is needed to fully elucidate its safety profile.[2]
Future research should focus on translating these promising preclinical findings into the clinical setting. This will require well-designed clinical trials to evaluate the safety, tolerability, and efficacy of this compound in patients with cardiovascular conditions. Furthermore, optimizing drug delivery systems and exploring potential synergistic effects with existing cardiac medications could enhance its therapeutic utility. The continued investigation of this compound holds significant promise for the development of novel and effective treatments for cardiovascular disease.
References
- 1. An updated review on pharmacological properties of this compound-A bisbenzylisoquinoline alkaloid from Nelumbo nucifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. Action and mechanisms of this compound in inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Ameliorates Sepsis-Induced Myocardial Dysfunction Through Anti-Apoptotic and Antioxidative Effects by Regulating the PI3K/AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Ameliorates Sepsis-Induced Myocardial Dysfunction Through Anti-Apoptotic and Antioxidative Effects by Regulating the PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound Ameliorates Sepsis-Induced Myocardial Dysfunction Through Anti-Apoptotic and Antioxidative Effects by Regulating the PI3K/AKT/mTOR Signaling Pathway [frontiersin.org]
- 10. This compound attenuates hypertensive cardiomyocyte apoptosis and modulates key signaling pathways: An in vivo and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 12. This compound attenuates doxorubicin-induced fibrosis and hypertrophy in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rke.abertay.ac.uk [rke.abertay.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. This compound protected cardiomyocytes against hypoxia/oxygenation injury through SIRT1/Nrf2/HO-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound mitigates angiotensin II-induced atrial fibrillation and fibrosis via upregulation of Nrf2/HO-1 and inhibition of TGF-β/p-Smad2/3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of this compound on liver ischemia-reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Neferine's Interaction with Specific Protein Targets: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neferine, a prominent bisbenzylisoquinoline alkaloid isolated from the seed embryo of the lotus (Nelumbo nucifera), has garnered significant attention in the scientific community for its diverse pharmacological activities. Extensive research has demonstrated its potential as an anti-inflammatory, anti-cancer, and neuroprotective agent. The therapeutic effects of this compound are attributed to its ability to interact with a variety of specific protein targets, thereby modulating key signaling pathways involved in disease pathogenesis. This technical guide provides a comprehensive overview of the known protein interactions of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to facilitate further research and drug development endeavors.
Quantitative Data on this compound's Protein Interactions and Cellular Effects
The following tables summarize the available quantitative data on this compound's interaction with specific protein targets and its effects on various cell lines. It is important to note that while some data is derived from direct experimental measurements, other binding affinity values are based on computational molecular docking studies.
Table 1: Binding Affinities of this compound with Protein Targets (Computational Data)
| Protein Target | Method | Binding Affinity (kcal/mol) | Reference |
| P-glycoprotein (P-gp) | Molecular Docking | -9.64 ± 0.02 | [1] |
| P-gp (Rhodamine 123 pre-bound) | Molecular Docking | -8.62 ± 0.08 | [1] |
| Survivin | Molecular Docking | -10.07 | [2] |
Table 2: IC50 Values of this compound for Cell Viability in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Reference |
| LNCaP | Prostate Cancer | 25 | 48 | [2] |
| HGC-27 | Gastric Cancer | 17.25 | 24 | [3] |
| AGS | Gastric Cancer | 39.40 | 24 | [3] |
| A375 | Melanoma | Not specified, effective at 2.5, 5, 10 | Not specified | [4] |
| C32 | Melanoma | Not specified, effective at 2.5, 5, 10 | Not specified | [4] |
| KYSE30 | Esophageal Squamous Cell Carcinoma | ~15 | 24 | [5] |
| KYSE150 | Esophageal Squamous Cell Carcinoma | ~15 | 24 | [5] |
| KYSE510 | Esophageal Squamous Cell Carcinoma | >15 | 24 | [5] |
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several critical intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways affected by this compound.
NF-κB Signaling Pathway
This compound has been shown to inhibit the activation of the NF-κB pathway, a key regulator of inflammation and cell survival.
Caption: this compound inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
This compound can modulate the activity of Mitogen-Activated Protein Kinases (MAPKs), including p38 and JNK, which are involved in cellular stress responses, apoptosis, and inflammation.[4]
Caption: this compound activates p38 MAPK and JNK pathways.
PI3K/Akt/mTOR Signaling Pathway
This compound has been reported to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and metabolism.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for studying this compound's interaction with its protein targets.
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies investigating the cytotoxic effects of this compound on cancer cells.[3]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.
Materials:
-
Human cancer cell lines (e.g., HGC-27, AGS)
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
P-glycoprotein (P-gp) Mediated Rhodamine 123 Efflux Assay
This protocol is based on studies evaluating the P-gp inhibitory activity of this compound.[1]
Objective: To assess the ability of this compound to inhibit the efflux of the P-gp substrate Rhodamine 123 from multidrug-resistant cancer cells.
Materials:
-
Multidrug-resistant cancer cell line overexpressing P-gp (e.g., paclitaxel-resistant MCF-7)
-
This compound
-
Verapamil (positive control P-gp inhibitor)
-
Rhodamine 123
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed the P-gp overexpressing cells in 6-well plates and grow to confluence.
-
Pre-treat the cells with various concentrations of this compound or verapamil in serum-free medium for 1-2 hours at 37°C. Include an untreated control.
-
Add Rhodamine 123 (final concentration 5-10 µg/mL) to each well and incubate for another 60-90 minutes at 37°C.
-
Wash the cells three times with ice-cold PBS to stop the efflux.
-
Harvest the cells by trypsinization and resuspend in PBS.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer.
-
An increase in intracellular fluorescence in this compound-treated cells compared to the control indicates inhibition of P-gp-mediated efflux.
Western Blot Analysis for MAPK Phosphorylation
This protocol is a general guideline for detecting changes in protein phosphorylation in response to this compound treatment, as described in studies on the MAPK pathway.[4]
Objective: To determine the effect of this compound on the phosphorylation status of MAPK pathway proteins (e.g., p38, JNK).
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of p38, JNK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated form of the target protein overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total form of the protein to ensure equal loading.
Conclusion
This compound presents a compelling profile as a multi-target natural compound with significant therapeutic potential. Its ability to interact with and modulate key proteins within critical signaling pathways such as NF-κB, MAPKs, and PI3K/Akt/mTOR underscores its diverse pharmacological effects. This guide provides a foundational resource for researchers by consolidating quantitative data, outlining experimental protocols, and visualizing the complex signaling networks influenced by this compound. Further investigation, particularly the experimental determination of binding affinities and the elucidation of precise molecular interactions, will be crucial for the continued development of this compound as a novel therapeutic agent.
References
- 1. Mode of Action Analyses of this compound, a Bisbenzylisoquinoline Alkaloid of Lotus (Nelumbo nucifera) against Multidrug-Resistant Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Targets the Oncogenic Characteristics of Androgen-Dependent Prostate Cancer Cells via Inducing Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro experiments and network pharmacology-based investigation of the molecular mechanism of this compound in the treatment of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces p38 MAPK/JNK1/2 activation to modulate melanoma proliferation, apoptosis, and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Neferine Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neferine, a prominent bisbenzylisoquinoline alkaloid isolated from the embryo of the lotus seed (Nelumbo nucifera), has garnered significant attention within the scientific community.[1][2] Its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects, underscore its potential as a therapeutic agent.[3] These therapeutic properties are attributed to its modulation of key cellular signaling pathways, such as the MAPK/JNK and NF-κB pathways. This document provides detailed protocols for the extraction and purification of this compound, along with a summary of quantitative data from various methodologies and a visual representation of its mechanism of action.
Data Presentation: Quantitative Analysis of this compound Extraction and Purification
The following tables summarize quantitative data from various studies on this compound extraction and purification, offering a comparative overview of different methodologies and their efficiencies.
Table 1: Comparison of this compound Extraction Methods
| Extraction Method | Solvent | Key Parameters | Yield of this compound | Purity | Source |
| Ultrasound-Assisted Extraction (UAE) | 75% Ethanol | Time: 20 min, Liquid-to-Solid Ratio: 30:1 | Not specified for this compound alone, but optimized for total alkaloids | Not Specified | [4] |
| High-Speed Counter-Current Chromatography (HSCCC) | n-hexane-ethyl acetate-methanol-water (5:8:4:5, v/v) with 0.5% NH4OH | Not Applicable | 58.4 mg from 200 mg crude extract | 98.6% | |
| Silica Gel Column Chromatography with RSM Optimization | Dichloromethane:Methanol (7:3) | Mass ratio of extract to silica gel: 1:60, Elution flow rate: 3 mL/min | 6.13 mg from 66.60 mg starting material (8.76% productivity) | 87.04% | [5][6] |
| Macroporous Resin Adsorption Chromatography | 40-90% Ethanol or Methanol for extraction, followed by resin purification | pH of filtrate: 9 | Crude product purity >70% | >70% | [7] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Total Alkaloids from Lotus Embryo
This protocol is optimized for the extraction of total alkaloids, including this compound, from the lotus seed embryo.
Materials and Equipment:
-
Dried lotus seed embryos
-
75% Ethanol
-
Ultrasonic bath
-
Filter paper
-
Rotary evaporator
-
Grinder or mill
Procedure:
-
Preparation of Plant Material: Grind the dried lotus seed embryos into a fine powder.
-
Extraction:
-
Weigh the powdered lotus embryo and place it in a flask.
-
Add 75% ethanol at a liquid-to-solid ratio of 30:1 (v/w).
-
Place the flask in an ultrasonic bath.
-
Perform ultrasonic-assisted extraction for 20 minutes at a controlled temperature.[4]
-
-
Filtration: After extraction, filter the mixture through filter paper to separate the extract from the solid residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol. The resulting concentrated extract contains the total alkaloids.
Protocol 2: Purification of this compound using Silica Gel Column Chromatography
This protocol describes the purification of this compound from a crude alkaloid extract using silica gel column chromatography, with conditions optimized by Response Surface Methodology (RSM).[5][6]
Materials and Equipment:
-
Crude alkaloid extract
-
Silica gel (for column chromatography)
-
Dichloromethane
-
Methanol
-
Chromatography column
-
Fraction collector
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in the initial mobile phase (dichloromethane:methanol, e.g., 9:1).
-
Pour the slurry into the chromatography column and allow it to pack uniformly.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of dichloromethane.
-
Load the dissolved sample onto the top of the silica gel column.
-
-
Elution:
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate.
-
Monitor the separation process using Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
Combine the fractions that show a pure spot corresponding to this compound.
-
-
Solvent Evaporation: Evaporate the solvent from the combined pure fractions to obtain purified this compound.
Protocol 3: High-Speed Counter-Current Chromatography (HSCCC) for High-Purity this compound
This protocol is for the preparative separation and purification of this compound from a crude extract, yielding high-purity product.
Materials and Equipment:
-
Crude alkaloid extract
-
n-hexane
-
Ethyl acetate
-
Methanol
-
Water
-
Ammonium hydroxide (NH4OH)
-
High-Speed Counter-Current Chromatography (HSCCC) instrument
Procedure:
-
Preparation of Two-Phase Solvent System:
-
Prepare a two-phase solvent system consisting of n-hexane, ethyl acetate, methanol, and water in a volume ratio of 5:8:4:5.
-
Add 0.5% (v/v) of ammonium hydroxide to the solvent mixture.
-
Thoroughly mix the components and allow the phases to separate. The upper phase will be the stationary phase, and the lower phase will be the mobile phase.
-
-
HSCCC Instrument Setup:
-
Fill the HSCCC column with the stationary phase (upper phase).
-
Set the instrument to the desired rotational speed.
-
-
Sample Injection:
-
Dissolve a known amount of the crude extract (e.g., 200 mg) in a small volume of the mobile phase.
-
Inject the sample into the HSCCC column.
-
-
Elution and Fraction Collection:
-
Pump the mobile phase (lower phase) through the column at a constant flow rate.
-
Collect fractions of the eluate.
-
-
Analysis and Product Recovery:
-
Analyze the collected fractions by a suitable method (e.g., HPLC) to identify those containing pure this compound.
-
Combine the pure fractions and evaporate the solvent to obtain highly purified this compound. From 200 mg of crude extract, this method can yield approximately 58.4 mg of this compound with a purity of 98.6%.
-
Visualization of Methodologies and Signaling Pathways
Experimental Workflow for this compound Extraction and Purification
The following diagram illustrates the general workflow for the extraction and purification of this compound from lotus embryos.
Caption: Workflow for this compound Extraction and Purification.
Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating several key signaling pathways. The diagrams below illustrate the inhibitory action of this compound on the NF-κB and MAPK/JNK signaling pathways.
NF-κB Signaling Pathway
Caption: this compound's Inhibition of the NF-κB Signaling Pathway.
MAPK/JNK Signaling Pathway
Caption: this compound's Modulation of the MAPK/JNK Signaling Pathway.
It is important to note that in some cancer cells, this compound has been shown to activate the p38 MAPK and JNK pathways, leading to apoptosis.[8][9][10][11]
Conclusion
The protocols outlined in this document provide a comprehensive guide for the extraction and purification of this compound from Nelumbo nucifera. The choice of methodology will depend on the desired scale, purity, and available resources. The provided quantitative data allows for an informed decision on the most suitable approach. Furthermore, the diagrams of the signaling pathways offer a visual understanding of the molecular mechanisms underlying the therapeutic potential of this compound, which is crucial for researchers and professionals in the field of drug development.
References
- 1. Mode of Action Analyses of this compound, a Bisbenzylisoquinoline Alkaloid of Lotus (Nelumbo nucifera) against Multidrug-Resistant Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rke.abertay.ac.uk [rke.abertay.ac.uk]
- 3. An updated review on pharmacological properties of this compound-A bisbenzylisoquinoline alkaloid from Nelumbo nucifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of this compound Purification Based on Response Surface Methodology and Its Anti-Metastasis Mechanism on HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of this compound Purification Based on Response Surface Methodology and Its Anti-Metastasis Mechanism on HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN105949121A - Method for extracting this compound from lotus plumule and application of method - Google Patents [patents.google.com]
- 8. This compound induces p38 MAPK/JNK1/2 activation to modulate melanoma proliferation, apoptosis, and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atm.amegroups.org [atm.amegroups.org]
- 10. This compound induces p38 MAPK/JNK1/2 activation to modulate melanoma proliferation, apoptosis, and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Enhances the Antitumor Effect of Mitomycin-C in Hela Cells Through the Activation of p38-MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Neferine Using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neferine, a major bisbenzylisoquinoline alkaloid isolated from the seed embryo of Nelumbo nucifera (lotus), has garnered significant attention for its wide range of pharmacological activities. These include anti-cancer, anti-inflammatory, anti-arrhythmic, and anti-hypertensive properties.[1] Accurate and reliable quantification of this compound in various matrices, such as plant extracts and biological fluids, is crucial for quality control, pharmacokinetic studies, and drug development. This document provides a detailed protocol for the determination of this compound using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.
Principle
This method employs RP-HPLC to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase using a mobile phase consisting of an organic solvent and an aqueous buffer. The analyte is then detected by a UV spectrophotometer at a specific wavelength, and the concentration is determined by comparing the peak area of the analyte to that of a standard calibration curve.
Experimental Protocol
Apparatus and Reagents
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, pump, and autosampler.
-
C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance.
-
Ultrasonic bath.
-
Vortex mixer.
-
Centrifuge.
-
Syringe filters (0.45 µm).
-
HPLC grade acetonitrile, methanol, and water.
-
Formic acid or Trifluoroacetic acid (TFA).
-
This compound reference standard (purity >98%).
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 1 µg/mL to 200 µg/mL. A typical calibration curve might include five concentration levels.[2]
Sample Preparation (from Nelumbo nucifera Seed Embryo)
-
Extraction: Accurately weigh 1.0 g of powdered lotus seed embryo and place it in a flask. Add 25 mL of 80% methanol.[2]
-
Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: Dilute the filtered sample with the mobile phase if the this compound concentration is expected to be outside the calibration range.
Chromatographic Analysis
The following tables summarize the instrumental conditions and system suitability requirements for the analysis.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Instrument | HPLC with UV-Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution with 0.1% TFA in Water (A) and Methanol (B)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Detection Wavelength | 280 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (~25 °C) |
Table 2: System Suitability Test (SST) Parameters
Before starting the analysis, the system's performance must be verified. This is done by injecting the standard solution multiple times (typically 5-6 replicates) and evaluating the following parameters.
| Parameter | Acceptance Criteria | Rationale |
| Precision (RSD) | ≤ 2.0%[3] | Ensures the repeatability of the system's response. |
| Tailing Factor (T) | ≤ 2.0[3] | Measures peak symmetry, which affects integration accuracy. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and separation power. |
| Resolution (Rs) | > 2.0 (between this compound and any adjacent peak)[3] | Confirms the separation of the target analyte from interferences. |
Method Validation Summary
A validated HPLC method ensures that the results are accurate, precise, and reliable. The following table summarizes typical validation parameters for a this compound assay.
Table 3: Method Validation Data
| Parameter | Result |
|---|---|
| Linearity (r²) | > 0.999[4][5] |
| Limit of Detection (LOD) | 1.31 µg/mL[2] |
| Limit of Quantification (LOQ) | 3.98 µg/mL[2] |
| Accuracy (Recovery) | 96.27% to 108.78%[2] |
| Precision (Intra-day & Inter-day RSD) | < 5.5%[5] |
Note: These values are examples based on published methods and may vary depending on the specific instrumentation and laboratory conditions.
Visual Protocols
The following diagrams illustrate the experimental workflow and a troubleshooting guide for common HPLC issues encountered during analysis.
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting guide for common HPLC peak issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 4. Improved RP-HPLC method to determine this compound in dog plasma and its application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Western Blot Analysis of Neferine-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Western blot analysis to investigate the molecular effects of neferine on various cell lines. This compound, a major bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera (lotus), has demonstrated significant anti-inflammatory, antioxidant, and anticancer properties.[1] Western blot analysis is a crucial technique to elucidate the mechanisms of action of this compound by examining its impact on key signaling pathways.
Key Signaling Pathways Modulated by this compound
This compound has been shown to influence several critical cellular signaling pathways, making it a compound of interest for therapeutic development. Western blot analysis is instrumental in quantifying the changes in protein expression and phosphorylation status within these pathways upon this compound treatment.
1. NF-κB Signaling Pathway: this compound has been observed to suppress the NF-κB signaling pathway, a key regulator of inflammation.[1][2] This is achieved by inhibiting the phosphorylation of IκB-α and subsequent nuclear translocation of the p65 subunit.[2]
2. MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis, is another target of this compound.[2][3] Studies have shown that this compound can modulate the phosphorylation of key MAPK members, including p38, JNK, and ERK.[3][4]
3. PI3K/Akt/mTOR Signaling Pathway: This pathway is central to cell survival, growth, and autophagy. This compound has been reported to inhibit the PI3K/Akt/mTOR pathway, leading to the induction of autophagy and apoptosis in cancer cells.[5][6]
The following diagram illustrates the key signaling pathways affected by this compound.
References
- 1. This compound suppresses osteoclast differentiation through suppressing NF-κB signal pathway but not MAPKs and promote osteogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Action and mechanisms of this compound in inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces p38 MAPK/JNK1/2 activation to modulate melanoma proliferation, apoptosis, and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Exerts Antioxidant and Anti-Inflammatory Effects on Carbon Tetrachloride-Induced Liver Fibrosis by Inhibiting the MAPK and NF-κB/IκBα Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound Ameliorates Sepsis-Induced Myocardial Dysfunction Through Anti-Apoptotic and Antioxidative Effects by Regulating the PI3K/AKT/mTOR Signaling Pathway [frontiersin.org]
- 6. This compound from Nelumbo nucifera induces autophagy through the inhibition of PI3K/Akt/mTOR pathway and ROS hyper generation in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Neferine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to analyzing apoptosis induced by neferine, a bisbenzylisoquinoline alkaloid derived from the lotus plant, using flow cytometry. This document includes detailed experimental protocols, data presentation in tabular format for easy comparison, and visualizations of the key signaling pathways involved.
Introduction
This compound has garnered significant interest in cancer research due to its demonstrated ability to induce apoptosis in various cancer cell lines.[1] This natural compound has been shown to trigger programmed cell death through multiple mechanisms, including the generation of reactive oxygen species (ROS) and modulation of key signaling pathways such as JNK and PI3K/AKT/mTOR.[2][3] Flow cytometry, particularly using Annexin V and Propidium Iodide (PI) staining, is a powerful technique to quantify the extent of apoptosis and differentiate it from necrosis.[4]
Key Signaling Pathways in this compound-Induced Apoptosis
This compound's pro-apoptotic effects are mediated through complex signaling cascades. One of the primary mechanisms involves the induction of oxidative stress through the production of ROS.[2][5] This increase in ROS can, in turn, activate the JNK signaling pathway, leading to the activation of caspases and subsequent apoptosis.[2] Additionally, this compound has been shown to influence the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation.[3] By modulating this pathway, this compound can shift the cellular balance towards apoptosis.
Caption: Signaling pathways of this compound-induced apoptosis.
Experimental Protocols
Preparation of this compound Stock Solution
-
Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 100 mM).[6]
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Immediately before use, dilute the stock solution to the desired final concentrations in the appropriate cell culture medium. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1%).
Cell Culture and Treatment
-
Culture the desired cancer cell line (e.g., HeLa, SiHa, KYSE30, KYSE150) in the appropriate medium supplemented with fetal bovine serum and antibiotics.[2][5]
-
Seed the cells in 6-well plates or T25 flasks at a density that will allow for sufficient cell numbers for flow cytometry analysis after treatment (e.g., 1 x 10^6 cells/flask).[4]
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 10, 15, 20, 25, 50 µM) for a specified duration (e.g., 12, 24, 48 hours).[2][5] Include an untreated control group (vehicle control with the same concentration of DMSO).
Annexin V/PI Staining for Flow Cytometry
This protocol is based on the principle that early apoptotic cells translocate phosphatidylserine (PS) to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[4]
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)[7]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting:
-
For adherent cells, carefully collect the culture medium, which contains floating apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Detach the cells using a gentle, non-enzymatic cell dissociation solution or trypsin-EDTA. Be gentle to avoid mechanical damage to the cell membrane.
-
Combine the detached cells with the collected culture medium.
-
For suspension cells, collect the cells directly.
-
-
Washing:
-
Staining:
-
Centrifuge the washed cells and resuspend the pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[7]
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.[8]
-
Add 5 µL of Annexin V-FITC to the cell suspension.[7]
-
Add 5 µL of PI solution (e.g., 50 µg/mL stock).[8]
-
Gently vortex or tap the tube to mix.
-
-
Incubation:
-
Incubate the tubes for 15-20 minutes at room temperature in the dark.[7]
-
-
Analysis:
Caption: Experimental workflow for Annexin V/PI staining.
Data Presentation
The following tables summarize quantitative data from studies investigating the apoptotic effects of this compound on various cancer cell lines.
Table 1: Apoptosis Rates in Esophageal Squamous Cell Carcinoma (ESCC) Cells Treated with this compound for 12 hours [2]
| Cell Line | This compound Concentration (µM) | Apoptosis Rate (%) |
| KYSE30 | 0 (Control) | 2.13 ± 0.67 |
| 10 | 16.55 ± 2.45 | |
| 15 | 24.2 ± 3.67 | |
| 20 | 53.2 ± 5.31 | |
| KYSE150 | 0 (Control) | 3.21 ± 0.72 |
| 10 | 15.31 ± 3.22 | |
| 15 | 27.3 ± 3.45 | |
| 20 | 43.2 ± 4.21 |
Table 2: Apoptosis in Cervical Cancer Cells Treated with this compound for 48 hours [5]
| Cell Line | This compound Concentration (µM) | Observation |
| HeLa | 10 | Significant nuclear condensation |
| 25 | Dose-dependent increase in apoptosis | |
| 50 | ||
| SiHa | 10 | Significant nuclear condensation |
| 25 | Dose-dependent increase in apoptosis | |
| 50 |
Table 3: Apoptosis in Prostate Cancer Cells Treated with this compound for 48 hours [10]
| Cell Line | This compound Concentration (µM) | Apoptosis Rate (%) |
| PC3 | 12.5 | Data not quantified, but increase observed |
| 25 | " | |
| 50 | " | |
| CD44+ Cells | 12.5 | ~15% |
| 25 | ~30% | |
| 50 | ~55% |
Interpretation of Flow Cytometry Results
The data from the flow cytometer can be visualized in a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is typically divided into four quadrants:
-
Lower Left (Annexin V- / PI-): Live, healthy cells.
-
Lower Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper Left (Annexin V- / PI+): Primarily necrotic cells (due to membrane damage not related to apoptosis).
An increase in the percentage of cells in the lower right and upper right quadrants following this compound treatment indicates the induction of apoptosis.
Conclusion
This compound is a promising natural compound that induces apoptosis in a variety of cancer cells. The protocols and data presented here provide a framework for researchers to effectively utilize flow cytometry with Annexin V and PI staining to quantify the apoptotic effects of this compound and further investigate its mechanisms of action for potential therapeutic applications.
References
- 1. Pharmacological benefits of this compound - A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis by modulating the ROS-mediated JNK pathway in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound Ameliorates Sepsis-Induced Myocardial Dysfunction Through Anti-Apoptotic and Antioxidative Effects by Regulating the PI3K/AKT/mTOR Signaling Pathway [frontiersin.org]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an alkaloid from lotus seed embryo target HeLa and SiHa cervical cancer cells via pro-oxidant anticancer mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mode of Action Analyses of this compound, a Bisbenzylisoquinoline Alkaloid of Lotus (Nelumbo nucifera) against Multidrug-Resistant Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. bosterbio.com [bosterbio.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential of Neferine: In Vivo Animal Models and Experimental Protocols
Application Notes for Researchers, Scientists, and Drug Development Professionals
Neferine, a prominent bisbenzylisoquinoline alkaloid extracted from the seed embryo of the lotus (Nelumbo nucifera), has garnered significant scientific interest due to its diverse pharmacological activities. Preclinical in vivo studies have demonstrated its potential therapeutic effects across a spectrum of diseases, including cardiovascular disorders, cancer, neurodegenerative diseases, and inflammatory conditions. This document provides a comprehensive overview of established in vivo animal models utilized to investigate the effects of this compound, complete with detailed experimental protocols and a summary of quantitative data. The information presented herein is intended to serve as a practical guide for researchers designing and executing in vivo studies to further elucidate the mechanisms of action and therapeutic efficacy of this compound.
Key Therapeutic Areas and Corresponding Animal Models
In vivo research has been instrumental in validating the therapeutic hypotheses for this compound. Several well-established animal models have been employed to study its effects on various pathologies. These include, but are not limited to:
-
Sepsis-Induced Myocardial Dysfunction: Lipopolysaccharide (LPS)-induced endotoxemia in mice is a widely used model to mimic the cardiac complications of sepsis. This compound has been shown to protect against LPS-induced cardiac dysfunction.
-
Cancer: Xenograft models, particularly in immunodeficient mice, are the standard for evaluating the anti-tumor effects of novel compounds. This compound has been investigated in models of retinoblastoma and non-small cell lung cancer.[1][2]
-
Drug-Induced Organ Toxicity: Cisplatin-induced nephrotoxicity in mice is a relevant model for studying chemotherapy-associated side effects. This compound has demonstrated protective effects against this form of kidney damage.[3]
-
Neurological Disorders: The kainic acid-induced seizure model in rats is a well-characterized model of temporal lobe epilepsy. This compound has been shown to exert anti-seizure and neuroprotective effects in this model.[4][5]
Quantitative Data Summary
The following tables summarize the quantitative data from various in vivo studies investigating the effects of this compound.
Table 1: this compound Administration in Rodent Models
| Animal Model | Species/Strain | This compound Dose | Administration Route | Treatment Duration | Key Findings | Reference |
| Sepsis-Induced Myocardial Dysfunction | C57BL/6 Mice | 20 mg/kg | Intraperitoneal (i.p.) | Single dose 2h before LPS | Improved cardiac function and survival rate. | [6] |
| Retinoblastoma Xenograft | Nude Mice | 0.5, 1, 2 mg/kg | Intraperitoneal (i.p.) | Every 3 days for 30 days | Inhibition of tumor growth and angiogenesis. | [1] |
| Cisplatin-Induced Acute Kidney Injury | C57BL/6 Mice | Not specified in abstract | Pretreatment | Not specified in abstract | Alleviation of renal injury. | [3] |
| Kainic Acid-Induced Seizures | Sprague-Dawley Rats | 10 and 50 mg/kg | Intraperitoneal (i.p.) | Single dose 30 min before kainic acid | Increased seizure latency and reduced severity. | [4][5] |
| Non-Small Cell Lung Cancer Xenograft | Immunodeficient Mice | 10, 20, 30 mg/kg | Intraperitoneal (i.p.) | Not specified | Inhibition of tumor growth and metastasis. | [2] |
Table 2: Inducing Agents and Administration in Rodent Models
| Animal Model | Inducing Agent | Species/Strain | Dose | Administration Route | Reference |
| Sepsis-Induced Myocardial Dysfunction | Lipopolysaccharide (LPS) | C57BL/6 Mice | 10 or 15 mg/kg | Intraperitoneal (i.p.) | [6] |
| Retinoblastoma Xenograft | WERI-Rb-1 cells | Nude Mice | Not applicable | Subcutaneous injection | [1] |
| Cisplatin-Induced Acute Kidney Injury | Cisplatin | C57BL/6 Mice | Single high dose (e.g., 25 mg/kg) or repeated low doses (e.g., 7 mg/kg weekly) | Intraperitoneal (i.p.) | [7][8] |
| Kainic Acid-Induced Seizures | Kainic Acid | Sprague-Dawley Rats | 15 mg/kg | Intraperitoneal (i.p.) | [4][5] |
| Non-Small Cell Lung Cancer Xenograft | A549 cells | Immunodeficient Mice | Not applicable | Subcutaneous injection | [2] |
Experimental Protocols
This section provides detailed methodologies for the key in vivo experiments cited in this document.
Protocol 1: LPS-Induced Myocardial Dysfunction in Mice
Objective: To evaluate the protective effect of this compound on lipopolysaccharide (LPS)-induced cardiac dysfunction.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound (dissolved in a suitable vehicle, e.g., 1% DMSO in saline)
-
Lipopolysaccharide (LPS) from E. coli (e.g., O111:B4)
-
Sterile saline
-
Echocardiography system with a high-frequency probe
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the mice into experimental groups (e.g., Control, LPS, LPS + this compound).
-
This compound Administration: Administer this compound (e.g., 20 mg/kg) or vehicle via intraperitoneal (i.p.) injection 2 hours before LPS administration.[6]
-
Induction of Myocardial Dysfunction: Induce sepsis by administering a single i.p. injection of LPS (e.g., 10-15 mg/kg). The control group receives a corresponding volume of sterile saline.[6]
-
Monitoring: Monitor the animals for signs of distress and mortality. Survival rates can be recorded over a 72-hour period.
-
Echocardiographic Assessment: At a predetermined time point (e.g., 6-24 hours after LPS injection), anesthetize the mice and perform echocardiography to assess cardiac function. Key parameters to measure include Left Ventricular Ejection Fraction (LVEF), Fractional Shortening (FS), and heart rate.[6]
-
Tissue Collection and Analysis: At the end of the experiment, euthanize the mice and collect heart tissues for histological analysis (e.g., H&E staining) and molecular analysis (e.g., Western blotting for markers of apoptosis and inflammation).
Protocol 2: Retinoblastoma Xenograft Model in Mice
Objective: To assess the anti-tumor efficacy of this compound on retinoblastoma growth in vivo.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old)
-
WERI-Rb-1 human retinoblastoma cell line
-
Matrigel or similar basement membrane matrix
-
This compound (dissolved in a suitable vehicle)
-
Calipers for tumor measurement
-
Sterile saline
Procedure:
-
Cell Preparation: Culture WERI-Rb-1 cells under standard conditions. On the day of injection, harvest the cells and resuspend them in a mixture of sterile saline and Matrigel.
-
Tumor Cell Implantation: Subcutaneously inject the WERI-Rb-1 cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor tumor volume regularly using caliper measurements (Volume = 0.5 x length x width²).
-
Grouping and Treatment: Once tumors reach the desired size, randomly assign mice to treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
This compound Administration: Administer this compound (e.g., 0.5, 1, or 2 mg/kg) or vehicle via i.p. injection every 3 days for a period of 30 days.[1]
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice. Excise the tumors and measure their final weight and volume. A portion of the tumor can be processed for immunohistochemistry (e.g., Ki-67 for proliferation, CD31 for angiogenesis) and Western blot analysis.[1]
Protocol 3: Cisplatin-Induced Acute Kidney Injury in Mice
Objective: To investigate the protective effects of this compound against cisplatin-induced nephrotoxicity.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Cisplatin
-
Sterile saline
-
Metabolic cages for urine collection
-
Kits for measuring blood urea nitrogen (BUN) and serum creatinine
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize mice and divide them into experimental groups (e.g., Control, Cisplatin, Cisplatin + this compound).
-
This compound Administration: Administer this compound or vehicle for a specified period before cisplatin injection (pretreatment). The exact dose and duration may vary based on the study design.
-
Induction of Kidney Injury: Administer a single intraperitoneal injection of cisplatin (e.g., 20-25 mg/kg) to induce acute kidney injury.[8] The control group receives saline.
-
Monitoring and Sample Collection: Monitor the mice for changes in body weight and overall health. At 72 hours post-cisplatin injection, collect blood samples via cardiac puncture for the analysis of BUN and serum creatinine levels.[9] Urine can be collected using metabolic cages to measure proteinuria.
-
Tissue Processing: Euthanize the mice and perfuse the kidneys with cold saline. One kidney can be fixed in formalin for histological examination (e.g., H&E and PAS staining), and the other can be snap-frozen for molecular analyses (e.g., Western blotting for markers of apoptosis and inflammation).
Protocol 4: Kainic Acid-Induced Seizures in Rats
Objective: To evaluate the anti-convulsant and neuroprotective effects of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound
-
Kainic acid (KA)
-
Sterile saline
-
Behavioral observation setup (e.g., video recording)
-
Anesthesia and perfusion solutions
-
Microtome for brain sectioning
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize rats and divide them into experimental groups (e.g., Control, KA, KA + this compound).
-
This compound Administration: Administer this compound (e.g., 10 or 50 mg/kg) or vehicle via i.p. injection 30 minutes before the induction of seizures.[4][5]
-
Induction of Seizures: Administer a single i.p. injection of kainic acid (e.g., 15 mg/kg).[4][5]
-
Behavioral Assessment: Immediately after KA injection, observe the rats for seizure activity for at least 2-4 hours. Seizure severity can be scored using a standardized scale (e.g., Racine's scale). The latency to the first seizure should also be recorded.
-
Tissue Collection: At a predetermined time point after seizure induction (e.g., 24 or 72 hours), euthanize the rats. For neurochemical analysis, the hippocampus can be dissected and frozen. For histology, rats should be transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Neuroprotective Analysis: Process the fixed brains for histological staining (e.g., Nissl staining or Fluoro-Jade) to assess neuronal damage in the hippocampus. Western blotting can be used to measure markers of inflammation and apoptosis.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a general experimental workflow for in vivo studies.
Signaling Pathways
Experimental Workflow
References
- 1. This compound induces mitochondrial dysfunction to exert anti-proliferative and anti-invasive activities on retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits the development of lung cancer cells by downregulating TGF-β to regulate MST1/ROS-induced pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound mitigates cisplatin-induced acute kidney injury in mice by regulating autophagy and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, an Alkaloid from Lotus Seed Embryos, Exerts Antiseizure and Neuroprotective Effects in a Kainic Acid-Induced Seizure Model in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Corrigendum: this compound Ameliorates Sepsis-Induced Myocardial Dysfunction Through Anti-Apoptotic and Antioxidative Effects by Regulating the PI3K/AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Developing better mouse models to study cisplatin-induced kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Repeated administration of low-dose cisplatin in mice induces fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Neferine Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cellular effects of neferine, a bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera (lotus). The protocols outlined below are designed to guide researchers in studying this compound's anti-cancer properties in various cell lines.
Introduction
This compound has demonstrated significant anti-tumor effects across a range of cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and modulation of autophagy. These effects are often mediated through the generation of reactive oxygen species (ROS) and the subsequent activation or inhibition of key signaling pathways. Understanding these mechanisms is crucial for the development of this compound as a potential therapeutic agent.
Cellular Mechanisms of this compound
This compound exerts its anti-cancer effects through several key cellular mechanisms:
-
Induction of Apoptosis: this compound promotes programmed cell death in cancer cells by activating intrinsic and extrinsic apoptotic pathways. This is often characterized by the upregulation of pro-apoptotic proteins like Bax and cleaved caspases (-3 and -9) and the downregulation of anti-apoptotic proteins like Bcl-2.[1][2][3][4][5]
-
Cell Cycle Arrest: this compound can halt the proliferation of cancer cells by inducing cell cycle arrest at different phases, most notably the G0/G1 and G2/M phases.[1][2][6]
-
Modulation of Autophagy: this compound has a dual role in autophagy. In some cancer cells, it induces autophagic cell death, while in others, it inhibits autophagic flux, leading to the accumulation of autophagosomes and subsequent apoptosis.[1][7][8][9][10][11][12]
-
Generation of Reactive Oxygen Species (ROS): A common mechanism underlying this compound's action is the induction of oxidative stress through the generation of ROS.[1][2][6][7][8] This ROS production can trigger downstream signaling cascades that lead to apoptosis and cell cycle arrest.
Key Signaling Pathways Affected by this compound
The cellular effects of this compound are mediated by its influence on several critical signaling pathways.
ROS-Mediated JNK/ASK1 Pathway
This compound treatment often leads to an increase in intracellular ROS levels. This oxidative stress can activate the Apoptosis Signal-regulating Kinase 1 (ASK1), which in turn phosphorylates and activates c-Jun N-terminal Kinase (JNK).[2][6][7][8] Activated JNK can then trigger the mitochondrial apoptotic pathway.
Caption: this compound-induced ROS-mediated JNK/ASK1 signaling pathway.
PI3K/Akt/mTOR Pathway
In some cellular contexts, this compound has been shown to inhibit the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway.[9][11][12] This pathway is crucial for cell survival, proliferation, and growth. Its inhibition by this compound can lead to the induction of autophagy and apoptosis.
Caption: this compound-mediated inhibition of the PI3K/Akt/mTOR pathway.
NF-κB Pathway
This compound can also suppress the activity of the Nuclear Factor-kappa B (NF-κB) pathway.[3] By downregulating the expression of p65, a key subunit of NF-κB, this compound can inhibit the expression of anti-apoptotic genes like Bcl-2, thereby promoting apoptosis.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines.
Table 1: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |
| HeLa | Cervical Cancer | ~25 | 48 | MTT |
| SiHa | Cervical Cancer | ~25 | 48 | MTT |
| LNCaP | Prostate Cancer | ~25 | 48 | MTT |
| A549 | Non-small cell lung cancer | 8.073 | Not Specified | CCK-8 |
| H1299 | Non-small cell lung cancer | 7.009 | Not Specified | CCK-8 |
| HepG2 | Hepatocellular Carcinoma | 33.80 | 24 | CCK-8 |
| HepG2 | Hepatocellular Carcinoma | 29.47 | 48 | CCK-8 |
| HepG2 | Hepatocellular Carcinoma | 24.35 | 72 | CCK-8 |
| HepG2 | Hepatocellular Carcinoma | 2.78 | 96 | CCK-8 |
Table 2: Effect of this compound on Apoptosis and Cell Cycle
| Cell Line | This compound (µM) | Incubation (h) | Apoptotic Cells (%) | Cell Cycle Arrest |
| HeLa | 10, 25, 50 | 48 | Dose-dependent increase | G0/G1 |
| SiHa | 10, 25, 50 | 48 | Dose-dependent increase | G0/G1 |
| HN6 | 5, 10, 15, 20 | Not Specified | 11.81, 27.90, 49.10, 64.70 | Not Specified |
| KYSE30 | 15 | 12 | Increased | G2/M |
| KYSE150 | 15 | 12 | Increased | G2/M |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on cancer cells.
Cell Viability Assay (MTT/CCK-8)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
Caption: Workflow for cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
DMSO or solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.[1]
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50 µM) and a vehicle control (DMSO).[1]
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Then, add 100 µL of solubilization buffer and incubate overnight.
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm for CCK-8).
-
Calculate cell viability as a percentage of the control.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is used to quantify the percentage of apoptotic cells after this compound treatment.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells into 6-well plates and allow them to attach overnight.
-
Treat cells with different concentrations of this compound for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution by flow cytometry.
Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by this compound.
Materials:
-
Cancer cell line of interest
-
6-well or 10 cm plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, cleaved caspase-3, p-JNK, total JNK, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound as previously described.
-
Lyse the cells with RIPA buffer and collect the protein lysates.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. This compound, an alkaloid from lotus seed embryo target HeLa and SiHa cervical cancer cells via pro-oxidant anticancer mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis by modulating the ROS-mediated JNK pathway in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-induced apoptosis is dependent on the suppression of Bcl-2 expression via downregulation of p65 in renal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits cultured hepatic stellate cell activation and facilitates apoptosis: A possible molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces p38 MAPK/JNK1/2 activation to modulate melanoma proliferation, apoptosis, and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces apoptosis by modulating the ROS‑mediated JNK pathway in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound promotes the apoptosis of HNSCC through the accumulation of p62/SQSTM1 caused by autophagic flux inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. This compound-from-nelumbo-nucifera-induces-autophagy-through-the-inhibition-of-pi3k-akt-mtor-pathway-and-ros-hyper-generation-in-a549-cells - Ask this paper | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound from Nelumbo nucifera induces autophagy through the inhibition of PI3K/Akt/mTOR pathway and ROS hyper generation in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rke.abertay.ac.uk [rke.abertay.ac.uk]
Application Notes and Protocols: Immunofluorescence Staining for Neferine's Subcellular Localization Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for investigating the effects of neferine on the subcellular localization of the transcription factor Nrf2 using immunofluorescence staining. This compound, a major bisbenzylisoquinoline alkaloid from the lotus plant (Nelumbo nucifera), has been shown to modulate key signaling pathways by influencing the translocation of proteins between the cytoplasm and the nucleus.[1] This protocol focuses on Nrf2, a critical regulator of cellular antioxidant responses, which translocates to the nucleus upon activation to initiate the transcription of protective genes.[2][3][4]
Introduction to this compound's Activity
This compound exhibits a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[5][6] A key mechanism underlying these effects is its ability to modulate intracellular signaling cascades. Several studies have demonstrated that this compound can influence the subcellular localization of critical signaling proteins. For instance, this compound has been shown to promote the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor in the antioxidant response.[2][3][4] Under basal conditions, Nrf2 is retained in the cytoplasm by Keap1. Upon stimulation by agents like this compound, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of its target genes.[4]
Conversely, this compound has also been reported to inhibit the nuclear translocation of other transcription factors, such as NF-κB p65, a key regulator of inflammation.[1][5][6][7] This differential regulation of protein subcellular localization highlights the complex and targeted nature of this compound's mechanism of action.
Quantitative Analysis of this compound-Induced Protein Translocation
The following table summarizes quantitative data from a study investigating the effect of this compound on the nuclear translocation of NF-κB p65. While this data is from Western blot analysis, it provides a quantitative measure of the change in subcellular localization induced by this compound, which is the same biological event visualized by immunofluorescence.
| Treatment Group | Cytoplasmic NF-κB p65 (Relative Density) | Nuclear NF-κB p65 (Relative Density) | Reference |
| Control | 1.00 ± 0.08 | 0.25 ± 0.03 | [7] |
| Ischemia/Reperfusion (I/R) | 0.45 ± 0.05 | 0.85 ± 0.07 | [7] |
| I/R + this compound (20 mg/kg) | 0.82 ± 0.07 | 0.41 ± 0.04 | [7] |
| LPS | 0.51 ± 0.06 | 0.92 ± 0.08 | [7] |
| LPS + this compound (20 mg/kg) | 0.88 ± 0.09 | 0.45 ± 0.05 | [7] |
Data is presented as mean ± standard deviation. This table is adapted from a study on acute kidney injury models.[7]
Experimental Workflow for Immunofluorescence Staining
The following diagram outlines the key steps for the immunofluorescence staining protocol to visualize Nrf2 subcellular localization.
Caption: Workflow for Nrf2 immunofluorescence staining.
Detailed Protocol: Immunofluorescence Staining for Nrf2 Subcellular Localization
This protocol is designed for cultured cells and is based on standard immunofluorescence procedures.
Materials:
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer: 5% bovine serum albumin (BSA) in PBS
-
Primary antibody: Rabbit anti-Nrf2 polyclonal antibody
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Nuclear counterstain: 4',6-diamidino-2-phenylindole (DAPI)
-
Mounting medium
-
Coverslips and microscope slides
-
Confocal microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto sterile glass coverslips in a 24-well plate at an appropriate density to reach 60-70% confluency on the day of the experiment.
-
Culture cells overnight or until they have adhered and are in the logarithmic growth phase.
-
Treat the cells with the desired concentrations of this compound (e.g., 4 µM, 8 µM) or vehicle control for the specified duration (e.g., 12 or 24 hours).[2]
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with ice-cold PBS.
-
Add 1 mL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 1 mL of permeabilization buffer (0.1% Triton X-100 in PBS) to each well and incubate for 10 minutes at room temperature.
-
Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 1 mL of blocking buffer (5% BSA in PBS) to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Nrf2 antibody in blocking buffer according to the manufacturer's recommendations.
-
Aspirate the blocking buffer and add the diluted primary antibody to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently-labeled secondary antibody in blocking buffer.
-
Add the diluted secondary antibody to each coverslip and incubate for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining:
-
Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each, protected from light.
-
Add DAPI solution (e.g., 300 nM in PBS) and incubate for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Carefully remove the coverslips from the wells and mount them onto microscope slides using a drop of mounting medium.
-
Seal the edges of the coverslips with nail polish to prevent drying.
-
Image the slides using a confocal microscope. Capture images of the Nrf2 staining (e.g., green channel) and the DAPI staining (e.g., blue channel).
-
This compound's Effect on the Nrf2 Signaling Pathway
The following diagram illustrates the signaling pathway through which this compound is proposed to activate Nrf2.
References
- 1. This compound prevents NF-κB translocation and protects muscle cells from oxidative stress and apoptosis induced by hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound improves oxidative stress and apoptosis in benign prostate hyperplasia via Nrf2-ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Action and mechanisms of this compound in inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Exerts Antioxidant and Anti-Inflammatory Effects on Carbon Tetrachloride-Induced Liver Fibrosis by Inhibiting the MAPK and NF-κB/IκBα Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Neferine in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of neferine, a bisbenzylisoquinoline alkaloid isolated from the seed embryo of Nelumbo nucifera (lotus), in preclinical cancer research.[1] This document details the cytotoxic and anti-proliferative effects of this compound across various cancer cell lines, outlines key signaling pathways involved, and provides standardized protocols for its in vitro and in vivo administration.
Data Presentation: In Vitro Cytotoxicity of this compound
This compound has demonstrated significant cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the table below for easy comparison. These values highlight the dose-dependent inhibitory effects of this compound.
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (hours) | Assay |
| Cervical Cancer | HeLa | ~25 | 48 | MTT |
| SiHa | ~25 | 48 | MTT | |
| Esophageal Squamous Cell Carcinoma | KYSE30 | 14.16 ± 0.911 | 24 | CCK-8 |
| KYSE150 | 13.03 ± 1.162 | 24 | CCK-8 | |
| KYSE510 | 14.67 ± 1.353 | 24 | CCK-8 | |
| Hepatocellular Carcinoma | HepG2 | 33.80 | 24 | CCK-8 |
| 29.47 | 48 | CCK-8 | ||
| 24.35 | 72 | CCK-8 | ||
| 2.78 | 96 | CCK-8 | ||
| Lung Cancer | A549 | 8.073 | Not Specified | CCK-8 |
| H1299 | 7.009 | Not Specified | CCK-8 | |
| Prostate Cancer | LNCaP | ~25 | 48 | Cell Viability Assay |
| Thyroid Cancer | IHH-4 | 9.47 | Not Specified | CCK-8 |
| CAL-62 | 8.72 | Not Specified | CCK-8 |
Mechanism of Action: Key Signaling Pathways
This compound exerts its anticancer effects through the modulation of several critical signaling pathways, often initiated by the generation of reactive oxygen species (ROS). These pathways are involved in inducing apoptosis, autophagy, cell cycle arrest, and inhibiting metastasis.
ROS-Mediated Apoptosis and Cell Cycle Arrest
This compound treatment leads to an increase in intracellular ROS levels, which in turn triggers downstream signaling cascades.[1][2] In lung cancer cells, this involves the activation of MAPK pathways, leading to apoptosis.[1] In esophageal squamous cell carcinoma, this compound-induced ROS activates the JNK pathway and inhibits Nrf2, resulting in G2/M phase arrest and apoptosis.[2] Furthermore, this compound can induce p53 and its effector p21, while downregulating cyclin D1, leading to G1 cell cycle arrest.[1]
Caption: this compound-induced ROS-mediated signaling pathways leading to apoptosis and cell cycle arrest.
Autophagy Induction via PI3K/Akt/mTOR Inhibition
In A549 lung cancer cells, this compound has been shown to induce autophagy.[3] This is mediated by the inhibition of the PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and proliferation.[3] The inhibition of this pathway, coupled with ROS hypergeneration, leads to the accumulation of acidic vesicular organelles and the conversion of LC3B-I to LC3B-II, hallmarks of autophagy.[3]
Caption: this compound induces autophagy through inhibition of the PI3K/Akt/mTOR pathway and ROS generation.
Experimental Protocols
The following are detailed protocols for key experiments commonly used to assess the anticancer effects of this compound.
Protocol 1: In Vitro Cytotoxicity Assay (MTT/CCK-8)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
This compound (dissolved in DMSO and diluted in culture medium)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or CCK-8 solution
-
DMSO or Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 4 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.[4] Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions (e.g., concentrations ranging from 0 to 100 µM).[4] Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT/CCK-8 Addition:
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Apoptosis Assay by Flow Cytometry
This protocol quantifies the percentage of apoptotic cells following this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Protocol 3: Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins involved in this compound-regulated signaling pathways.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-JNK, JNK, Nrf2, cleaved caspase-3, Bcl-2, Bax, LC3B)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature the protein lysates and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Protocol 4: In Vivo Xenograft Tumor Model
This protocol evaluates the in vivo antitumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line (e.g., IHH-4 thyroid cancer cells)[5]
-
This compound solution for injection
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10⁶ IHH-4 cells) into the flank of the mice.[5]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
This compound Administration: Randomly divide the mice into control and treatment groups. Administer this compound (e.g., 20 mg/kg, intraperitoneally) or vehicle control to the respective groups on a predetermined schedule.[5]
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every few days).
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
Caption: General experimental workflow for preclinical evaluation of this compound.
Conclusion
This compound demonstrates significant potential as an anticancer agent in various preclinical models. Its ability to induce apoptosis, autophagy, and cell cycle arrest through the modulation of key signaling pathways provides a strong rationale for its further development. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers investigating the therapeutic utility of this compound in oncology.
References
- 1. This compound, an alkaloid from lotus seed embryo, inhibits human lung cancer cell growth by MAPK activation and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis by modulating the ROS-mediated JNK pathway in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-from-nelumbo-nucifera-induces-autophagy-through-the-inhibition-of-pi3k-akt-mtor-pathway-and-ros-hyper-generation-in-a549-cells - Ask this paper | Bohrium [bohrium.com]
- 4. Mode of Action Analyses of this compound, a Bisbenzylisoquinoline Alkaloid of Lotus (Nelumbo nucifera) against Multidrug-Resistant Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Exerts Ferroptosis-Inducing Effect and Antitumor Effect on Thyroid Cancer through Nrf2/HO-1/NQO1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry-Based Identification of Neferine Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neferine, a prominent bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera (lotus), has garnered significant interest for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and cardioprotective effects. Understanding the metabolic fate of this compound is crucial for elucidating its mechanism of action, evaluating its pharmacokinetic profile, and ensuring its safety and efficacy in drug development. This document provides detailed application notes and protocols for the identification and characterization of this compound metabolites using liquid chromatography-mass spectrometry (LC-MS).
Metabolic Pathways of this compound
Studies in rat models have revealed that this compound undergoes several metabolic transformations. The primary metabolic pathways include demethylation, dealkylation, dehydrogenation, and glucuronidation.[1] In rat liver microsomes, the main metabolites identified are liensinine and isoliensinine, with desmethylliensinine and desmethyl-isoliensinine also being detected.[2] The cytochrome P450 enzymes, specifically CYP2D1 and CYP3A1, have been identified as the major enzymes responsible for the metabolism of this compound to liensinine.[2]
Experimental Workflow for this compound Metabolite Identification
The overall workflow for identifying this compound metabolites from biological samples involves sample preparation, LC-MS analysis, and data processing.
Protocols
Protocol 1: In Vitro Metabolism of this compound in Rat Liver Microsomes
This protocol describes the incubation of this compound with rat liver microsomes to generate metabolites for identification.
Materials:
-
This compound
-
Rat liver microsomes
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (or NADPH)
-
Acetonitrile (ice-cold)
-
Microcentrifuge tubes
-
Incubator/shaker (37°C)
-
Centrifuge
Procedure:
-
Prepare Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, rat liver microsomes, and this compound solution.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking.
-
Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH to the mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) with continuous gentle shaking.
-
Terminate Reaction: Stop the reaction by adding two volumes of ice-cold acetonitrile.
-
Protein Precipitation: Vortex the mixture vigorously to precipitate the microsomal proteins.
-
Centrifugation: Centrifuge the mixture at a high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Collection: Carefully collect the supernatant, which contains the this compound and its metabolites, and transfer it to a clean tube for LC-MS analysis.
Protocol 2: Sample Preparation from Rat Plasma
This protocol details the extraction of this compound and its metabolites from plasma samples.
Materials:
-
Rat plasma containing this compound and its metabolites
-
Acetonitrile (ice-cold)
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Aliquoting: Aliquot a specific volume of rat plasma (e.g., 100 µL) into a microcentrifuge tube.
-
Add Internal Standard: Add a known concentration of the internal standard solution to the plasma sample.
-
Protein Precipitation: Add three volumes of ice-cold acetonitrile to the plasma sample to precipitate the proteins.[1]
-
Vortexing: Vortex the mixture thoroughly for at least 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube for analysis by LC-MS.
Protocol 3: UPLC-Q-TOF/MS Analysis for Metabolite Identification
This protocol outlines the instrumental parameters for the separation and detection of this compound metabolites.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
| Column | Acquity UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm)[1] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min[1] |
| Column Temperature | 40°C[1] |
| Injection Volume | 2-5 µL |
| Gradient Elution | A typical gradient would start with a low percentage of B, gradually increase to a high percentage to elute the compounds, and then return to the initial conditions for re-equilibration. The exact gradient should be optimized based on the specific system and separation requirements. |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Temperature | 350 - 500°C |
| Cone Gas Flow | 50 L/h |
| Desolvation Gas Flow | 600 - 800 L/h |
| Acquisition Mode | Full Scan MS and tandem MS (MS/MS) of the most abundant ions. |
| Mass Range | m/z 100 - 1000 |
| Collision Energy | A ramp of collision energies (e.g., 10-40 eV) should be used in the MS/MS experiments to obtain comprehensive fragmentation data. |
Data Presentation
The identification of metabolites is based on the accurate mass measurement of the precursor ion and its fragment ions. The mass shift from the parent drug (this compound, C38H44N2O6, [M+H]+ = 625.3221) indicates the type of metabolic modification.
Table 1: Common Metabolic Modifications of this compound and Corresponding Mass Shifts
| Metabolic Reaction | Mass Shift (Da) | Proposed Elemental Composition Change |
| Demethylation | -14.0157 | -CH2 |
| Dehydrogenation | -2.0157 | -H2 |
| Hydroxylation | +15.9949 | +O |
| Glucuronidation | +176.0321 | +C6H8O6 |
Table 2: Identified Metabolites of this compound in Rat
| Metabolite | Proposed Formula | [M+H]+ (m/z) | Key Fragment Ions (m/z) | Metabolic Pathway |
| This compound | C38H44N2O6 | 625.3221 | 381, 206, 192 | Parent Drug |
| Liensinine | C37H42N2O6 | 611.3065 | 381, 192 | Demethylation |
| Isoliensinine | C37H42N2O6 | 611.3065 | 367, 206 | Demethylation |
| Desmethylliensinine | C36H40N2O6 | 597.2908 | 367, 192 | Demethylation |
| Desmethyl-isoliensinine | C36H40N2O6 | 597.2908 | 353, 206 | Demethylation |
| Dehydrothis compound | C38H42N2O6 | 623.3065 | 379, 206, 192 | Dehydrogenation |
| This compound Glucuronide | C44H52N2O12 | 801.3542 | 625, 177 | Glucuronidation |
Note: The exact fragment ions can vary depending on the instrument and collision energy.
Signaling Pathway Affected by this compound
This compound has been shown to modulate several key signaling pathways involved in cell survival, proliferation, and inflammation. One of the most significant is the PI3K/AKT/mTOR pathway. This compound can activate this pathway, which plays a crucial role in its protective effects against myocardial dysfunction.[3]
Conclusion
The protocols and information provided in this application note offer a comprehensive guide for the identification and characterization of this compound metabolites using LC-MS. A thorough understanding of this compound's metabolism is essential for its continued development as a potential therapeutic agent. The detailed methodologies and data presentation guidelines will aid researchers in obtaining reliable and reproducible results, ultimately contributing to a more complete pharmacological profile of this promising natural product.
References
- 1. Pharmacokinetics, bioavailability and metabolism of this compound in rat by LC-MS/MS and LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Metabolic products and pathway of this compound in rat liver] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UPLC Separation and QTof–MS Identification of Major Alkaloids in Plumula Nelumbinis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming neferine solubility issues in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the poor aqueous solubility of neferine.
Frequently Asked Questions (FAQs)
Q1: What is the inherent solubility of this compound in common laboratory solvents?
A1: this compound, a bisbenzylisoquinoline alkaloid, is sparingly soluble in aqueous buffers but shows good solubility in several organic solvents. The solubility varies depending on the solvent used. For a summary of solubility in common organic solvents, please refer to Table 1.
Q2: Why is this compound poorly soluble in aqueous buffers such as PBS?
A2: this compound's complex chemical structure makes it a lipophilic, or fat-soluble, molecule. This inherent hydrophobicity limits its ability to dissolve in water-based solutions like Phosphate-Buffered Saline (PBS), where it is considered practically insoluble on its own.[1]
Q3: What is the recommended standard procedure for preparing a this compound working solution in an aqueous buffer?
A3: The most effective method is a two-step process. First, dissolve the solid this compound in a suitable organic solvent to create a concentrated stock solution. Then, dilute this stock solution with the aqueous buffer of your choice to the final desired concentration. For a detailed step-by-step guide, see the Experimental Protocols section.
Q4: How stable are aqueous preparations of this compound?
A4: Aqueous solutions of this compound are not recommended for long-term storage. It is best practice to prepare fresh solutions for each experiment and avoid storing them for more than one day.
Q5: Are there advanced formulation strategies to improve this compound's bioavailability for in vivo studies?
A5: Yes, for in vivo applications, especially oral administration, various formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds like this compound.[2][3] These include the use of Carboxymethylcellulose sodium (CMC-Na) to create a homogeneous suspension, as well as more advanced techniques such as solid dispersions, liposomes, and self-emulsifying drug delivery systems (SEDDS).[2]
Troubleshooting Guide
Q: I prepared a this compound stock in DMSO and upon diluting it with my aqueous buffer, a precipitate formed. What could be the cause?
A: Precipitation upon dilution is a common issue and typically points to the final concentration of this compound exceeding its solubility limit in the mixed-solvent system. Here are several potential causes and solutions:
-
Final Concentration is Too High: The maximum reported solubility in a 1:5 solution of DMF:PBS (pH 7.2) is approximately 0.16 mg/mL.[1] If your final concentration exceeds this, precipitation is likely. Solution: Lower the final concentration of this compound in your working solution.
-
Insufficient Organic Solvent: The ratio of the organic solvent to the aqueous buffer is critical. A lower proportion of the organic co-solvent may not be sufficient to keep the this compound dissolved. Solution: Ensure your dilution protocol maintains a sufficient percentage of the organic solvent. For example, the 0.16 mg/mL solubility was achieved in a buffer containing 16.7% DMF (1 part DMF to 5 parts PBS).
-
Improper Mixing: Adding the aqueous buffer too quickly to the organic stock solution can cause localized areas of high concentration, leading to precipitation. Solution: Add the buffer to the stock solution gradually while vortexing or stirring to ensure immediate and thorough mixing.
Below is a logical workflow to diagnose and resolve precipitation issues.
Data Presentation
Quantitative data on this compound solubility is summarized below for easy reference.
Table 1: this compound Solubility in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Source |
|---|---|---|---|
| Dimethylformamide (DMF) | ~30 mg/mL | ~48.02 mM | [1][4] |
| Dimethyl sulfoxide (DMSO) | ~20 mg/mL | ~32.01 mM | [1][4] |
| Ethanol | ~10 mg/mL | ~16.01 mM | [1][4] |
| Water | <1 mg/mL (Slightly soluble or insoluble) | - |[5][6] |
Note: Molar equivalents are calculated based on a molecular weight of 624.77 g/mol .
Table 2: this compound Solubility in an Aqueous Co-Solvent System
| Solvent System | Solubility (mg/mL) | Remarks | Source |
|---|
| DMF:PBS (pH 7.2) (1:5 ratio) | ~0.16 mg/mL | Achieved by first dissolving in DMF, then diluting with PBS. |[1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent
This protocol describes how to prepare a concentrated stock solution of this compound.
-
Weighing: Accurately weigh the desired amount of solid this compound powder in a microcentrifuge tube.
-
Solvent Selection: Choose an appropriate organic solvent from Table 1 (e.g., DMSO, DMF).
-
Dissolution: Add the selected solvent to the this compound powder to achieve the desired stock concentration (e.g., 20 mg/mL in DMSO).
-
Solubilization: Vortex the solution thoroughly until all the solid this compound is completely dissolved. Gentle warming or sonication can facilitate dissolution.[4]
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability.[6]
Protocol 2: Preparation of a this compound Working Solution in an Aqueous Buffer
This protocol details the dilution of the organic stock solution into an aqueous buffer for cell-based assays or other experiments.
Relevant Signaling Pathways
This compound has been shown to modulate several key cellular signaling pathways. Understanding these interactions is crucial for interpreting experimental results.
1. Inhibition of NF-κB Signaling
This compound exerts anti-inflammatory effects by inhibiting the NF-κB pathway. It can prevent the phosphorylation of IκB-α, which in turn blocks the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of inflammatory genes.[5][7]
References
- 1. This compound | CAS 2292-16-2 | Cayman Chemical | Biomol.com [biomol.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. Action and mechanisms of this compound in inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Neferine Interference in MTT Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with neferine in MTT cell viability assays. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known cellular effects?
This compound is a bisbenzylisoquinoline alkaloid predominantly found in the seed embryos of the lotus plant (Nelumbo nucifera).[1] It is known to possess a wide range of therapeutic properties, including anti-cancer, anti-inflammatory, and anti-diabetic effects. At the cellular level, this compound has been shown to influence several key signaling pathways, which can impact cell proliferation, apoptosis (programmed cell death), and autophagy (a cellular degradation process).[2][3]
Key signaling pathways modulated by this compound include:
-
NF-κB Pathway: this compound can inhibit this pathway, which is crucial in inflammation and cell survival.[2]
-
PI3K/Akt/mTOR Pathway: Inhibition of this pathway by this compound can induce autophagy and apoptosis in cancer cells.[3][4]
-
Nrf2 Pathway: this compound can activate this pathway, leading to antioxidant effects.[2][5]
-
TGF-β/ERK Pathway: this compound has been shown to block this pathway, which is involved in fibrosis.[2]
Q2: My MTT assay results show increased cell viability with higher concentrations of this compound, which contradicts my expectations. What could be the cause?
This is a common issue when working with plant-derived compounds like this compound. The MTT assay relies on the reduction of the yellow tetrazolium salt (MTT) to a purple formazan product by mitochondrial dehydrogenases in living cells.[6] However, some compounds can directly reduce MTT in a cell-free environment, leading to a false-positive signal that is incorrectly interpreted as increased cell viability.[7][8]
Potential causes for this observation include:
-
Direct MTT Reduction: this compound, like other plant extracts rich in polyphenols and other redox-active compounds, may have chemical properties that allow it to directly reduce MTT to formazan, independent of cellular metabolic activity.[8][9][10]
-
Colorimetric Interference: If this compound solutions have a color, they can contribute to the absorbance reading at the wavelength used to measure formazan (typically 570 nm), leading to artificially inflated results.[11]
-
Spectral Overlap: The absorbance spectrum of this compound might overlap with that of the formazan product, causing interference.[11][12]
Q3: How can I confirm if this compound is interfering with my MTT assay?
To determine if this compound is the source of interference, you should run a "cell-free" control experiment.[7][8]
Experimental Protocol: Cell-Free Interference Control
Objective: To assess the direct reaction between this compound and the MTT reagent.
Methodology:
-
Prepare a 96-well plate.
-
In designated wells, add the same concentrations of this compound that you use in your cell-based experiments.
-
Add the same volume of cell culture medium (without cells) to these wells as you would in a standard experiment.
-
Add the MTT reagent to each well at the same concentration and for the same incubation period as your cell-based assay.
-
After incubation, add the solubilization buffer (e.g., DMSO or SDS in HCl).[1]
-
Read the absorbance at 570 nm.
Interpretation of Results:
-
No Interference: If the absorbance values in the cell-free control wells are negligible or very low across all this compound concentrations, it suggests that this compound does not directly reduce MTT under your experimental conditions.
-
Interference Detected: If you observe a dose-dependent increase in absorbance in the cell-free wells, it confirms that this compound is directly reducing MTT. This interference will need to be corrected for or the assay will need to be replaced.
Troubleshooting Guides
Issue 1: High Background Absorbance in Cell-Free Controls
If your cell-free controls show significant absorbance, indicating direct MTT reduction by this compound, you have a few options to proceed.
Solution A: Data Correction by Subtraction
-
Procedure: For each concentration of this compound, calculate the average absorbance from your cell-free control wells. Subtract this average from the absorbance values obtained from your cell-based assay wells for the corresponding this compound concentration.
-
Limitation: This method assumes that the rate of direct reduction by this compound is the same in the presence and absence of cells, which may not be accurate. Cellular components could alter the chemical reactivity of this compound.
Solution B: Modifying the MTT Protocol
-
Procedure:
-
Treat your cells with this compound for the desired duration.
-
Before adding the MTT reagent, carefully wash the cells with sterile phosphate-buffered saline (PBS) to remove any residual this compound.[8]
-
Proceed with the MTT assay as usual.
-
-
Rationale: This washing step minimizes the direct interaction between this compound and the MTT reagent.[8]
-
Consideration: Ensure the washing step is gentle to avoid detaching adherent cells.
Solution C: Switching to an Alternative Viability Assay
If interference is substantial and cannot be reliably corrected, it is highly recommended to use an alternative cell viability assay that is less susceptible to interference from colored or reducing compounds.[7]
Issue 2: Choosing an Appropriate Alternative to the MTT Assay
Several alternative assays are available, each with a different mechanism of action that may be less prone to interference by this compound.
Comparison of Alternative Cell Viability Assays
| Assay Name | Principle | Advantages | Disadvantages |
| XTT, MTS, WST-1 Assays | Reduction of a tetrazolium salt to a water-soluble formazan.[10][13] | Fewer steps (no solubilization required) and higher sensitivity than MTT.[13] | Still susceptible to interference from reducing compounds.[13] |
| Resazurin (AlamarBlue) Assay | Reduction of the blue dye resazurin to the pink, fluorescent resorufin by viable cells.[13][14] | Rapid, highly sensitive, non-toxic to cells, and allows for further downstream applications.[13][14] | Can be affected by compounds that alter the cellular redox environment. |
| ATP-Based Assays (e.g., CellTiter-Glo) | Measures ATP levels as an indicator of metabolically active cells using a luciferase reaction.[13][15] | Extremely sensitive, rapid, and less prone to interference from colored or reducing compounds.[13][15] | Requires a luminometer; can be more expensive. |
| Trypan Blue Exclusion Assay | A dye exclusion method where viable cells with intact membranes exclude the blue dye, while non-viable cells take it up.[13] | Simple, rapid, and inexpensive.[13] | Manual counting can be subjective and time-consuming; provides a measure of cell death rather than metabolic activity. |
Recommended Alternative Protocol: The Resazurin (AlamarBlue) Assay
Objective: To assess cell viability by measuring the reduction of resazurin.
Methodology:
-
Plate and treat cells with this compound as you would for an MTT assay.
-
At the end of the treatment period, add the resazurin-based reagent (e.g., AlamarBlue) directly to the cell culture medium, typically at 10% of the total volume.
-
Incubate the plate at 37°C for 1-4 hours, protected from direct light.
-
Measure the fluorescence (Excitation: ~560 nm, Emission: ~590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
Calculate cell viability relative to untreated controls.
Visualizing Experimental Workflows and Signaling Pathways
To aid in understanding the experimental and biological contexts, the following diagrams have been generated using Graphviz.
Experimental Workflow: Troubleshooting this compound Interference
Caption: A logical workflow for identifying and addressing this compound interference in MTT assays.
Signaling Pathway: this compound's Effect on the PI3K/Akt/mTOR Pathway
Caption: this compound-mediated inhibition of the PI3K/Akt/mTOR pathway, leading to autophagy and apoptosis.
Quantitative Data Summary
The following table summarizes reported IC50 values for this compound in various cancer cell lines, as determined by MTT assays. These values can serve as a reference for expected cytotoxic concentrations.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| IMR32 | Neuroblastoma | ~20-30 | [16] |
| LNCaP | Prostate Cancer | ~25 | [17] |
| VCaP | Prostate Cancer | ~75 | [17] |
| HepG2 | Hepatocellular Carcinoma | ~10 (potentiates oxaliplatin) | [18] |
| Bel-7402 | Hepatocellular Carcinoma | ~10 (potentiates oxaliplatin) | [18] |
| MCF-7 | Breast Cancer | Varies (collateral sensitivity observed) | [1] |
| A549 | Lung Cancer | Varies (collateral sensitivity observed) | [1] |
| HCT-8 | Colon Cancer | Varies (collateral sensitivity observed) | [1] |
References
- 1. Mode of Action Analyses of this compound, a Bisbenzylisoquinoline Alkaloid of Lotus (Nelumbo nucifera) against Multidrug-Resistant Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Action and mechanisms of this compound in inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound from Nelumbo nucifera induces autophagy through the inhibition of PI3K/Akt/mTOR pathway and ROS hyper generation in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-from-nelumbo-nucifera-induces-autophagy-through-the-inhibition-of-pi3k-akt-mtor-pathway-and-ros-hyper-generation-in-a549-cells - Ask this paper | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 7. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. blog.quartzy.com [blog.quartzy.com]
- 14. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 15. Is Your MTT Assay the Right Choice? [promega.jp]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. The anti-tumor activities of this compound on cell invasion and oxaliplatin sensitivity regulated by EMT via Snail signaling in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Improving neferine stability in experimental solutions
Welcome to the technical support center for neferine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the stability of this compound in experimental solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a this compound stock solution?
A1: this compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[1][2][3] DMSO is a common choice for preparing high-concentration stock solutions.[3][4]
Q2: How should I store this compound stock solutions?
A2: this compound stock solutions should be stored at -20°C for long-term use.[3][4] Some sources suggest that stock solutions in DMSO can be stable for up to two weeks or even several months when stored at -20°C. However, for optimal results, it is recommended to prepare fresh solutions for each experiment or use aliquots to avoid repeated freeze-thaw cycles.[5]
Q3: How stable is this compound in aqueous solutions?
A3: this compound is sparingly soluble in aqueous buffers and its stability in these solutions is limited. It is not recommended to store aqueous solutions of this compound for more than one day.[1] For experiments in aqueous media, it is best to prepare the working solution fresh by diluting the stock solution immediately before use.
Q4: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?
A4: Direct dissolution of this compound in aqueous buffers like water or PBS is not recommended due to its low solubility.[1][2] To achieve the desired concentration in an aqueous medium, first dissolve the this compound in a small amount of an organic solvent like DMSO or DMF, and then dilute it with the aqueous buffer of choice.[1]
Troubleshooting Guide
Problem: My this compound solution appears cloudy or has visible precipitate after dilution in aqueous buffer or cell culture medium.
-
Cause: this compound has low solubility in aqueous solutions and can precipitate out when the concentration of the organic solvent is significantly reduced upon dilution. This can be exacerbated by temperature changes or the pH of the buffer.[6]
-
Solution:
-
Ensure the final concentration of the organic solvent is appropriate. Try to keep the final concentration of DMSO or DMF in your working solution as low as possible while still maintaining this compound solubility.
-
Warm the solution gently. Briefly warming the solution to 37°C may help redissolve the precipitate.
-
Vortex or sonicate. Vigorous mixing or sonication can aid in dissolving the compound.
-
Prepare a more dilute stock solution. This will result in a lower final concentration of the organic solvent when preparing your working solution, which may prevent precipitation.
-
Check the pH of your buffer. While specific data on this compound's pH-dependent solubility is limited, significant deviations from neutral pH could affect its solubility.
-
Problem: I am observing inconsistent or no biological effect of this compound in my experiments.
-
Cause: This could be due to degradation of this compound in the experimental solution, improper storage, or precipitation.
-
Solution:
-
Prepare fresh working solutions. As aqueous solutions of this compound are not stable for long periods, always prepare them immediately before your experiment.[1]
-
Verify stock solution integrity. If you have been using an older stock solution, consider preparing a fresh one. Store stock solutions in small aliquots to minimize freeze-thaw cycles.
-
Check for precipitation. Visually inspect your working solutions for any signs of precipitation, both before and during the experiment. If precipitation is observed, refer to the troubleshooting steps above.
-
Confirm the quality of your this compound. Ensure the purity of the this compound powder from your supplier meets the required standards.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | >15 mg/mL | [3] |
| 100 mg/mL (160.05 mM) | [2] | |
| Ethanol | 100 mg/mL (160.05 mM) | [2] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] |
| 1:5 Solution of DMF:PBS (pH 7.2) | ~0.16 mg/mL | [1] |
| Water | <1 mg/mL | [2] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Reference |
| Solid Powder | -20°C | ≥ 4 years | [1] |
| 2-8°C | Short-term | [3] | |
| Stock Solution (in DMSO) | -20°C | Up to several months (in tightly sealed vials) | |
| Aqueous Working Solution | Room Temperature or 4°C | Not recommended for more than one day | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Solubilization: Vortex the solution vigorously. If necessary, briefly warm the tube to 37°C or use an ultrasonic bath to ensure complete dissolution.[4]
-
Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles and store at -20°C.
Protocol 2: General Procedure for a Forced Degradation Study of this compound
This protocol provides a general framework for assessing the stability of this compound under various stress conditions. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is required to quantify the remaining this compound and its degradation products.[7]
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of organic solvent and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the this compound solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for a defined period.
-
Thermal Degradation: Heat the this compound solution at an elevated temperature (e.g., 80°C) for a defined period.
-
Photodegradation: Expose the this compound solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines, for a defined period. A control sample should be kept in the dark.[8]
-
-
Sample Analysis: At each time point, withdraw a sample and analyze it using a validated stability-indicating HPLC method to determine the concentration of this compound and detect the formation of any degradation products.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point under each stress condition to determine its degradation kinetics.
Visualizations
Signaling Pathways
Caption: this compound's inhibitory effect on autophagy via the PI3K/Akt/mTOR pathway.
Caption: this compound's anti-inflammatory action by inhibiting the NF-κB signaling pathway.
Experimental Workflow
Caption: Workflow for a forced degradation study of this compound.
References
- 1. A study of the photo-degradation kinetics of nifedipine by multivariate curve resolution analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mode of Action Analyses of this compound, a Bisbenzylisoquinoline Alkaloid of Lotus (Nelumbo nucifera) against Multidrug-Resistant Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Exerts Ferroptosis-Inducing Effect and Antitumor Effect on Thyroid Cancer through Nrf2/HO-1/NQO1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. This compound from Nelumbo nucifera modulates oxidative stress and cytokines production during hypoxia in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Neferine Extraction from Lotus Embryo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of neferine from lotus embryo (Nelumbo nucifera).
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Inefficient Extraction Method: The chosen extraction technique may not be optimal for this compound. 2. Suboptimal Extraction Parameters: Incorrect solvent, temperature, time, or solid-to-liquid ratio can significantly reduce yield. 3. Incomplete Cell Wall Disruption: The solvent may not effectively penetrate the plant material. 4. Degradation of this compound: Prolonged exposure to high temperatures or certain solvents can degrade the target compound. | 1. Method Selection: Consider using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which have been shown to improve alkaloid yields.[1] 2. Parameter Optimization: Systematically optimize extraction parameters. For UAE, key parameters include ethanol concentration (around 75%), extraction time (approx. 20 min), and a liquid-to-solid ratio of about 30:1.[1] For purification by silica gel column chromatography, an eluent ratio of dichloromethane to methanol of 7:3, a mass ratio of extract to silica gel of 1:60, and an elution flow rate of 3 mL/min have been shown to be optimal.[2][3][4] 3. Pre-treatment of Material: Ensure the lotus embryo is finely ground to a consistent particle size to increase the surface area for solvent interaction. 4. Control Extraction Conditions: Avoid excessive heat and prolonged extraction times. Use appropriate solvents; ethanol and methanol are commonly used for alkaloid extraction.[1] |
| High Impurity in Extract | 1. Non-selective Solvent: The solvent used may be co-extracting a wide range of other compounds. 2. Inadequate Purification: The purification method may not be effective in separating this compound from other alkaloids and impurities. 3. Presence of Pigments and Fats: These are common co-extractives from plant materials. | 1. Solvent System Optimization: Use a solvent system with appropriate polarity. For purification, a mixture of chloroform, methanol, and ammonium hydroxide (e.g., 95:4.5:0.5) has been used effectively in column chromatography.[1] 2. Advanced Purification Techniques: Employ techniques like column chromatography with an appropriate stationary phase (e.g., silica gel) and a well-chosen eluent system.[2][3][4] Macroporous adsorbent resins can also be used for purification.[5] 3. Defatting Step: Include a pre-extraction step with a non-polar solvent like n-hexane to remove lipids. |
| Poor Reproducibility of Results | 1. Inconsistent Starting Material: Variations in the age, source, and storage conditions of the lotus embryos can affect this compound content. 2. Variation in Experimental Conditions: Minor deviations in extraction parameters can lead to different outcomes. 3. Inconsistent Material Grinding: Different particle sizes will lead to varied extraction efficiencies. | 1. Standardize Plant Material: Use lotus embryos from a consistent source and of a similar age. Ensure proper drying and storage to prevent degradation of alkaloids. 2. Maintain Strict Protocol Adherence: Carefully control all extraction parameters, including solvent concentration, temperature, time, and agitation speed. 3. Consistent Particle Size: Use a standardized grinding procedure and sieve the powder to obtain a uniform particle size. |
| Solvent Recovery Issues | 1. High Boiling Point of Solvent: Solvents with high boiling points are more difficult to remove. 2. Thermal Degradation: Applying excessive heat during solvent evaporation can degrade this compound. | 1. Use of Rotary Evaporator: Employ a rotary evaporator under reduced pressure to remove the solvent at a lower temperature. 2. Appropriate Solvent Choice: Whenever possible, use solvents with lower boiling points, provided they are effective for extraction. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction from lotus embryo important?
A1: this compound is a major bisbenzylisoquinoline alkaloid found in the embryo of the lotus (Nelumbo nucifera) seed.[6] It has garnered significant interest in the scientific community due to its wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[7] Efficient extraction is crucial for further research and potential therapeutic applications.
Q2: Which extraction method generally gives the highest yield of this compound?
A2: While traditional methods like maceration and heat reflux can be used, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have been reported to offer higher extraction efficiencies in shorter times.[1] The choice of method can also depend on the available equipment and the scale of the extraction.
Q3: What are the key parameters to optimize for enhancing this compound yield?
A3: The most critical parameters to optimize are the type of solvent, solvent concentration, extraction time, temperature, and the solid-to-liquid ratio.[1] For purification via column chromatography, the eluent composition, the ratio of the extract to the stationary phase, and the elution flow rate are crucial.[2][3][4]
Q4: What type of solvents are most effective for this compound extraction?
A4: Organic solvents like ethanol and methanol are commonly used for the extraction of alkaloids, including this compound, from lotus embryos.[1] Sometimes, these solvents are used in aqueous solutions or in combination with acids to improve extraction efficiency.[1]
Q5: How can I confirm the presence and purity of this compound in my extract?
A5: The presence and purity of this compound can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
Quantitative Data on this compound Extraction
The following tables summarize quantitative data from various studies on this compound extraction and purification to provide a comparative overview of different methodologies and their outcomes.
Table 1: Optimization of this compound Purification using Response Surface Methodology (RSM)
| Parameter | Optimal Condition | Result | Reference |
| Eluent Ratio (Dichloromethane:Methanol) | 7:3 | Yield: 6.13 mg per 66.60 mg of starting material | [2][3][4] |
| Mass Ratio (Extract:Silica Gel) | 1:60 | Productivity: 8.76% | [2][3][4] |
| Elution Flow Rate | 3 mL/min | Purity: 87.04% | [2][3][4] |
Table 2: Comparison of Alkaloid Yields with Different Extraction Methods
| Extraction Method | Liensinine Yield (mg/g) | Isoliensinine Yield (mg/g) | This compound Yield (mg/g) | Total Alkaloid Yield (mg/g) | Reference |
| Maceration | 1.12 | 0.85 | 0.76 | 2.73 | |
| Heat Reflux | 1.58 | 1.21 | 1.09 | 3.88 | |
| Ultrasound-Assisted Extraction (UAE) | 1.45 | 1.10 | 0.98 | 3.53 | |
| Microwave-Assisted Extraction (MAE) | 1.62 | 1.25 | 1.13 | 4.00 |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on optimized parameters for achieving a high yield of total alkaloids from lotus embryo.[1]
Materials and Equipment:
-
Dried lotus embryos
-
75% Ethanol
-
Ultrasonic bath
-
Grinder or mill
-
Filter paper
-
Rotary evaporator
-
Beakers and flasks
Procedure:
-
Preparation of Plant Material: Grind the dried lotus embryos to a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Weigh a specific amount of the powdered lotus embryo (e.g., 10 g).
-
Place the powder in a flask and add 75% ethanol at a solid-to-liquid ratio of 1:30 (w/v).
-
Place the flask in an ultrasonic bath.
-
Perform ultrasonication for 20 minutes at a controlled temperature.
-
-
Filtration: After extraction, filter the mixture through filter paper to separate the extract from the solid residue.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Purification: The crude extract can be further purified using column chromatography as described in Protocol 2.
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
This protocol details the purification of the crude extract to obtain this compound of higher purity.[2][3][4]
Materials and Equipment:
-
Crude this compound extract
-
Silica gel (for column chromatography)
-
Dichloromethane
-
Methanol
-
Glass column
-
Fraction collector
-
TLC plates for monitoring
-
HPLC for purity analysis
Procedure:
-
Column Packing: Prepare a silica gel slurry in the initial eluent (dichloromethane:methanol 7:3) and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the eluent and load it onto the top of the packed column.
-
Elution:
-
Begin elution with the dichloromethane:methanol (7:3) solvent system.
-
Maintain a constant flow rate of 3 mL/min.
-
The mass ratio of the loaded crude extract to the silica gel should be approximately 1:60.
-
-
Fraction Collection: Collect the eluate in fractions using a fraction collector.
-
Monitoring: Monitor the separation process by spotting the collected fractions on TLC plates and visualizing under UV light.
-
Pooling and Analysis: Combine the fractions containing pure this compound (as determined by TLC) and confirm the purity using HPLC.
-
Solvent Evaporation: Evaporate the solvent from the pooled fractions to obtain purified this compound.
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound extraction and purification.
Factors Affecting this compound Extraction Yield
Caption: Key factors influencing the yield of this compound extraction.
Putative Biosynthetic Pathway of this compound
Caption: Simplified putative biosynthetic pathway of this compound.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of this compound Purification Based on Response Surface Methodology and Its Anti-Metastasis Mechanism on HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of this compound Purification Based on Response Surface Methodology and Its Anti-Metastasis Mechanism on HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN105949121A - Method for extracting this compound from lotus plumule and application of method - Google Patents [patents.google.com]
- 6. An updated review on pharmacological properties of this compound-A bisbenzylisoquinoline alkaloid from Nelumbo nucifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Elucidation of the (R)-enantiospecific benzylisoquinoline alkaloid biosynthetic pathways in sacred lotus (Nelumbo nucifera) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Neferine Quantification via HPLC
Welcome to the technical support center for refining HPLC protocols for the accurate quantification of neferine. This guide is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for this compound quantification?
A1: A common starting point for this compound analysis is a reverse-phase HPLC (RP-HPLC) method. A C18 column is frequently used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as phosphate buffer or water with an acid modifier like trifluoroacetic acid). Detection is typically performed using a UV detector at a wavelength where this compound has significant absorbance, such as 205 nm.[1]
Q2: My this compound peak is tailing. What are the possible causes and solutions?
A2: Peak tailing for this compound, a basic alkaloid, is often due to secondary interactions with residual silanol groups on the silica-based column packing.[2] To address this:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3.5 with phosphoric acid) can ensure that this compound is fully protonated, reducing its interaction with silanols.[3]
-
Use a Mobile Phase Modifier: Adding a competing base, like triethylamine, to the mobile phase can help to block the active silanol sites.
-
Employ a High-Purity Column: Using a column with end-capping or a base-deactivated stationary phase can minimize silanol interactions.
-
Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
Q3: I am observing ghost peaks in my chromatogram. What could be the source?
A3: Ghost peaks can arise from several sources:
-
Contamination: Impurities in the mobile phase, sample, or from the HPLC system itself can appear as ghost peaks. Ensure you are using high-purity solvents and reagents.[4]
-
Carryover: Residual sample from a previous injection can elute in a subsequent run.[4] Implement a robust needle wash protocol and inject a blank solvent run to confirm carryover.
-
Sample Degradation: this compound may degrade under certain conditions. Ensure proper sample storage and handling.
Q4: My retention times for this compound are shifting between injections. How can I improve reproducibility?
A4: Retention time shifts can be caused by:
-
Inconsistent Mobile Phase Composition: Prepare fresh mobile phase daily and ensure accurate mixing.[5] If using a gradient, ensure the pump is functioning correctly.
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.[5]
-
Temperature Fluctuations: Use a column oven to maintain a consistent temperature, as temperature can affect retention times.[4]
-
Flow Rate Instability: Check the HPLC pump for any leaks or pressure fluctuations that might indicate an issue with the flow rate.[6]
Troubleshooting Guide
Problem 1: High Backpressure
-
Symptom: The HPLC system pressure is significantly higher than normal.
-
Possible Causes & Solutions:
-
Blockage in the System: There may be a blockage in the tubing, frits, or at the head of the column.[6] Systematically disconnect components (starting from the detector and moving backward) to identify the source of the high pressure.
-
Particulate Matter: Unfiltered samples can introduce particulates that clog the system.[7] Always filter your samples through a 0.2 or 0.45 µm syringe filter before injection.[4]
-
Precipitation in Mobile Phase: If using a buffered mobile phase, ensure the organic solvent concentration does not cause the buffer salts to precipitate.
-
Problem 2: No Peak or Low Sensitivity for this compound
-
Symptom: The this compound peak is very small or absent.
-
Possible Causes & Solutions:
-
Incorrect Detection Wavelength: Verify that the detector is set to a wavelength where this compound has strong absorbance (e.g., 205 nm).[1]
-
Sample Preparation Issue: The concentration of this compound in the sample may be too low.[6] Consider concentrating the sample or adjusting the extraction procedure.
-
Injection Problem: There might be an issue with the autosampler or injection valve, leading to no or partial injection of the sample.[8]
-
Detector Lamp Issue: The detector lamp may be nearing the end of its life, resulting in low sensitivity.[8]
-
Problem 3: Baseline Noise or Drift
-
Symptom: The baseline is wavy, noisy, or drifting upwards or downwards.
-
Possible Causes & Solutions:
-
Air Bubbles: Air bubbles in the pump or detector cell can cause significant baseline noise.[4] Degas the mobile phase thoroughly and purge the pump.
-
Contaminated Mobile Phase: Impurities in the solvents can lead to a noisy or drifting baseline.[4] Use HPLC-grade solvents and prepare fresh mobile phase.
-
Column Bleed: The stationary phase of the column may be degrading and "bleeding," which can cause baseline drift, especially at higher temperatures or with aggressive mobile phases.
-
Detector Fluctuation: The detector lamp may be unstable, or the detector cell could be contaminated.[5]
-
Experimental Protocol: HPLC Quantification of this compound
This protocol is a generalized procedure based on common practices for this compound analysis. Method optimization and validation are crucial for specific applications.
1. Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
This compound reference standard
-
HPLC-grade acetonitrile and methanol
-
HPLC-grade water
-
Phosphoric acid or Trifluoroacetic acid (TFA)
-
0.22 µm or 0.45 µm syringe filters
2. Preparation of Solutions
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile and phosphate buffer (pH adjusted to 3.5 with phosphoric acid) in a ratio of 65:35 (v/v).[3] Another option is a gradient elution with 0.1% TFA in water and methanol.[1]
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 20-60 µg/mL).[3]
-
Sample Preparation: The sample preparation will depend on the matrix. For plasma samples, a protein precipitation step followed by extraction is common.[9] For plant extracts, a suitable extraction and filtration step is necessary. All samples should be filtered through a 0.22 µm or 0.45 µm syringe filter before injection.
3. Chromatographic Conditions
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.5) (65:35, v/v)[3]
-
Flow Rate: 0.8 mL/min[3]
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C)
-
Run Time: Sufficient to allow for the elution of this compound and any other compounds of interest.
4. Analysis
-
Inject the prepared standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
Quantitative Data Summary
| Parameter | Value | Reference |
| Column | Symmetry C18 | [3] |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.5) (65:35 v/v) | [3] |
| Flow Rate | 0.8 mL/min | [3] |
| Detection Wavelength | 283 nm | [3] |
| Linearity Range | 20-60 µg/mL | [3] |
| Limit of Detection (LOD) | 0.027 µg/mL | [3] |
| Limit of Quantitation (LOQ) | 0.09 µg/mL | [3] |
| Retention Time | ~2.510 min | [3] |
| Recovery | 99.83-100.73% | [3] |
| Alternative Detection | 205 nm | [1] |
| Alternative Mobile Phase | Gradient with 0.1% TFA-water and methanol | [1] |
Visualizations
Caption: Experimental workflow for HPLC quantification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pharmascholars.com [pharmascholars.com]
- 4. medikamenterqs.com [medikamenterqs.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Improved RP-HPLC method to determine this compound in dog plasma and its application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Neferine In Vivo
Welcome to the technical support center for researchers utilizing neferine in in vivo experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, identify, and mitigate potential off-target effects of this compound, ensuring the specificity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of this compound in vivo?
A1: While often cited for its minimal side effects, in vivo studies and preclinical data suggest potential off-target effects of this compound that researchers should be aware of. The primary concerns include cardiotoxicity, particularly at higher concentrations, where it has been shown to inhibit myocardial contractility and disrupt calcium homeostasis in cardiomyocytes.[1] Although significant neuroprotective effects have been reported, comprehensive in vivo data on neurological or reproductive toxicity is currently lacking.[1] Given its significant metabolism in the liver and subsequent distribution, monitoring hepatic function is also a prudent measure.[2]
Q2: How does the pharmacokinetic profile of this compound influence its potential for off-target effects?
A2: The pharmacokinetic profile of this compound is critical for understanding its potential for off-target effects. In rats, this compound is rapidly absorbed and distributed to various organs. At doses of 10 or 20 mg/kg, the highest concentrations are found in the liver, followed by the lungs, kidneys, and heart.[2][3] At a higher dose of 50 mg/kg, the kidney and lung concentrations are most prominent.[2][3] This distribution pattern suggests that these organs are at a higher risk for potential off-target effects. The relatively long half-life of this compound (15.6 to 35.5 hours depending on the dose) also implies that prolonged exposure could lead to cumulative effects.[2][3]
Q3: What are the recommended starting doses for in vivo experiments with this compound, and how can I optimize the dose to minimize off-target effects?
A3: Recommended starting doses for this compound in rodents vary depending on the disease model. For cardioprotective effects in rats, doses of 10 or 20 mg/kg daily have been used.[4] In models of hypertensive cardiomyocyte apoptosis, doses ranged from 2.5 to 10 mg/kg/day. For anti-tumor effects in mice, intraperitoneal injections of 20 mg/kg have been documented.[5] To minimize off-target effects, it is advisable to start with the lowest effective dose reported in the literature for a similar application and perform a dose-response study. This will help you identify the optimal therapeutic window that maximizes on-target effects while minimizing toxicity.
Q4: Are there any known drug-drug interactions with this compound that I should be aware of?
A4: this compound has been shown to chemosensitize cancer cells to other anticancer drugs like doxorubicin, cisplatin, and taxol.[6] This suggests a potential for synergistic effects and possibly altered toxicity profiles when co-administered. This compound is partially metabolized by the cytochrome P450 enzyme CYP2D6.[2] Therefore, co-administration with other drugs that are substrates, inhibitors, or inducers of CYP2D6 could alter the metabolism and clearance of this compound, potentially increasing the risk of off-target effects.
Troubleshooting Guides
Cardiovascular System
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Altered heart rate or blood pressure after this compound administration. | This compound has known anti-arrhythmic and anti-hypertensive effects.[6] However, it can also inhibit myocardial contractility.[1] | 1. Monitor Cardiovascular Parameters: Implement continuous or regular monitoring of heart rate, blood pressure, and electrocardiogram (ECG) in your experimental animals.2. Dose Adjustment: Perform a dose-response study to find the minimal effective dose.3. Fractionated Dosing: Consider administering the total daily dose in two or more smaller doses to avoid high peak plasma concentrations. |
| Signs of cardiac distress or abnormal cardiac function tests. | Potential cardiotoxicity, especially at higher doses or with prolonged treatment. | 1. Cardiac Function Assessment: At the end of the study, assess cardiac function using echocardiography or measure cardiac injury markers (e.g., troponins, CK-MB).2. Histopathological Analysis: Perform histological examination of heart tissue to look for signs of damage.3. Consider Co-administration: While not yet established for this compound, co-administration with cardioprotective agents could be a potential future strategy. |
Hepatic and Renal Systems
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Elevated liver enzymes (e.g., ALT, AST) in serum. | High accumulation of this compound in the liver during metabolism.[2][3] | 1. Monitor Liver Function: Routinely collect blood samples to monitor liver enzyme levels.2. Histopathology: At the end of the experiment, perform a histological analysis of liver tissue to check for any pathological changes.3. Dose and Duration Adjustment: If hepatotoxicity is observed, consider reducing the dose or the duration of the treatment. |
| Changes in kidney function markers (e.g., creatinine, BUN). | This compound can accumulate in the kidneys, especially at higher doses.[2][3] | 1. Monitor Renal Function: Regularly measure serum creatinine and blood urea nitrogen (BUN) levels.2. Urinalysis: Perform urinalysis to check for proteinuria or other signs of kidney damage.3. Histological Examination: Conduct a histopathological assessment of kidney tissue at the end of the study. |
Nervous System
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Unexpected behavioral changes in experimental animals. | While generally showing neuroprotective effects, comprehensive neurotoxicity data for this compound is lacking.[1] | 1. Behavioral Assessments: Include a battery of behavioral tests (e.g., open field, rotarod) to systematically assess motor function and anxiety-like behaviors.2. Dose-Response Evaluation: Carefully evaluate behavioral changes at different dose levels.3. Neurochemical Analysis: If behavioral changes are observed, consider post-mortem analysis of key neurotransmitter levels in different brain regions. |
Quantitative Data Summary
Table 1: In Vivo Dosages of this compound in Rodent Models
| Animal Model | Disease/Condition | Dose | Route of Administration | Duration | Reference |
| Rats | Myocardial Infarction | 10 or 20 mg/kg/day | Oral | 28 days | [4] |
| Spontaneously Hypertensive Rats | Hypertension | 2.5, 5, or 10 mg/kg/day | Intragastric | 10 weeks | |
| BALB/c Nude Mice | Thyroid Cancer Xenograft | 20 mg/kg | Intraperitoneal | Every 5 days for 30 days | [5] |
| WERI-Rb-1 Xenotransplantation Mice | Retinoblastoma | 0.5, 1, or 2 mg/kg | Intraperitoneal | Every 3 days for 30 days | [7] |
| Rats | Permanent Cerebral Ischemia | Not specified | Not specified | Not specified | [8] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Dose (mg/kg, i.g.) | T1/2 (β) (hours) | Organ with Highest Concentration | Reference |
| 10 | 15.6 | Liver | [2][3] |
| 20 | 22.9 | Liver | [2][3] |
| 50 | 35.5 | Kidney and Lung | [2][3] |
Experimental Protocols
Protocol 1: Administration of this compound in a Mouse Tumor Xenograft Model
-
Animal Model: BALB/c nude mice.
-
Cell Inoculation: Subcutaneously inject 2 x 106 IHH-4 thyroid cancer cells.
-
This compound Preparation: Dissolve this compound in a suitable vehicle (e.g., DMSO).
-
Administration: Once tumors are established, administer this compound at a dose of 20 mg/kg via intraperitoneal injection.[5] The control group should receive an equivalent volume of the vehicle.
-
Frequency: Administer every five days.
-
Monitoring: Monitor tumor volume and mouse body weight every five days for the duration of the study (e.g., 30 days).[5]
-
Endpoint Analysis: At the end of the study, sacrifice the mice and collect tumor samples for weight measurement and further analysis (e.g., histology, western blot).
Protocol 2: Assessment of Cardioprotective Effects of this compound in a Rat Model of Myocardial Infarction
-
Animal Model: Wistar rats.
-
Induction of Myocardial Infarction: Administer isoproterenol (ISO) to induce cardiac injury.
-
This compound Pretreatment: Administer this compound orally at doses of 10 or 20 mg/kg once daily for 28 days.[4]
-
ISO Challenge: On days 27 and 28, administer the ISO injection.[4]
-
Monitoring: Monitor cardiac functional markers and lipid profiles.
-
Endpoint Analysis: After the treatment period, perform histopathological analysis of the heart tissue to assess collagen deposition and myocardial fibrosis.[4] Also, measure markers of oxidative stress, inflammation, and apoptosis in the heart tissue.
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways modulated by this compound in vivo.
Caption: Workflow for minimizing and assessing off-target effects.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Pharmacokinetics and metabolism of this compound in rats after a single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Pretreatment Attenuates Isoproterenol-Induced Cardiac Injury Through Modulation of Oxidative Stress, Inflammation, and Apoptosis in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Exerts Ferroptosis-Inducing Effect and Antitumor Effect on Thyroid Cancer through Nrf2/HO-1/NQO1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An updated review on pharmacological properties of this compound-A bisbenzylisoquinoline alkaloid from Nelumbo nucifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces mitochondrial dysfunction to exert anti-proliferative and anti-invasive activities on retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective Effect of this compound in Permanent Cerebral Ischemic Rats via Anti-Oxidative and Anti-Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to reduce neferine-induced cytotoxicity in normal cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding neferine-induced cytotoxicity, with a focus on strategies to protect normal cells during experimentation.
Frequently Asked Questions (FAQs)
Q1: Is this compound cytotoxic to normal cells?
A1: this compound has been observed to exhibit significantly lower cytotoxicity to normal cells compared to various cancer cell lines. For instance, studies have shown minimal cytotoxic effects on normal human embryonic kidney (HEK-293) cells and normal liver cells (L02) at concentrations that are effective against cancer cells.[1][2] Normal liver L02 cells maintained over 85% viability even at a this compound concentration of 80 μM, a dose significantly higher than the IC50 values reported for many cancer cell lines.
Q2: What is the primary mechanism of this compound-induced cytotoxicity?
A2: The primary mechanism of this compound-induced cytotoxicity involves the generation of reactive oxygen species (ROS). This increase in intracellular ROS can trigger oxidative stress, leading to the activation of downstream signaling pathways, such as the JNK and p38 MAPK pathways, which ultimately result in apoptosis (programmed cell death).
Q3: How can I reduce this compound's cytotoxic effects on my normal cell lines during an experiment?
A3: A primary strategy to mitigate this compound-induced cytotoxicity in normal cells is the co-administration of an antioxidant. N-acetylcysteine (NAC) has been shown to effectively reverse this compound-induced apoptosis and cell cycle arrest by scavenging ROS.[1] Pre-treatment with NAC before this compound exposure is a recommended approach.
Q4: Are there specific signaling pathways I should monitor when investigating this compound's effects?
A4: Yes, key signaling pathways to monitor include the ROS-mediated JNK pathway, which is a central mediator of this compound-induced apoptosis. Additionally, the PI3K/Akt/mTOR pathway is relevant, as its inhibition by this compound has been implicated in autophagy and cell proliferation. Monitoring the phosphorylation status of key proteins in these pathways (e.g., p-JNK, p-Akt, p-mTOR) via western blot is advisable.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cytotoxicity observed in normal control cell line. | 1. This compound concentration is too high for the specific normal cell line. 2. The normal cell line is particularly sensitive to oxidative stress. | 1. Perform a dose-response curve to determine the IC50 for your specific normal cell line and select a concentration with minimal toxicity for your experiments. 2. Pre-treat the normal cells with an antioxidant like N-acetylcysteine (NAC) (e.g., 10 mM for 2 hours) before adding this compound. |
| Inconsistent results in cell viability assays (e.g., MTT). | 1. Uneven cell seeding. 2. Fluctuation in incubation times. 3. Incomplete dissolution of formazan crystals. | 1. Ensure a single-cell suspension and proper mixing before seeding. 2. Standardize all incubation times for this compound treatment and MTT reagent. 3. Ensure complete solubilization of the formazan crystals by gentle shaking and visual inspection before reading the plate. |
| Antioxidant pre-treatment is not reducing cytotoxicity. | 1. Insufficient concentration or pre-incubation time of the antioxidant. 2. The specific cytotoxicity mechanism in your cell line may be partially ROS-independent. | 1. Optimize the concentration and pre-incubation time of NAC. A typical starting point is 10 mM for 2 hours. 2. Investigate other potential cytotoxic mechanisms, such as direct effects on cell cycle regulation or other signaling pathways. |
| Difficulty in interpreting apoptosis flow cytometry data. | 1. Improper gating of cell populations. 2. Incorrect compensation for spectral overlap between fluorescent dyes (e.g., Annexin V-FITC and Propidium Iodide). | 1. Use unstained and single-stained controls to set the gates for live, early apoptotic, late apoptotic, and necrotic populations correctly. 2. Run single-stain compensation controls to accurately adjust for spectral overlap. |
Data Presentation
Table 1: Comparative Cytotoxicity of this compound in Cancer vs. Normal Cell Lines (IC50 Values)
| Cell Line | Cell Type | IC50 (µM) | Treatment Duration (hours) |
| Cancer Cell Lines | |||
| KYSE30 | Esophageal Squamous Carcinoma | 14.16 ± 0.911 | 24 |
| KYSE150 | Esophageal Squamous Carcinoma | 13.03 ± 1.162 | 24 |
| KYSE510 | Esophageal Squamous Carcinoma | 14.67 ± 1.353 | 24 |
| HeLa | Cervical Cancer | ~25 | 48 |
| SiHa | Cervical Cancer | ~25 | 48 |
| HepG2 | Hepatocellular Carcinoma | No significant inhibition up to 10 µM | 24-48 |
| Bel-7402 | Hepatocellular Carcinoma | No significant inhibition up to 10 µM | 24-48 |
| IHH-4 | Thyroid Cancer | 9.47 | 96 |
| CAL-62 | Thyroid Cancer | 8.72 | 96 |
| Normal Cell Lines | |||
| HEK-293 | Human Embryonic Kidney | No significant cytotoxicity up to 100 µM | 48[1] |
| L02 | Human Liver | >85% viability at 80 µM | Not specified |
Note: IC50 values can vary depending on experimental conditions and the specific assay used.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is for determining the effect of this compound on the viability of adherent cells in a 96-well plate format.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound-containing medium. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture and treat cells with this compound (with or without NAC pre-treatment) in a 6-well plate.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound-induced apoptotic signaling pathway and the inhibitory point of NAC.
Caption: Experimental workflow for testing strategies to reduce this compound cytotoxicity.
References
- 1. This compound, an alkaloid from lotus seed embryo target HeLa and SiHa cervical cancer cells via pro-oxidant anticancer mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mode of Action Analyses of this compound, a Bisbenzylisoquinoline Alkaloid of Lotus (Nelumbo nucifera) against Multidrug-Resistant Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent neferine degradation during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with neferine. The information is designed to help prevent this compound degradation during storage and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for storing this compound?
A1: For long-term storage of solid this compound, a temperature of -20°C is recommended to minimize degradation.[1] For short-term storage of a few days to weeks, 0-4°C in a dry, dark environment is acceptable.[2] this compound solutions, particularly in DMSO, should also be stored at -20°C and are generally stable for up to two weeks.[3] It is advisable to prepare solutions fresh for optimal results.
Q2: How does pH affect the stability of this compound in solution?
A2: While specific studies on this compound are limited, related bisbenzylisoquinoline alkaloids exhibit pH-dependent stability. Generally, alkaloids are susceptible to degradation in strongly acidic or alkaline conditions.[1] It is recommended to maintain this compound solutions at a neutral or slightly acidic pH to prevent hydrolysis. If your experimental conditions require a specific pH, it is crucial to perform a preliminary stability test.
Q3: Is this compound sensitive to light?
A3: Yes, this compound, like many alkaloids, can be sensitive to light. Photodegradation can occur upon exposure to UV or ambient light. Therefore, it is essential to store both solid this compound and this compound solutions in light-protected containers, such as amber vials, and to minimize exposure to light during experiments.[2]
Q4: Can I do anything to prevent oxidative degradation of this compound?
A4: this compound itself possesses antioxidant properties.[4][5][6][7] However, in the presence of strong oxidizing agents or under conditions that promote oxidative stress, degradation can still occur. To mitigate this, consider the following:
-
Use high-purity solvents: Degas solvents to remove dissolved oxygen.
-
Inert atmosphere: For long-term storage of solutions, consider purging the vial headspace with an inert gas like nitrogen or argon.
-
Addition of antioxidants: In some formulations, the inclusion of antioxidants may be beneficial, though this should be validated for compatibility with your specific application.
Troubleshooting Guides
Problem: I am observing a decrease in the expected biological activity of my this compound sample over time.
Possible Cause & Solution:
| Possible Cause | Troubleshooting Steps |
| Improper Storage | Verify that your this compound stock (solid and solution) is stored at the recommended temperature (-20°C for long-term) and protected from light.[1][2] |
| Frequent Freeze-Thaw Cycles | Aliquot your this compound stock solution into single-use volumes to avoid repeated freezing and thawing, which can degrade the compound. |
| Solvent Degradation | Ensure the solvent used (e.g., DMSO, ethanol) is of high purity and has been stored correctly. Some solvents can degrade over time and affect the stability of the dissolved compound. |
| pH Shift in Solution | If your this compound is in a buffered solution, confirm the pH has not shifted over time. An inappropriate pH can accelerate degradation.[1] |
Problem: I see extra peaks in my HPLC or LC-MS analysis of a this compound sample.
Possible Cause & Solution:
| Possible Cause | Troubleshooting Steps |
| Degradation Products | The extra peaks may be degradation products. This can result from exposure to heat, light, extreme pH, or oxidizing conditions. Review your storage and handling procedures. |
| Impurity in the Original Sample | If the extra peaks were present from the initial analysis, they might be impurities from the synthesis or purification process. Always use a high-purity standard for comparison. |
| Contamination | The sample may have been contaminated. Ensure clean lab practices and use fresh, high-purity solvents and vials. |
Experimental Protocols
Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC-UV or LC-MS/MS system
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 2 hours.
-
Alkaline Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 N NaOH. Keep at 60°C for 2 hours.
-
Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid this compound powder in a hot air oven at 80°C for 48 hours.
-
Photodegradation: Expose the solid this compound powder to direct sunlight for 48 hours.
-
-
Sample Preparation for Analysis:
-
For hydrolyzed samples, neutralize the solution before dilution.
-
Dissolve the thermally and photolytically stressed solid samples in methanol.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC-UV or LC-MS/MS method.
Stability-Indicating HPLC-UV Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 20 mM Ammonium Acetate buffer (pH adjusted to 4.5 with acetic acid) (Gradient elution) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Gradient Program (Illustrative):
| Time (min) | % Acetonitrile | % Buffer |
| 0 | 20 | 80 |
| 15 | 80 | 20 |
| 20 | 80 | 20 |
| 22 | 20 | 80 |
| 25 | 20 | 80 |
Data Presentation
Table 1: Summary of Recommended Storage Conditions for this compound
| Form | Storage Condition | Duration |
| Solid Powder | -20°C, dry, dark | Long-term |
| 4°C, dry, dark | Short-term (weeks) | |
| Solution in DMSO/Ethanol | -20°C in aliquots | Up to 2 weeks[3] |
Table 2: Illustrative Data from a Forced Degradation Study of this compound
Disclaimer: The following data is illustrative and based on typical degradation patterns of similar alkaloids. Actual results may vary.
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) | Number of Degradation Products (Illustrative) |
| 0.1 N HCl | 2 hours | 60°C | ~15% | 2 |
| 0.1 N NaOH | 2 hours | 60°C | ~20% | 3 |
| 3% H₂O₂ | 24 hours | Room Temp | ~25% | 4 |
| Thermal | 48 hours | 80°C | ~10% | 1 |
| Photolytic | 48 hours | Ambient | ~18% | 2 |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics, bioavailability and metabolism of this compound in rat by LC-MS/MS and LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential Therapeutic Applications of Plant-Derived Alkaloids against Inflammatory and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Introduction to extraction and antioxidant activity of alkaloids | Jabirian Journal of Biointerface Research in Pharmaceutics and Applied Chemistry [sprinpub.com]
This guide provides researchers, scientists, and drug development professionals with essential information for validating antibodies against protein targets of neferine, a bisbenzylisoquinoline alkaloid with diverse pharmacological activities.[1][2] Accurate antibody validation is critical for reproducible and reliable experimental results.[3]
Frequently Asked Questions (FAQs)
Q1: What are the primary protein targets and signaling pathways affected by this compound?
A1: this compound exerts its biological effects by modulating several key signaling pathways. Validating antibodies for proteins within these cascades is crucial for studying its mechanism of action. Key pathways and associated protein targets include:
-
NF-κB Pathway: this compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical regulator of inflammation.[1][4][5][6] This involves preventing the phosphorylation of IκB-α and the nuclear translocation of p65.[1][5][6] Key antibody targets include NF-κB p65, IκB-α, and phospho-IκB-α.
-
MAPK Pathway: this compound can inhibit Mitogen-Activated Protein Kinase (MAPK) pathways, including JNK1/2, p38 MAPK, and ERK1/2, which are involved in inflammation and cell proliferation.[1][2][5][6][7]
-
PI3K/AKT/mTOR Pathway: This pathway, crucial for cell survival, proliferation, and apoptosis, is often activated by this compound.[8] Studies have shown this compound can upregulate the phosphorylation of PI3K, AKT, and mTOR.[8]
-
NLRP3 Inflammasome Pathway: this compound can inhibit the activation of the NLRP3 inflammasome, which is involved in pyroptosis and inflammation.[1][5][6] This pathway involves proteins like NLRP3, Caspase-1, and Gasdermin D (GSDMD).[1]
-
Nrf2 Pathway: this compound can promote the nuclear translocation of Nrf2, a key regulator of the antioxidant response, and increase the expression of its downstream targets like HO-1.[1][6]
Q2: What are the essential first steps for validating an antibody for a this compound target?
A2: The first step is to confirm the antibody's specificity for the target protein in your specific application. Western Blotting (WB) is a common initial method to verify that the antibody recognizes a single band at the correct molecular weight of the target protein.[9] It is crucial to use positive and negative controls, such as cell lysates from cells known to express or not express the target protein, respectively.[9] If possible, use lysates from cells where the target gene has been knocked out or knocked down (KO/KD) as a gold-standard negative control.[9][10]
Q3: Why might an antibody work in Western Blot but not in Immunohistochemistry (IHC)?
A3: An antibody's performance is highly dependent on the application because sample preparation methods differ significantly.[3] In Western Blotting, proteins are denatured, exposing linear epitopes. In IHC, proteins are often in a more native, folded conformation within a complex tissue structure. An antibody may recognize a linear epitope that is buried or inaccessible in the protein's native state, causing it to fail in IHC.[11] Therefore, an antibody must be validated specifically for each intended application.[3][12][13]
Q4: How can I be sure my antibody is specific?
A4: Ensuring specificity requires a multi-pronged approach, often referred to as the "five pillars" of antibody validation.[14] These strategies include:
-
Genetic Strategies: Use KO/KD cell lines to show loss of signal.[14][15]
-
Orthogonal Strategies: Correlate antibody-based detection with an antibody-independent method (e.g., mass spectrometry).[14]
-
Independent Antibody Strategies: Use two or more different antibodies that recognize distinct epitopes on the same target protein and check for correlation.[11][14][15]
-
Expression of Tagged Proteins: Compare the signal from your antibody with the signal from an antibody targeting an engineered tag (e.g., GFP, FLAG) on your protein of interest.[10][11][14]
-
Immunocapture followed by Mass Spectrometry (IP-MS): Identify the protein and any interacting partners captured by the antibody to confirm target identity.[14][15]
Troubleshooting Guides
Western Blot (WB) Troubleshooting
| Problem | Potential Cause | Solution |
| High Background / Non-Specific Bands [16] | 1. Antibody concentration too high. [16][17][18] | - Perform a titration to find the optimal antibody dilution.[18] - Increase the dilution of the primary antibody.[16] |
| 2. Inadequate blocking. [16][18] | - Increase blocking time (e.g., 1 hour at RT or overnight at 4°C). - Use 5% BSA or non-fat milk in your blocking buffer.[19] Ensure blocking solution is freshly made.[18] | |
| 3. Insufficient washing. [17][18] | - Increase the number and duration of wash steps (e.g., 4-5 washes for 5 minutes each).[17] - Increase the detergent (Tween-20) concentration in the wash buffer to 0.1%.[17] | |
| 4. Too much protein loaded. [17][19] | - Reduce the amount of protein loaded per lane. Aim for 20-30 µg for cell lysates.[17] | |
| Weak or No Signal [19] | 1. Inefficient protein transfer. | - Confirm transfer by staining the membrane with Ponceau S after transfer.[19] |
| 2. Antibody concentration too low. [19] | - Decrease the antibody dilution (increase concentration). Perform a titration to find the optimal concentration.[19] | |
| 3. Low target protein expression. | - Increase the amount of protein loaded onto the gel.[19] - Use a positive control lysate known to have high expression of the target.[20] | |
| 4. Inactive secondary antibody. | - Test the secondary antibody with a positive control blot. Ensure it is compatible with the primary antibody's host species. |
Immunohistochemistry (IHC) / Immunofluorescence (IF) Troubleshooting
| Problem | Potential Cause | Solution |
| Weak or No Staining [12][21] | 1. Low primary antibody concentration. | - Increase the antibody concentration or incubation time.[21][22] Perform a titration to determine the optimal dilution.[23] |
| 2. Suboptimal antigen retrieval. [23] | - Optimize the antigen retrieval method (heat-induced vs. enzymatic). - Test different retrieval buffers (e.g., Citrate pH 6.0 vs. Tris-EDTA pH 9.0) and optimize incubation time and temperature.[23] | |
| 3. Antibody not validated for IHC. | - Confirm on the datasheet that the antibody is validated for IHC and for your sample type (e.g., paraffin-embedded).[12][13] | |
| 4. Tissue over-fixation. | - Reduce the fixation time. Over-fixation can mask epitopes.[12] | |
| High Background / Non-specific Staining [21][22] | 1. Primary or secondary antibody concentration too high. [21][22] | - Decrease the antibody concentration and/or incubation time.[21] Perform incubations at 4°C.[21] |
| 2. Inadequate blocking. | - Ensure you are using normal serum from the same species as the secondary antibody host for blocking.[21] - Increase blocking time. | |
| 3. Insufficient washing. | - Increase the number and duration of washes between antibody incubation steps.[21] | |
| 4. Endogenous peroxidase/biotin activity. | - For chromogenic detection, quench endogenous peroxidase activity (e.g., with 3% H2O2).[13] - If using biotin-based systems, block for endogenous biotin. |
Immunoprecipitation (IP) Troubleshooting
| Problem | Potential Cause | Solution |
| High Background / Non-specific Binding [24][25] | 1. Insufficient washing. | - Increase the number of washes and/or the stringency of the wash buffer (e.g., increase salt or detergent concentration).[24][25] |
| 2. Antibody concentration too high. [25][26] | - Reduce the amount of primary antibody used. Perform a titration to find the optimal amount.[25][26] | |
| 3. Non-specific binding to beads. | - Pre-clear the lysate by incubating it with beads alone before adding the primary antibody.[24] - Block beads with BSA before use.[20][26] | |
| 4. Too much lysate/protein. | - Reduce the total amount of protein lysate used for the IP.[20][26] | |
| Weak or No Target Protein Eluted [25][26] | 1. Low target protein expression. | - Confirm protein expression in the input lysate via Western Blot.[20] - Increase the amount of lysate used.[20][26] |
| 2. Antibody cannot recognize native protein. | - Some antibodies only recognize denatured proteins. Check the datasheet to ensure the antibody is validated for IP.[25] Polyclonal antibodies often perform better than monoclonals in IP.[25][26] | |
| 3. Inefficient elution. | - Ensure the elution buffer is appropriate for disrupting the antibody-antigen interaction without denaturing the antibody itself (if planning to reuse beads). | |
| 4. Presence of reducing agents in lysate. | - Avoid DTT or β-mercaptoethanol in your lysis buffer as they can break down antibody disulfide bonds.[25] |
Experimental Protocols & Data
Illustrative Antibody Performance Data
The following table provides an example of how to summarize validation data for an antibody targeting a key protein in a this compound-modulated pathway. Note: Optimal conditions must be determined empirically for each antibody and experimental setup.
| Target Protein | Application | Antibody (Vendor, Cat#) | Starting Dilution | Positive Control | Negative Control | Expected MW |
| NF-κB p65 | Western Blot | Vendor A, #12345 | 1:1000 | TNF-α treated HeLa cell lysate | Untreated HeLa cell lysate | ~65 kDa |
| Phospho-AKT (Ser473) | Western Blot | Vendor B, #67890 | 1:1000 | IGF-1 treated MCF-7 cell lysate | LY294002 treated MCF-7 lysate | ~60 kDa |
| NLRP3 | IHC-P | Vendor C, #13579 | 1:200 | Human tonsil tissue | NLRP3 KO mouse spleen | ~118 kDa |
| NF-κB p65 | Immunoprecipitation | Vendor A, #12345 | 2-5 µg per 500 µg lysate | TNF-α treated HeLa cell lysate | Rabbit IgG Isotype Control | N/A |
Protocol: Western Blot for NF-κB p65
-
Sample Preparation: Lyse cells (e.g., HeLa cells treated with/without this compound or TNF-α) in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins from the gel to a PVDF membrane. Confirm successful transfer with Ponceau S staining.[19]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[18]
-
Primary Antibody Incubation: Incubate the membrane with anti-NF-κB p65 antibody (e.g., at 1:1000 dilution) in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3-4 times with TBST for 5-10 minutes each time.[17]
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film. The expected band for p65 is ~65 kDa.
Protocol: Indirect ELISA for Antibody Validation
This protocol can be used to confirm antibody binding to a purified target protein.
-
Antigen Coating: Dilute the purified target protein (e.g., recombinant p65) to 1-10 µg/mL in a coating buffer (e.g., PBS). Add 50-100 µL to each well of a 96-well ELISA plate. Incubate overnight at 4°C.[27]
-
Washing: Wash the plate 3 times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).[27]
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Wash the plate as in step 2. Add serial dilutions of the primary antibody (e.g., starting from 10 µg/mL down to 0.01 µg/mL) to the wells. Incubate for 2 hours at room temperature.[27]
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody at its optimal dilution. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Detection: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader. A specific antibody will show a dose-dependent increase in signal.
Visualizations
Caption: this compound's inhibitory effect on the canonical NF-κB signaling pathway.
Caption: A tiered workflow for validating antibody specificity and functionality.
Caption: Logical troubleshooting flow for non-specific bands in Western Blotting.
References
- 1. Action and mechanisms of this compound in inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro experiments and network pharmacology-based investigation of the molecular mechanism of this compound in the treatment of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody Validation for ELISA: Ensuring Accurate and Reliable Results | Proteintech Group [ptglab.com]
- 4. selleckchem.com [selleckchem.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. This compound induces apoptosis by modulating the ROS‑mediated JNK pathway in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound Ameliorates Sepsis-Induced Myocardial Dysfunction Through Anti-Apoptotic and Antioxidative Effects by Regulating the PI3K/AKT/mTOR Signaling Pathway [frontiersin.org]
- 9. neobiotechnologies.com [neobiotechnologies.com]
- 10. Antibody Validation Strategies - Introductory Guide - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Immunohistochemistry Troubleshooting | Tips & Tricks [stressmarq.com]
- 13. origene.com [origene.com]
- 14. Comprehensive Strategy for Antibody Validation | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. blog.addgene.org [blog.addgene.org]
- 16. azurebiosystems.com [azurebiosystems.com]
- 17. arp1.com [arp1.com]
- 18. biossusa.com [biossusa.com]
- 19. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 20. Immunoprecipitation Troubleshooting | Tips & Tricks [stressmarq.com]
- 21. Immunohistochemistry Troubleshooting | Antibodies.com [antibodies.com]
- 22. IHC Troubleshooting | Proteintech Group [ptglab.com]
- 23. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 24. sinobiological.com [sinobiological.com]
- 25. agrisera.com [agrisera.com]
- 26. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 27. addgene.org [addgene.org]
Technical Support Center: Mitigating Neferine's Impact on Cell Morphology in Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with neferine-induced changes in cell morphology during in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant changes in cell morphology (e.g., cell shrinkage, rounding, detachment) after treating our cultures with this compound. Is this a typical response?
A1: Yes, this is a commonly reported effect of this compound in various cell lines, particularly cancer cell lines. Morphological changes such as cell shrinkage and rounding are often indicative of apoptosis (programmed cell death), which this compound is known to induce.[1] In some cases, these changes can also be associated with autophagy or cell cycle arrest.[2][3]
Q2: Our goal is to study other cellular effects of this compound, but the morphological changes are interfering with our assays. How can we mitigate these effects?
A2: Mitigating this compound-induced morphological changes primarily involves counteracting the cellular mechanisms that cause them. A key mechanism is the generation of reactive oxygen species (ROS).[3][4][5] Co-treatment with an antioxidant, such as N-acetyl cysteine (NAC), has been shown to attenuate this compound's effects on apoptosis and cell cycle arrest, which should consequently reduce the associated morphological changes.[1][4][5]
Q3: At what concentration can we expect to see morphological changes?
A3: The effective concentration of this compound is highly cell-line dependent. For instance, in HeLa and SiHa cervical cancer cells, an IC50 (the concentration that inhibits 50% of cell growth) was observed around 25µM after 48 hours.[1] In A549 and H1299 lung cancer cells, the IC50 values were 8.073 µM and 7.009 µM, respectively.[6] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q4: Are there any cell lines that are less sensitive to this compound's cytotoxic effects?
A4: Some studies suggest that this compound exhibits minimal cytotoxic effects on certain normal, non-cancerous cell lines. For example, HEK-293 (normal human embryonic kidney cells) showed no significant cytotoxicity at concentrations up to 100µM for 48 hours.[1] Similarly, this compound at concentrations up to 10 µM showed no significant inhibition of L02 normal hepatic cell viability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Excessive Cell Death and Detachment | This compound concentration is too high, leading to widespread apoptosis. | Perform a dose-response curve to identify a lower, non-lethal concentration. Consider reducing the treatment duration. |
| Drastic Changes in Cell Shape (Shrinkage, Blebbing) | Induction of apoptosis and/or disruption of the cytoskeleton. | Co-treat with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to block apoptosis.[1] This can help determine if the morphological changes are caspase-dependent. |
| Formation of Vacuoles and Granular Cytoplasm | Induction of autophagy. | Co-treat with an autophagy inhibitor like 3-methyladenine (3-MA) to see if it reverses the morphological changes.[1] |
| Variability in Morphological Changes Between Experiments | Inconsistent this compound solution stability or preparation. Inconsistent cell culture conditions (e.g., cell density, passage number). | Prepare fresh this compound solutions for each experiment from a validated stock. Standardize all cell culture parameters. |
| Desired Effect of this compound is Masked by Cytotoxicity | The signaling pathway of interest is upstream of the apoptotic cascade. | Co-treat with N-acetyl cysteine (NAC) to quench ROS, a common upstream trigger of this compound-induced apoptosis.[1][4][5] This may preserve cell morphology while allowing the observation of other effects. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 Concentration (µM) | Treatment Duration (hours) | Citation |
| HeLa | Cervical Cancer | ~25 | 48 | [1] |
| SiHa | Cervical Cancer | >25 | 48 | [1] |
| A549 | Non-Small Cell Lung Cancer | 8.073 | Not Specified | [6] |
| H1299 | Non-Small Cell Lung Cancer | 7.009 | Not Specified | [6] |
| LNCaP | Prostate Cancer | ~25 | 48 | [7] |
| KYSE30 | Esophageal Squamous Cell Carcinoma | Not Specified (significant apoptosis at 10-20 µM) | Not Specified | [4] |
| KYSE150 | Esophageal Squamous Cell Carcinoma | Not Specified (significant apoptosis at 10-20 µM) | Not Specified | [4] |
Table 2: Effect of Inhibitors on this compound-Induced Effects
| Cell Line | This compound Effect | Inhibitor | Result | Citation |
| HeLa, SiHa | Anti-proliferative | N-acetyl cysteine (NAC) | Abrogated this compound's effect | [1] |
| HeLa, SiHa | Anti-proliferative | Z-VAD-FMK (caspase inhibitor) | Abrogated this compound's effect | [1] |
| HeLa, SiHa | Anti-proliferative | 3-Methyladenine (3-MA) | Abrogated this compound's effect | [1] |
| KYSE30, KYSE150 | Apoptosis & Cell Cycle Arrest | N-acetyl cysteine (NAC) | Reversed this compound's effects | [4][5] |
| Caki-1 | Apoptosis & Bcl-2 downregulation | N-acetyl cysteine (NAC) | Reversed this compound's effects | [8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells (e.g., 1 x 10^5 cells/well) in a 96-well plate and allow them to adhere overnight.
-
This compound Treatment: Treat cells with various concentrations of this compound (e.g., 5, 10, 25, 50 µM) and a vehicle control. For mitigation experiments, co-treat with inhibitors like NAC.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µl of MTT solution (5 mg/ml) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µl of a solubilizing solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assessment by Flow Cytometry (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.
Reactive Oxygen Species (ROS) Detection
-
Cell Treatment: Culture cells and treat them with this compound (e.g., 10, 25, 50 µM) with or without an antioxidant like NAC for a short duration (e.g., 2 hours).[7]
-
Dye Incubation: Wash the cells and incubate them with a ROS-sensitive fluorescent dye, such as 2′,7′-dichlorofluorescin diacetate (DCFH-DA), for 30 minutes.[7]
-
Imaging: Wash the cells with PBS and observe them under a fluorescence microscope.
-
Quantification: Quantify the fluorescence intensity using image analysis software like ImageJ.
Signaling Pathways and Visualizations
This compound's impact on cell morphology is often a result of its influence on several interconnected signaling pathways. A primary mechanism is the induction of ROS, which can trigger downstream pathways leading to apoptosis and cell cycle arrest.
References
- 1. This compound, an alkaloid from lotus seed embryo target HeLa and SiHa cervical cancer cells via pro-oxidant anticancer mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mode of Action Analyses of this compound, a Bisbenzylisoquinoline Alkaloid of Lotus (Nelumbo nucifera) against Multidrug-Resistant Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an alkaloid from lotus seed embryo, inhibits human lung cancer cell growth by MAPK activation and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis by modulating the ROS-mediated JNK pathway in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis by modulating the ROS‑mediated JNK pathway in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits the development of lung cancer cells by downregulating TGF‐β to regulate MST1/ROS‐induced pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Neferine vs. Liensinine: A Comparative Analysis of Anti-Cancer Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neferine and liensinine, two prominent bisbenzylisoquinoline alkaloids isolated from the seed embryo of the lotus (Nelumbo nucifera), have garnered significant attention in oncological research. Both compounds exhibit a spectrum of anti-cancer properties, including the induction of apoptosis, autophagy, and cell cycle arrest across various cancer cell lines. This guide provides a detailed, objective comparison of their anti-cancer activities, supported by experimental data, to aid researchers in the strategic design of future studies and drug development initiatives.
Comparative Efficacy: A Data-Driven Overview
Quantitative data from comparative studies are essential for discerning the relative potency of this compound and liensinine. The following tables summarize key findings from studies where these compounds were evaluated under similar experimental conditions.
Table 1: Comparative Cytotoxicity in Prostate Cancer Cells
A study directly comparing the effects of this compound, isoliensinine (a structurally related alkaloid), and liensinine on different prostate cancer cell lines revealed a clear distinction in their cytotoxic potential. This compound consistently demonstrated the highest potency in reducing cell viability, while liensinine showed the least anti-growth activity in this context.[1]
| Cell Line | Compound | Concentration (µM) | Treatment Time (h) | Cell Growth Inhibition (%) |
| DU-145 | This compound | 100 | 48 | 38.67 ± 5.7 |
| Liensinine | 100 | 48 | 16.25 ± 11.49 | |
| LNCaP | This compound | 100 | 48 | 52.33 ± 1.22 |
| Liensinine | 100 | 48 | 36.00 ± 7.83 | |
| PC-3 | This compound | 100 | 48 | 64.25 ± 6.24 |
| Liensinine | 100 | 48 | 19.75 ± 7.18 |
Data adapted from a study on prostate cancer cells.[1] Inhibition percentages are calculated from the reported reduction in cell growth.
Table 2: Effects on Apoptosis-Regulating Proteins in LNCaP Cells
The induction of apoptosis is a key mechanism of anti-cancer agents. In LNCaP prostate cancer cells, both this compound and liensinine were shown to modulate the expression of key proteins involved in the intrinsic apoptotic pathway. Both compounds, at a concentration of 100 µM, were found to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2.[1][2] This shift in the Bax/Bcl-2 ratio is a critical indicator of a cell's susceptibility to apoptosis.[1] Furthermore, both compounds induced the cleavage of PARP and caspase-9, which are hallmark events in the execution phase of apoptosis.[1][2]
| Protein | This compound (100 µM) | Liensinine (100 µM) | Effect |
| Bax | Increased Expression | Increased Expression | Pro-apoptotic |
| Bcl-2 | Decreased Expression | Decreased Expression | Anti-apoptotic |
| Cleaved Caspase-9 | Increased Expression | Increased Expression | Pro-apoptotic |
| Cleaved PARP | Increased Expression | Increased Expression | Pro-apoptotic |
This table summarizes the qualitative effects observed in a comparative study on LNCaP cells.[1][2]
Mechanisms of Action: A Tale of Two Pathways
While both this compound and liensinine converge on the induction of apoptosis and cell cycle arrest, they appear to modulate distinct, albeit sometimes overlapping, signaling pathways.
This compound: Research indicates that this compound's anti-cancer effects are often mediated through the generation of reactive oxygen species (ROS). This oxidative stress can, in turn, activate the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of apoptosis. Some studies also point to this compound's ability to inhibit the Nrf2 antioxidant pathway, further contributing to the accumulation of ROS. Additionally, the p38 MAPK/JNK pathway has been implicated in this compound's activity.
Liensinine: The anti-cancer mechanism of liensinine has been linked to the inhibition of the PI3K/AKT signaling pathway.[3] This pathway is a critical regulator of cell survival, proliferation, and growth. By inhibiting PI3K and AKT, liensinine can promote apoptosis and suppress tumor growth.[3] Like this compound, liensinine has also been shown to induce ROS generation.[3]
Interestingly, a comparative study in prostate cancer cells suggests that both this compound and liensinine can inactivate the PI3K/AKT signaling pathway, indicating a point of mechanistic convergence.[1][2]
Signaling Pathway Diagrams
To visualize the proposed mechanisms of action, the following diagrams were generated using the Graphviz DOT language.
Caption: Proposed signaling pathway for this compound's anti-cancer activity.
Caption: Proposed signaling pathway for liensinine's anti-cancer activity.
Experimental Protocols
For reproducibility and standardization, detailed methodologies for key experiments are provided below.
Cell Viability Assessment (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or liensinine (e.g., 0, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the compounds.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis for PI3K/AKT Pathway
This protocol outlines the steps to analyze the expression and phosphorylation status of key proteins in the PI3K/AKT pathway.
-
Cell Lysis: After treatment with this compound or liensinine, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total PI3K, phospho-PI3K, total AKT, phospho-AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for comparing the anti-cancer effects of this compound and liensinine.
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. The antiandrogenic effect of this compound, liensinine, and isoliensinine by inhibiting 5-α-reductase and androgen receptor expression via PI3K/AKT signaling pathway in prostate cancer [pubmed.ncbi.nlm.nih.gov]
- 3. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Cisplatin Resistance: A Comparative Guide to Neferine Combination Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of neferine in combination with cisplatin for overcoming drug resistance in cancer cells. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying molecular mechanisms.
Cisplatin is a cornerstone of chemotherapy for various cancers, but its efficacy is often limited by the development of drug resistance. This compound, a bisbenzylisoquinoline alkaloid extracted from the lotus seed embryo, has emerged as a promising chemosensitizer. This guide delves into the synergistic effects of combining this compound with cisplatin, offering a comprehensive overview of its potential to overcome resistance.
Synergistic Efficacy: A Quantitative Look
The combination of this compound and cisplatin has demonstrated significant synergistic cytotoxicity in various cancer cell lines, effectively reducing the required dose of cisplatin and reversing resistance. The following tables summarize the 50% inhibitory concentration (IC50) values and apoptosis rates from key studies.
Table 1: IC50 Values of Cisplatin and this compound in Cancer Cell Lines
| Cell Line | Cell Type | Treatment | IC50 | Citation |
| HCT-15 | Colorectal Carcinoma (Cisplatin-Sensitive) | Cisplatin | 32 µM | |
| HCT-15/R | Colorectal Carcinoma (Cisplatin-Resistant) | Cisplatin | 120 µM | |
| Cisplatin-Resistant Colon Cancer Stem Cells | Colon Cancer Stem Cell | This compound | 6.5 µM | |
| Cisplatin-Resistant Colon Cancer Stem Cells | Colon Cancer Stem Cell | Isoliensinine | 12.5 µM | |
| Cisplatin-Resistant Colon Cancer Stem Cells | Colon Cancer Stem Cell | Cisplatin | 120 µM | |
| A549 | Lung Adenocarcinoma | Cisplatin | 4.97 ± 0.32 µg/mL | |
| A549 | Lung Adenocarcinoma | Cisplatin | 6.14 µM | |
| A549/CisR | Lung Adenocarcinoma (Cisplatin-Resistant) | Cisplatin | 43.01 µM |
Table 2: Apoptosis Rates with this compound and Cisplatin Combination Therapy
| Cell Line | Treatment | Apoptosis Rate | Citation |
| Esophageal Squamous Carcinoma (KYSE30) | This compound (10 µM) | 16.55 ± 2.45% | |
| Esophageal Squamous Carcinoma (KYSE30) | This compound (15 µM) | 24.2 ± 3.67% | |
| Esophageal Squamous Carcinoma (KYSE30) | This compound (20 µM) | 53.2 ± 5.31% | |
| Lung Cancer (A549) | miR-383 + Cisplatin | 48.6% | |
| Lung Cancer (A549) | Cisplatin alone | 37.86% | |
| Lung Cancer (A549) | miR-383 alone | 11.28% |
Delving into the Mechanism: Signaling Pathways
This compound appears to overcome cisplatin resistance through multiple mechanisms, primarily by promoting apoptosis via the mitochondria-mediated pathway. The combination therapy has been shown to downregulate the expression of the anti-apoptotic protein Bcl-2 while upregulating the expression of pro-apoptotic proteins such as Bax and Bad. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases (caspase-9 and caspase-3) that ultimately execute apoptosis.
Furthermore, in cisplatin-resistant colon cancer stem cells, the combination of this compound and cisplatin has been observed to downregulate the PI3K/pAkt/mTOR cell survival pathway.
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound, cisplatin, or their combination for 24 or 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is determined as the concentration of the drug that causes a 50% reduction in cell viability compared to the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the desired concentrations of this compound and/or cisplatin for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
-
Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
The Neuroprotective Efficacy of Neferine: A Comparative Analysis with Other Natural Compounds
A critical evaluation of the existing scientific literature reveals a significant gap in direct comparative studies assessing the neuroprotective efficacy of neferine against other prominent natural compounds such as curcumin, resveratrol, and quercetin. While a substantial body of research highlights the individual neuroprotective properties of these molecules, head-to-head experimental data under uniform conditions is currently unavailable. This guide, therefore, presents a comprehensive overview of the existing evidence for each compound, enabling an indirect comparison and underscoring the necessity for future research in this area.
Executive Summary
This compound, a major bisbenzylisoquinoline alkaloid isolated from the seed embryo of the lotus plant (Nelumbo nucifera), has demonstrated significant neuroprotective potential through its anti-inflammatory, antioxidant, and anti-apoptotic activities.[1][2][3] Similarly, curcumin, resveratrol, and quercetin, all well-studied polyphenolic compounds, exhibit robust neuroprotective effects through various mechanisms.[4][5][6] This guide synthesizes the available quantitative data on the efficacy of these compounds in various experimental models of neurodegeneration, details the experimental protocols used to generate this data, and visually represents the key signaling pathways involved.
Quantitative Data on Neuroprotective Efficacy
The following tables summarize quantitative data from various studies on the neuroprotective effects of this compound, curcumin, resveratrol, and quercetin. It is crucial to note that these data are not directly comparable due to variations in experimental models, conditions, and methodologies.
Table 1: Neuroprotective Effects of this compound
| Experimental Model | Key Parameter | Treatment | Result | Reference |
| Permanent middle cerebral artery occlusion (pMCAO) in rats | Infarct Volume | This compound | Significantly reduced | [7] |
| pMCAO in rats | Neurological Deficit Score | This compound | Significantly improved | [7] |
| pMCAO in rats | Bax/Bcl-2 ratio | This compound | Significantly decreased | [1] |
| pMCAO in rats | Cleaved Caspase-3 | This compound | Significantly decreased | [1] |
| Hypoxic-ischemic brain damage in neonatal rats | Cerebral Infarct Area | This compound | Significantly reduced | [8] |
| Hypoxic-ischemic brain damage in neonatal rats | TUNEL-positive cells | This compound | Significantly reduced | [8] |
Table 2: Neuroprotective Effects of Curcumin
| Experimental Model | Key Parameter | Treatment | Result | Reference |
| Diffuse axonal injury in rats | TUNEL-positive cells | Curcumin (20 mg/kg) | Significantly reduced | [4] |
| Diffuse axonal injury in rats | Cleaved Caspase-3 | Curcumin (20 mg/kg) | Significantly decreased | [4] |
| Hypoxia/Reperfusion in neurons | Cell Viability | Curcumin | Significantly increased in a concentration-dependent manner | [9] |
| Hypoxia/Reperfusion in neurons | Apoptotic Rate | Curcumin | Decreased in a concentration-dependent manner | [9] |
| APP/PS1 mouse model of Alzheimer's Disease | Aβ accumulation | Curcumin | Reduced in hippocampal and cortical regions | [10] |
Table 3: Neuroprotective Effects of Resveratrol
| Experimental Model | Key Parameter | Treatment | Result | Reference |
| Dopamine-induced apoptosis in SH-SY5Y cells | Cell Viability | Resveratrol (5 µM) | Attenuated cytotoxicity | [11] |
| Dopamine-induced apoptosis in SH-SY5Y cells | Mitochondrial Membrane Potential | Resveratrol (5 µM) | Rescued the loss | [11] |
| Cerebral ischemia in rats | Infarction Volume | Resveratrol | Significantly decreased | [5] |
| Cerebral ischemia in rats | SOD activity | Resveratrol | Significantly increased | [5] |
| Cerebral ischemia in rats | MDA levels | Resveratrol | Significantly decreased | [5] |
Table 4: Neuroprotective Effects of Quercetin
| Experimental Model | Key Parameter | Treatment | Result | Reference |
| 6-OHDA-induced damage in PC12 cells | Cell Death | Quercetin | Offered neuroprotection | [12] |
| 6-OHDA-induced damage in zebrafish | Dopaminergic Neuron Loss | Quercetin | Prevented neuron loss | [12] |
| Aβ25-35-induced damage in PC12 cells | Cell Survival Rate | Quercetin | Increased with concentration | [8] |
| Repeated intranasal amyloid-beta in mice | Aβ accumulation | Quercetin (30 & 100 mg/kg) | Significantly reduced | [6] |
| Repeated intranasal amyloid-beta in mice | Proinflammatory cytokines | Quercetin (30 & 100 mg/kg) | Significantly reduced | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the quantitative data tables are provided below.
Cell Viability Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells (e.g., PC12, SH-SY5Y) in 96-well plates at a density of 1x10^4 to 1x10^5 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of the test compound (this compound, curcumin, resveratrol, or quercetin) for a specified period (e.g., 24, 48 hours). A vehicle control (e.g., DMSO) should be included.
-
Induction of Neurotoxicity: After pre-treatment with the compound, induce neurotoxicity using a relevant agent (e.g., 6-OHDA, Aβ25-35, H2O2).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Apoptosis Detection (TUNEL Assay)
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a method for detecting DNA fragmentation, which is a hallmark of apoptosis.
-
Tissue/Cell Preparation: For tissue sections, deparaffinize and rehydrate brain sections. For cultured cells, fix with 4% paraformaldehyde.
-
Permeabilization: Permeabilize the cells or tissue sections with a permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate).
-
TUNEL Reaction: Incubate the samples with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl transferase (TdT) and a labeled nucleotide (e.g., BrdUTP or FITC-dUTP), for 1-2 hours at 37°C in a humidified chamber.
-
Detection: For indirect methods using BrdUTP, incubate with an anti-BrdU antibody conjugated to a fluorescent dye or an enzyme (e.g., HRP). For direct methods, proceed to visualization.
-
Counterstaining: Counterstain the nuclei with a DNA-binding dye such as DAPI or Hoechst.
-
Visualization: Visualize the samples using a fluorescence microscope. Apoptotic cells will show fluorescence at the sites of DNA fragmentation.
Western Blot Analysis for Apoptotic Markers
Western blotting is used to detect and quantify specific proteins in a sample. For apoptosis, key proteins include the pro-apoptotic Bax, the anti-apoptotic Bcl-2, and the executioner caspase, cleaved caspase-3.
-
Protein Extraction: Homogenize brain tissue or lyse cultured cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on molecular weight by loading equal amounts of protein onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax, Bcl-2, and cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Measurement of Oxidative Stress Markers (Antioxidant Enzyme Assays)
The activities of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) are measured to assess the antioxidant status.
-
Tissue Preparation: Homogenize brain tissue in a suitable buffer on ice.
-
Superoxide Dismutase (SOD) Activity: Measure SOD activity using a commercial kit, often based on the inhibition of the reduction of a tetrazolium salt by superoxide radicals generated by a xanthine-xanthine oxidase system. The absorbance is read at a specific wavelength (e.g., 450 nm).
-
Catalase (CAT) Activity: Measure CAT activity by monitoring the decomposition of hydrogen peroxide (H2O2) at 240 nm.
-
Glutathione Peroxidase (GPx) Activity: Measure GPx activity by a coupled reaction in which glutathione reductase (GR) reduces oxidized glutathione (GSSG) back to reduced glutathione (GSH), with the concomitant oxidation of NADPH to NADP+. The decrease in NADPH absorbance is monitored at 340 nm.
-
Data Normalization: Normalize enzyme activities to the protein concentration of the tissue homogenate.
Signaling Pathways in Neuroprotection
The neuroprotective effects of this compound, curcumin, resveratrol, and quercetin are mediated by their modulation of various intracellular signaling pathways.
This compound Signaling Pathways
This compound exerts its neuroprotective effects by modulating key signaling pathways involved in cell survival, inflammation, and oxidative stress. One of the primary mechanisms is the activation of the AMPK/mTOR pathway , which regulates autophagy.[7] this compound has been shown to suppress excessive autophagy in cerebral ischemia, thereby protecting neurons.[7] Additionally, this compound activates the Nrf2/HO-1 pathway , a critical antioxidant response element. This leads to the upregulation of antioxidant enzymes and protects against oxidative damage.
References
- 1. Frontiers | Suppression of neuronal apoptosis and glial activation with modulation of Nrf2/HO-1 and NF-kB signaling by curcumin in streptozotocin-induced diabetic spinal cord central neuropathy [frontiersin.org]
- 2. Curcumin mitigates axonal injury and neuronal cell apoptosis through the PERK/Nrf2 signaling pathway following diffuse axonal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resveratrol protects neurons and the myocardium by reducing oxidative stress and ameliorating mitochondria damage in a cerebral ischemia rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quercetin ameliorates neuroinflammatory and neurodegenerative biomarkers in the brain and improves neurobehavioral parameters in a repeated intranasal amyloid-beta exposed model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Protects Against Brain Damage in Permanent Cerebral Ischemic Rat Associated with Autophagy Suppression and AMPK/mTOR Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Quercetin on PC12 Alzheimer's Disease Cell Model Induced by Aβ25-35 and Its Mechanism Based on Sirtuin1/Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curcumin Suppresses Apoptosis and Inflammation in Hypoxia/Reperfusion-Exposed Neurons via Wnt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Curcumin exerts neuroprotective effects on proliferation of neural stem cells in vitro and APP/PS1 mouse model in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resveratrol protects SH-SY5Y neuroblastoma cells from apoptosis induced by dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quercetin exerts a neuroprotective effect through inhibition of the iNOS/NO system and pro-inflammation gene expression in PC12 cells and in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective and anti-inflammatory effects of curcumin in Alzheimer's disease: Targeting neuroinflammation strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Resveratrol Brain Delivery for Neurological Disorders Prevention and Treatment [frontiersin.org]
Validating the In Vivo Anti-inflammatory Effects of Neferine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of neferine, a bisbenzylisoquinoline alkaloid derived from the lotus plant (Nelumbo nucifera), against established anti-inflammatory agents. The information presented is collated from preclinical studies to aid in the evaluation of this compound as a potential therapeutic candidate.
Performance Comparison: this compound vs. Standard Anti-inflammatory Drugs
The anti-inflammatory efficacy of this compound has been evaluated in several well-established animal models of inflammation. This section compares key quantitative data from these studies with standard-of-care anti-inflammatory drugs, dexamethasone and indomethacin.
Carrageenan-Induced Paw Edema Model
This model is a widely used acute inflammation assay where a phlogistic agent, carrageenan, is injected into the paw of a rodent, inducing localized edema. The reduction in paw volume is a measure of anti-inflammatory activity.
| Treatment Group | Dosage | Time Point | Paw Edema Inhibition (%) | Reference |
| This compound | 10 mg/kg | 3 h | ~45% | [1][2] |
| 25 mg/kg | 3 h | ~60% | [1][2] | |
| Indomethacin | 10 mg/kg | 3 h | ~50-60% | [3][4] |
| Dexamethasone | 1 mg/kg | 3 h | >60% | [5][6] |
Lipopolysaccharide-Induced Acute Lung Injury Model
In this model, lipopolysaccharide (LPS), a component of gram-negative bacteria, is administered to induce an acute inflammatory response in the lungs, mimicking aspects of acute respiratory distress syndrome (ARDS). Key parameters evaluated include inflammatory cell infiltration (measured by myeloperoxidase activity) and the levels of pro-inflammatory cytokines in bronchoalveolar lavage fluid (BALF).
| Treatment Group | Dosage | Parameter | Reduction vs. LPS Control | Reference |
| This compound | 10 mg/kg | MPO Activity | Significant Reduction | [7][8] |
| TNF-α in BALF | Significant Reduction | [7][8] | ||
| IL-6 in BALF | Significant Reduction | [7][8] | ||
| Dexamethasone | 5 mg/kg | MPO Activity | Significant Reduction | [9][10][11] |
| TNF-α in BALF | Significant Reduction | [9][10][11] | ||
| IL-6 in BALF | Significant Reduction | [9][10][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key in vivo experiments cited.
Carrageenan-Induced Paw Edema
This protocol is a standard method for inducing acute inflammation.[12]
-
Animal Model: Male Wistar rats or Swiss albino mice are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into control, standard, and test groups.
-
Treatment Administration:
-
Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each animal.[12]
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Lipopolysaccharide-Induced Acute Lung Injury
This protocol outlines the induction of acute lung inflammation by LPS.[13]
-
Animal Model: Male C57BL/6 or BALB/c mice are commonly used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Mice are randomly assigned to control, LPS, standard, and test groups.
-
Treatment Administration:
-
Induction of Lung Injury: One hour after treatment, mice are anesthetized, and LPS (e.g., 5 mg/kg) in saline is administered intranasally or intratracheally. The control group receives saline.[13]
-
Sample Collection: 6 to 24 hours after LPS administration, animals are euthanized.
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with phosphate-buffered saline (PBS) to collect BALF. The total and differential cell counts are determined.
-
Lung Tissue Homogenate: Lung tissue is collected for histological analysis and to measure myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration.
-
-
Analysis:
-
Cytokine Levels: Pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the BALF are quantified using ELISA.
-
MPO Assay: MPO activity in lung tissue homogenates is measured spectrophotometrically.
-
Histopathology: Lung tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammatory cell infiltration, edema, and tissue damage.
-
Mechanistic Insights: Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary mechanisms identified are the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7]
Experimental Workflow: In Vivo Anti-inflammatory Assay
Caption: Workflow for in vivo validation of anti-inflammatory agents.
This compound's Inhibition of NF-κB and MAPK Signaling Pathways
Caption: this compound's inhibitory action on the NF-κB and MAPK pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Analgesic and Anti-Inflammatory Activities of Methanol Extract of Cissus repens in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The local anti-inflammatory action of dexamethasone in the rat carrageenin oedema model is reversed by an antiserum to lipocortin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of fatty acid amides in the carrageenan-induced paw edema model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Action and mechanisms of this compound in inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound exerts anti‑inflammatory activity in BV‑2 microglial cells and protects mice with MPTP‑induced Parkinson's disease by inhibiting NF‑κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dexamethasone Attenuates LPS-induced Acute Lung Injury through Inhibition of NF-κB, COX-2, and Pro-inflammatory Mediators | Semantic Scholar [semanticscholar.org]
- 10. Dexamethasone Attenuates LPS-induced Acute Lung Injury through Inhibition of NF-κB, COX-2, and Pro-inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dexamethasone Attenuates LPS-induced Acute Lung Injury through Inhibition of NF-κB, COX-2, and Pro-inflammatory Mediators. (2016) | Naif O. Al-Harbi | 110 Citations [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Protection against LPS-induced acute lung injury by a mechanism-based inhibitor of NADPH oxidase (type 2) - PMC [pmc.ncbi.nlm.nih.gov]
Neferine's Potent Anti-Cancer Activity: A Comparative Analysis Across Diverse Cancer Cell Lines
A comprehensive review of existing research reveals the broad-spectrum anti-cancer potential of neferine, a bisbenzylisoquinoline alkaloid extracted from the seed embryo of the lotus (Nelumbo nucifera). This guide synthesizes experimental data to compare its efficacy and mechanisms of action across various cancer cell lines, providing researchers, scientists, and drug development professionals with a consolidated resource for evaluating its therapeutic promise.
This compound has demonstrated significant inhibitory effects on the proliferation of a wide array of cancer cells, including those of the cervix, lung, breast, colon, kidney, esophagus, head and neck, thyroid, and liver.[1][2][3][4][5][6][7][8] Its anti-tumor activity is multifaceted, primarily driven by the induction of apoptosis (programmed cell death), autophagy, and cell cycle arrest through the modulation of various signaling pathways.[1][5][6][9]
Comparative Efficacy of this compound: IC50 Values
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in different cancer cell lines, showcasing its varying degrees of effectiveness.
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (hours) | Citation |
| Cervical Cancer | HeLa | ~25 | 48 | [1] |
| SiHa | ~25 | 48 | [1] | |
| Esophageal Squamous Cell Carcinoma | KYSE30 | 14.16 ± 0.911 | 24 | [5] |
| KYSE150 | 13.03 ± 1.162 | 24 | [5] | |
| KYSE510 | 14.67 ± 1.353 | 24 | [5] | |
| Thyroid Cancer | IHH-4 | 9.47 | 96 | [7] |
| CAL-62 | 8.72 | 96 | [7] | |
| Hepatocellular Carcinoma | HepG2 | - | - | [8] |
| Bel-7402 | - | - | [8] |
Note: IC50 values can vary depending on the specific experimental conditions.
Mechanisms of Action: A Multi-pronged Attack on Cancer Cells
This compound's anti-cancer effects are not limited to a single mechanism but involve a complex interplay of cellular processes. Key mechanisms include:
-
Induction of Apoptosis: this compound consistently triggers apoptosis in various cancer cells. This is often mediated by the generation of reactive oxygen species (ROS), which in turn activates signaling pathways like the JNK and MAPK pathways.[3][5] It also modulates the expression of apoptosis-related proteins, such as downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic proteins like Bax.[1][4]
-
Induction of Autophagy: In some cancer cell lines, such as cervical and lung cancer cells, this compound has been shown to induce autophagy, a cellular self-degradation process.[1][9] This can either contribute to cell death or act as a survival mechanism, depending on the cellular context.
-
Cell Cycle Arrest: this compound can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. It has been observed to induce G0/G1 phase arrest in cervical and hepatocellular carcinoma cells and G2/M phase arrest in esophageal squamous cell carcinoma and neuroblastoma cells.[1][5][10][11]
-
Inhibition of Metastasis: Evidence suggests that this compound can suppress the migration and invasion of cancer cells, key steps in the metastatic process.[1][12]
-
Reversal of Multidrug Resistance: Notably, this compound has shown the ability to reverse multidrug resistance in some cancer cells, potentially by inhibiting the function of P-glycoprotein, a protein that pumps chemotherapy drugs out of cancer cells.[2]
Signaling Pathways Modulated by this compound
The following diagrams, generated using the DOT language, illustrate some of the key signaling pathways affected by this compound in cancer cells.
References
- 1. This compound, an alkaloid from lotus seed embryo target HeLa and SiHa cervical cancer cells via pro-oxidant anticancer mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mode of Action Analyses of this compound, a Bisbenzylisoquinoline Alkaloid of Lotus (Nelumbo nucifera) against Multidrug-Resistant Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an alkaloid from lotus seed embryo, inhibits human lung cancer cell growth by MAPK activation and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-induced apoptosis is dependent on the suppression of Bcl-2 expression via downregulation of p65 in renal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis by modulating the ROS-mediated JNK pathway in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. This compound Exerts Ferroptosis-Inducing Effect and Antitumor Effect on Thyroid Cancer through Nrf2/HO-1/NQO1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The anti-tumor activities of this compound on cell invasion and oxaliplatin sensitivity regulated by EMT via Snail signaling in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-from-nelumbo-nucifera-induces-autophagy-through-the-inhibition-of-pi3k-akt-mtor-pathway-and-ros-hyper-generation-in-a549-cells - Ask this paper | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound isolated from Nelumbo nucifera enhances anti-cancer activities in Hep3B cells: molecular mechanisms of cell cycle arrest, ER stress induced apoptosis and anti-angiogenic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound inhibits the development of lung cancer cells by downregulating TGF‐β to regulate MST1/ROS‐induced pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Neferine and Curcumin in Colon Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the experimental data on neferine and curcumin, two natural compounds with demonstrated anti-cancer properties, in the context of colon cancer. As no studies on their combined therapeutic effects in colon cancer have been identified, this document will focus on their individual mechanisms of action, supported by in vitro and in vivo experimental findings.
Section 1: this compound - A Bisbenzylisoquinoline Alkaloid
This compound, a major bioactive alkaloid extracted from the seed embryos of Nelumbo nucifera (lotus), has shown potential as an anti-cancer agent. Its effects on colon cancer are primarily linked to the induction of cell death and the modulation of inflammatory and survival signaling pathways.
In Vitro Data: Cytotoxicity and Apoptosis
This compound has demonstrated cytotoxic effects on various colon cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate its potency in inhibiting cell viability.
| Cell Line | IC50 Value (µM) | Assay | Reference |
| HCT-116 | 10 | MTT Assay | [1] |
| SW480 | 25 | MTT Assay | [1] |
| DLD-1 Bax-Bak DKO | ~10 | Cytotoxicity Assay | [2] |
Studies have shown that this compound can induce apoptosis and autophagic cell death in colon cancer cells. In cisplatin-resistant human colon cancer (HCT-15) cells, this compound, in combination with cisplatin, was found to increase reactive oxygen species (ROS) levels, leading to caspase-3 dependent apoptosis[3]. Furthermore, this compound has been reported to induce autophagic cell death in apoptosis-resistant cancer cells by activating the ryanodine receptor, which leads to calcium release[2].
In Vivo Data: Colitis-Associated Colon Cancer Model
In a chemically induced colitis-associated colorectal cancer mouse model (AOM/DSS), oral administration of this compound demonstrated significant anti-tumor effects.
| Treatment Group | Tumor Number (Mean) | Tumor Size Reduction | Reference |
| This compound (2.5 mg/kg) | Significantly Decreased | Reduced | [4] |
| This compound (5.0 mg/kg) | Significantly Decreased | Reduced | [4] |
Signaling Pathways Modulated by this compound
This compound's anti-cancer effects in colon cancer are attributed to its ability to modulate key signaling pathways involved in inflammation and cell survival.
-
NF-κB Pathway : this compound has been shown to inhibit the phosphorylation of NF-κB p65, a key regulator of inflammation and cell survival[4].
-
STAT3 Pathway : It also decreases the phosphorylation of STAT3, another critical transcription factor involved in tumor progression[4].
-
MAPK/PI3K/Akt/mTOR Pathway : In combination with cisplatin, this compound has been observed to deactivate MAPK/PI3K/Akt/mTOR signaling molecules in colon cancer cells[3].
Signaling pathway of this compound in colon cancer.
Section 2: Curcumin - A Polyphenol from Turmeric
Curcumin, the principal curcuminoid of turmeric (Curcuma longa), is a well-researched natural compound with pleiotropic anti-cancer effects. In colon cancer, it has been shown to inhibit proliferation, induce apoptosis, and modulate a wide array of signaling pathways.
In Vitro Data: Cytotoxicity, Apoptosis, and Cell Cycle Arrest
Curcumin exhibits potent cytotoxic effects against a variety of colon cancer cell lines.
| Cell Line | IC50 Value (µM) | Assay | Reference |
| SW620 | ~32 (at 48h) | MTT Assay | [4] |
| Colo 205 | ~20 (at 24h) | Flow Cytometry | [5] |
| HCT-116 | ~30 (at 48h) | Flow Cytometry | [6] |
| HT29 | 70.63 (µg/ml) (Nano-curcumin) | MTT Assay | [7] |
| Caco-2 | ~380.84 (µg/ml) (Cur-Res-BS) | MTT Assay | [8] |
Curcumin induces apoptosis in colon cancer cells through both intrinsic and extrinsic pathways. It has been shown to increase the production of ROS, leading to mitochondrial dysfunction and activation of caspases[5][9]. Furthermore, curcumin can arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation. For instance, in HCT-116 cells, curcumin treatment led to an increase in the proportion of apoptotic cells compared to the control[6].
In Vivo Data: Xenograft Models
In vivo studies using colon cancer xenograft models in mice have demonstrated the anti-tumor efficacy of curcumin. Oral administration of curcumin has been shown to suppress the growth of HCT-116 xenografts[10][11].
| Animal Model | Cell Line | Curcumin Dose | Tumor Growth Inhibition | Reference |
| Nude Mice | HCT-116 | 100 mg/kg (oral) | Significant Suppression | [10][11] |
| Nude Mice | HCT-116 | 500 mg/kg (oral) | Significant Suppression | [10][11] |
| BALB/c Nude Mice | CL-188 | 20 mg/kg (intraperitoneal) | Synergistic inhibition with Luteolin | [12] |
Signaling Pathways Modulated by Curcumin
Curcumin's multifaceted anti-cancer effects are a result of its interaction with numerous signaling pathways.
-
Wnt/β-catenin Pathway : Curcumin can inhibit the Wnt/β-catenin pathway by downregulating β-catenin and upregulating the negative regulator Nkd2[13]. It has also been shown to restore the expression of CDX2, which in turn inhibits Wnt/β-catenin signaling[4].
-
Akt/mTOR Pathway : Curcumin has been found to inhibit the mTOR signaling pathway, a central regulator of cell growth and proliferation[14].
-
NF-κB Pathway : Similar to this compound, curcumin is a potent inhibitor of the NF-κB signaling pathway[15].
-
Notch1 Pathway : In combination with cisplatin, curcumin has been shown to inhibit the Notch1 signaling pathway in HT29 cells[16].
Signaling pathways modulated by Curcumin in colon cancer.
Section 3: Comparative Analysis
While a direct comparison from a combination therapy study is not possible, a comparative analysis based on their individual profiles reveals both overlapping and distinct mechanisms of action.
| Feature | This compound | Curcumin |
| Primary Mechanism | Induction of apoptosis and autophagy; anti-inflammatory | Induction of apoptosis, cell cycle arrest; potent anti-proliferative |
| Key Signaling Pathways | NF-κB, STAT3, MAPK/PI3K/Akt/mTOR | Wnt/β-catenin, Akt/mTOR, NF-κB, Notch1 |
| In Vitro Potency (IC50) | In the micromolar range (e.g., 10 µM in HCT-116) | In the micromolar range (e.g., ~30 µM in HCT-116) |
| In Vivo Efficacy | Effective in colitis-associated colon cancer models | Effective in xenograft models |
| ROS Production | Increases ROS levels | Increases ROS levels |
Both this compound and curcumin target the NF-κB pathway, a critical link between inflammation and cancer. This suggests a potential for synergistic or additive effects if used in combination. Curcumin's broader impact on multiple signaling pathways, including the Wnt/β-catenin pathway which is frequently dysregulated in colorectal cancer, highlights its potential as a multi-targeted therapeutic agent. This compound's efficacy in a colitis-associated cancer model is particularly noteworthy, suggesting its potential in preventing or treating inflammation-driven colon cancer.
Section 4: Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
Cell Viability (MTT) Assay
Workflow for MTT Assay.
Protocol:
-
Colon cancer cells (e.g., SW620) are seeded at a density of 1x10^4 cells/well in a 96-well plate and cultured overnight.[4]
-
The cells are then treated with various concentrations of curcumin (e.g., 0, 4, 8, 16, 32 µmol/l) or this compound for a specified duration (e.g., 48 hours).[4]
-
Following treatment, MTT solution (5 mg/ml) is added to each well, and the plate is incubated for 4 hours at 37°C.[4]
-
The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[4]
-
The optical density (OD) is measured at 490 nm using a microplate reader.[4]
-
Cell viability is calculated as a percentage of the untreated control.
Apoptosis Assay (Flow Cytometry)
Protocol:
-
Colon cancer cells are treated with the desired concentrations of this compound or curcumin for a specific time.
-
Cells are harvested, washed with PBS, and then resuspended in binding buffer.
-
Cells are stained with Annexin V-FITC and Propidium Iodide (PI) in the dark for 30 minutes.[4]
-
The stained cells are analyzed using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).[4]
Western Blotting
Protocol:
-
Colon cancer cells are treated with this compound or curcumin as required.
-
Total protein is extracted from the cells using a lysis buffer.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein (e.g., 100 µ g/lane ) are separated by SDS-PAGE and transferred to a PVDF membrane.[13]
-
The membrane is blocked with non-fat milk or BSA and then incubated with primary antibodies against the target proteins (e.g., β-catenin, p-p65, p-STAT3) overnight at 4°C.
-
The membrane is washed and incubated with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
AOM/DSS-Induced Colitis-Associated Cancer Model
Timeline for AOM/DSS-induced colitis-associated cancer model.
Protocol:
-
Mice receive a single intraperitoneal injection of azoxymethane (AOM) at a dose of 10 mg/kg body weight.[17][18]
-
One week after the AOM injection, mice are given 2.5% dextran sulfate sodium (DSS) in their drinking water for 7 days to induce colitis.[17]
-
This is followed by a recovery period of 10-14 days with regular drinking water.[17]
-
The DSS administration cycle is typically repeated two more times.[17]
-
Mice are monitored for weight loss and clinical signs of colitis. At the end of the study, colons are harvested for tumor analysis.
Section 5: Conclusion and Future Directions
Both this compound and curcumin demonstrate significant anti-cancer properties against colon cancer through various mechanisms, including the induction of apoptosis and modulation of key signaling pathways. Curcumin appears to have a broader range of molecular targets, while this compound shows particular promise in inflammation-associated colon cancer.
The lack of studies on their combined effect represents a significant research gap. Given their distinct yet overlapping mechanisms of action, a combination therapy of this compound and curcumin could potentially offer synergistic effects, leading to enhanced efficacy and possibly reduced side effects. Future research should focus on:
-
In vitro studies to evaluate the synergistic or additive effects of this compound and curcumin combination on colon cancer cell lines.
-
In vivo studies using both xenograft and colitis-associated cancer models to assess the efficacy and safety of the combination therapy.
-
Mechanistic studies to elucidate the molecular basis of any observed synergistic interactions.
Such investigations will be crucial in determining the potential of a this compound and curcumin combination as a novel therapeutic strategy for colon cancer.
References
- 1. Combined effects of vitamin D and this compound on the progression and metastasis of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reactive oxygen species mediated apoptotic death of colon cancer cells: therapeutic potential of plant derived alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curcumin Inhibits Cell Viability and Increases Apoptosis of SW620 Human Colon Adenocarcinoma Cells via the Caudal Type Homeobox-2 (CDX2)/Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. journals.ku.edu [journals.ku.edu]
- 7. Evaluation of Curcumin Nano-micelle on Proliferation and Apoptosis of HT29 and Hct116 Colon Cancer Cell Lines [mejc.sums.ac.ir]
- 8. Evaluation of the synergistic effects of curcumin-resveratrol co-loaded biogenic silica on colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Curcumin-induced apoptosis of human colon cancer colo 205 cells through the production of ROS, Ca2+ and the activation of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Curcumin-Free Turmeric Exhibits Activity against Human HCT-116 Colon Tumor Xenograft: Comparison with Curcumin and Whole Turmeric - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Curcumin-Free Turmeric Exhibits Activity against Human HCT-116 Colon Tumor Xenograft: Comparison with Curcumin and Whole Turmeric [patrinum.ch]
- 12. Combined Curcumin and Luteolin Synergistically Inhibit Colon Cancer Associated with Notch1 and TGF-β Signaling Pathways in Cultured Cells and Xenograft Mice [mdpi.com]
- 13. Curcumin Suppresses the Colon Cancer Proliferation by Inhibiting Wnt/β-Catenin Pathways via miR-130a - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Curcumin Inhibits Proliferation of Colorectal Carcinoma by Modulating Akt/mTOR Signaling | Anticancer Research [ar.iiarjournals.org]
- 15. Curcumin suppresses colon cancer cell invasion via AMPK-induced inhibition of NF–κB, uPA activator and MMP9 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Curcumin combined with cis-platinum promote the apoptosis of human colorectal cancer HT29 cells and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. med.upenn.edu [med.upenn.edu]
Neferine and Paclitaxel: A Head-to-Head Comparison in Lung Cancer Models
For Immediate Release
In the landscape of lung cancer therapeutics, the well-established chemotherapeutic agent paclitaxel finds a novel challenger in neferine, a natural alkaloid with promising anti-cancer properties. This guide provides a comprehensive head-to-head comparison of this compound and paclitaxel, focusing on their efficacy and mechanisms of action in preclinical lung cancer models. The following data, compiled from multiple studies, offers researchers, scientists, and drug development professionals a detailed overview to inform future research and therapeutic strategies.
In Vitro Efficacy: A Comparative Analysis
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the IC50 values for this compound and paclitaxel in two common non-small cell lung cancer (NSCLC) cell lines, A549 and H1299. It is important to note that the experimental conditions, particularly incubation times, vary across studies, which can influence IC50 values.
| This compound: In Vitro Efficacy | |
| Cell Line | IC50 (µM) |
| A549 | 8.073 (48h) |
| H1299 | 7.009 (48h) |
| Paclitaxel: In Vitro Efficacy | |
| Cell Line | IC50 (nM) |
| A549 | 1.35 (48h) |
| H1299 | Not explicitly found in a comparable study |
Notably, one study demonstrated that this compound exhibits higher toxicity toward paclitaxel-resistant A549 lung cancer cells, suggesting a potential role for this compound in overcoming paclitaxel resistance[1][2].
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Preclinical in vivo studies using A549 xenograft models in mice provide crucial insights into the anti-tumor activity of these compounds.
| Compound | Xenograft Model | Dosage and Administration | Tumor Growth Inhibition | Reference Study |
| This compound | A549 | Not specified | Arrested development and metastasis of NSCLC cells | [3] |
| Paclitaxel | A549 | 20 mg/kg, IP | Significant tumor growth inhibition |
While direct quantitative comparison of tumor growth inhibition is challenging due to variations in experimental design, both compounds have demonstrated significant anti-tumor effects in vivo.
Mechanisms of Action: Distinct and Overlapping Pathways
This compound and paclitaxel exert their anti-cancer effects through distinct molecular mechanisms, which are visualized in the signaling pathway diagrams below.
This compound's Multi-Faceted Approach
This compound's anti-cancer activity in lung cancer cells is attributed to its ability to induce a form of programmed cell death called pyroptosis. This is achieved through the downregulation of Transforming Growth Factor-β (TGF-β), which in turn upregulates Mammalian Sterile 20-like kinase 1 (MST1). The activation of MST1 leads to an increase in reactive oxygen species (ROS), ultimately triggering pyroptosis.
Paclitaxel's Cytoskeletal Disruption
Paclitaxel, a well-established mitotic inhibitor, functions by stabilizing microtubules. This interference with the normal dynamics of the microtubule cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. This process involves the activation of caspase-3, a key executioner of apoptosis.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison.
Cell Viability Assay (MTT/CCK-8)
This assay is used to determine the cytotoxic effects of the compounds.
-
Cell Seeding: Lung cancer cells (A549 or H1299) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or paclitaxel and incubated for a specific period (e.g., 48 hours).
-
Reagent Addition: MTT or CCK-8 reagent is added to each well.
-
Incubation and Measurement: After a further incubation period, the absorbance is measured using a microplate reader to quantify the number of viable cells.
In Vivo Xenograft Study
This model is used to evaluate the anti-tumor efficacy of the compounds in a living organism.
-
Cell Implantation: Human lung cancer cells (e.g., A549) are injected subcutaneously into immunocompromised mice.
-
Tumor Development: Tumors are allowed to grow to a specific size.
-
Treatment Administration: Mice are treated with this compound, paclitaxel, or a control vehicle according to a predetermined schedule and dosage.
-
Monitoring and Endpoint: Tumor size and body weight are monitored throughout the study. At the end of the experiment, tumors are excised, weighed, and may be used for further analysis.
Conclusion
This comparative guide highlights the distinct yet potent anti-cancer properties of this compound and paclitaxel in lung cancer models. While paclitaxel remains a cornerstone of chemotherapy with its well-characterized mechanism of microtubule stabilization, this compound emerges as a promising natural compound with a unique ability to induce pyroptosis. The finding that this compound is effective against paclitaxel-resistant cells is particularly noteworthy and warrants further investigation. The data presented here underscores the potential of this compound as a standalone or combination therapy in the treatment of lung cancer and provides a solid foundation for future translational research.
References
- 1. Mode of Action Analyses of this compound, a Bisbenzylisoquinoline Alkaloid of Lotus (Nelumbo nucifera) against Multidrug-Resistant Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.greenmedinfo.com [cdn.greenmedinfo.com]
- 3. This compound inhibits the development of lung cancer cells by downregulating TGF‐β to regulate MST1/ROS‐induced pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Neferine's Therapeutic Targets: A Comparative Guide
Neferine, a bisbenzylisoquinoline alkaloid extracted from the seed embryo of the lotus (Nelumbo nucifera), has garnered significant attention in biomedical research for its diverse pharmacological activities. This guide provides a cross-validation of its therapeutic targets identified across multiple independent studies, offering researchers, scientists, and drug development professionals a comprehensive overview of its mechanisms of action. The data presented herein is collated from in vitro and in vivo studies, with a focus on quantitative comparisons, detailed experimental methodologies, and the elucidation of key signaling pathways.
Comparative Analysis of this compound's Therapeutic Targets
This compound has been demonstrated to exert its effects through the modulation of numerous cellular targets, leading to anti-cancer, anti-inflammatory, and cardioprotective outcomes. The following tables summarize the key quantitative findings from various studies, providing a comparative perspective on its efficacy and target engagement.
Anti-Cancer Activity
This compound's anti-cancer properties are attributed to its ability to induce apoptosis, autophagy, and cell cycle arrest, as well as to inhibit metastasis and overcome multidrug resistance.
| Cell Line | Assay | IC50 (µM) | Key Molecular Targets/Effects | Study |
| Lung Cancer (A549) | MTT Assay | Not Specified | Induction of apoptosis and autophagy; Inhibition of PI3K/Akt/mTOR pathway; ROS hypergeneration.[1][2] | Poornima et al., 2013 |
| Lung Cancer (A549) | MTT Assay | Not Specified | Activation of MAPKs; G1 cell cycle arrest.[3] | Poornima et al., 2014 |
| Breast Cancer (MCF-7/Adr) | MTT Assay | Not Specified | Inhibition of P-glycoprotein (P-gp) to reverse multidrug resistance.[4] | Kadioglu et al., 2017 |
| Gastric Cancer (HGC-27, AGS) | CCK8 Assay | Not Specified | Inhibition of CDK4/CDK6/CyclinD1 complex; G0/G1 phase cell cycle arrest.[5] | Chen et al., 2023 |
| Hepatocellular Carcinoma (HepG2) | Not Specified | Not Specified | Inhibition of RhoA/Rho pathway, leading to reduced cell migration and invasion.[6] | Liu et al., 2022 |
| Hepatocellular Carcinoma (Hep3B) | Not Specified | Not Specified | Induction of ER stress and apoptosis; Anti-angiogenic response.[7] | Yoon et al., 2013 |
| Esophageal Squamous Cell Carcinoma | Not Specified | Not Specified | G2/M phase arrest; Apoptosis induction via ROS-mediated JNK pathway.[8] | Wang et al., 2021 |
| Prostate Cancer (LNCaP) | MTT Assay | 25 | Induction of autophagy and apoptosis via ROS.[9] | Thiyagarajan et al., 2023 |
| Prostate Cancer (VCaP) | MTT Assay | 75 | Induction of autophagy and apoptosis via ROS.[9] | Thiyagarajan et al., 2023 |
| Cervical Cancer (HeLa, SiHa) | MTT Assay | ~25 (for HeLa) | Induction of apoptosis and autophagy via ROS activation.[10] | Thiyagarajan et al., 2019 |
Anti-Inflammatory Activity
This compound mitigates inflammation by targeting key signaling pathways involved in the inflammatory response.
| Model | Key Molecular Targets/Effects | Study |
| LPS-induced Human Endothelial Cells | Inhibition of NF-κB signaling (reduced phosphorylation of IKKα, IKKβ, IκB-α); Decreased production of NO, TNF-α, COX-2, iNOS, IL-1β.[11] | Chen et al., 2022 |
| Bleomycin-induced Lung Injury in Mice | Inhibition of NF-κB activity; Reduced levels of TNF-α and IL-6.[11] | Chen et al., 2022 |
| LPS-ATP-induced Endothelial Cells | Inhibition of NLRP3 inflammasome activation.[11] | Tang et al., 2020 |
| OVA-induced Asthma Model | Inhibition of MAPK pathways (reduced phosphorylation of p38, JNK, ERK).[11] | Chen et al., 2022 |
Cardioprotective and Neuroprotective Effects
Studies have highlighted this compound's potential in ameliorating cardiovascular and neurological disorders.
| Disease Model | Key Molecular Targets/Effects | Study |
| Sepsis-induced Myocardial Dysfunction | Activation of PI3K/AKT/mTOR signaling pathway; Anti-apoptotic and antioxidative effects.[12][13] | Li et al., 2021 |
| Hypertensive Cardiomyocyte Apoptosis | Attenuation of MAPK and HIF-1 pathways; Activation of PI3K/Akt pathway. | Lin et al., 2025 |
| Isoproterenol-induced Cardiac Injury | Stimulation of Nrf2/Keap1/ARE signaling; Inhibition of TLR4/NF-κB/MAPK signaling.[14] | Al-Humaidha et al., 2024 |
| Permanent Cerebral Ischemia in Rats | Suppression of autophagy via AMPK/mTOR regulation.[15] | Tocharus et al., 2021 |
| MPTP-induced Parkinson's Disease Mouse Model | Reduction of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6); Increased dopamine levels.[16] | Esala et al., 2020 |
| Kainic Acid-induced Seizures in Rats | Inhibition of NLRP3 inflammasome activation.[17] | Lee et al., 2022 |
Key Experimental Protocols
A consistent set of methodologies has been employed across various studies to validate the therapeutic targets of this compound.
Cell Viability and Cytotoxicity Assays
-
MTT/CCK8 Assay : This colorimetric assay is a standard method for assessing cell metabolic activity and, by inference, cell viability and proliferation.
-
Protocol : Cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).[4][5][9] Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK8 solution is added to each well.[4][5] The viable cells reduce the tetrazolium salt into a colored formazan product, the absorbance of which is measured using a microplate reader. The IC50 value, the concentration of this compound that inhibits 50% of cell growth, is then calculated.[9]
-
Western Blot Analysis
-
Western Blotting : This technique is used to detect specific proteins in a sample and to quantify their expression levels.
-
Protocol : Cells or tissues are lysed to extract total proteins. The protein concentration is determined, and equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., p-Akt, NF-κB, Caspase-3). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The signal is detected using a chemiluminescent substrate and imaged. Densitometry analysis is used to quantify the protein bands.[5][12]
-
Flow Cytometry
-
Cell Cycle Analysis : This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Protocol : Cells are treated with this compound, harvested, and fixed in ethanol. The fixed cells are then stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI). The DNA content of individual cells is measured by a flow cytometer. The resulting histogram allows for the quantification of cells in each phase of the cell cycle.[5]
-
-
Apoptosis Assay : This assay quantifies the percentage of apoptotic cells.
-
Protocol : Apoptosis is often assessed using an Annexin V-FITC/PI staining kit. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells. After treatment with this compound, cells are stained with Annexin V-FITC and PI and analyzed by flow cytometry.[5]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its target validation.
Caption: this compound activates the PI3K/Akt/mTOR pathway, promoting cell survival.
Caption: this compound inhibits the NF-κB pathway, reducing inflammation.
Caption: A typical workflow for validating this compound's therapeutic targets in vitro.
References
- 1. This compound from Nelumbo nucifera induces autophagy through the inhibition of PI3K/Akt/mTOR pathway and ROS hyper generation in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-from-nelumbo-nucifera-induces-autophagy-through-the-inhibition-of-pi3k-akt-mtor-pathway-and-ros-hyper-generation-in-a549-cells - Ask this paper | Bohrium [bohrium.com]
- 3. This compound, an alkaloid from lotus seed embryo, inhibits human lung cancer cell growth by MAPK activation and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mode of Action Analyses of this compound, a Bisbenzylisoquinoline Alkaloid of Lotus (Nelumbo nucifera) against Multidrug-Resistant Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro experiments and network pharmacology-based investigation of the molecular mechanism of this compound in the treatment of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of this compound Purification Based on Response Surface Methodology and Its Anti-Metastasis Mechanism on HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound isolated from Nelumbo nucifera enhances anti-cancer activities in Hep3B cells: molecular mechanisms of cell cycle arrest, ER stress induced apoptosis and anti-angiogenic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces apoptosis by modulating the ROS‑mediated JNK pathway in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Targets the Oncogenic Characteristics of Androgen-Dependent Prostate Cancer Cells via Inducing Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, an alkaloid from lotus seed embryo target HeLa and SiHa cervical cancer cells via pro-oxidant anticancer mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Action and mechanisms of this compound in inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | this compound Ameliorates Sepsis-Induced Myocardial Dysfunction Through Anti-Apoptotic and Antioxidative Effects by Regulating the PI3K/AKT/mTOR Signaling Pathway [frontiersin.org]
- 13. This compound Ameliorates Sepsis-Induced Myocardial Dysfunction Through Anti-Apoptotic and Antioxidative Effects by Regulating the PI3K/AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Pretreatment Attenuates Isoproterenol-Induced Cardiac Injury Through Modulation of Oxidative Stress, Inflammation, and Apoptosis in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Protects Against Brain Damage in Permanent Cerebral Ischemic Rat Associated with Autophagy Suppression and AMPK/mTOR Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. phcog.com [phcog.com]
- 17. This compound, an Alkaloid from Lotus Seed Embryos, Exerts Antiseizure and Neuroprotective Effects in a Kainic Acid-Induced Seizure Model in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Neferine's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action of neferine, a bisbenzylisoquinoline alkaloid derived from the seed embryo of Nelumbo nucifera (lotus), with other therapeutic alternatives. The information presented is supported by experimental data from multiple independent research groups, offering a comprehensive overview for researchers in oncology, pharmacology, and drug discovery.
Comparative Analysis of Cytotoxicity
This compound has demonstrated significant cytotoxic effects across a range of cancer cell lines. Its efficacy is comparable to, and in some cases exceeds, that of other natural compounds with anticancer properties, such as curcumin. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.
Table 1: Comparative IC50 Values of this compound and Curcumin in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Curcumin IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 29.47 (48h) | ~20-30 (48h) | [1] |
| MCF-7 | Breast Cancer (ER+) | Low µM range | 1.32 ± 0.06 (48h) | [2][3] |
| MDA-MB-231 | Breast Cancer (ER-) | Low µM range | 11.32 ± 2.13 (48h) | [2][3] |
| A549 | Lung Cancer | Low µM range | ~15-25 (48h) | [2] |
| HCT8 | Colon Cancer | Low µM range | Not specified | [2] |
| KYSE30 | Esophageal Squamous Cell Carcinoma | 14.16 ± 0.911 (24h) | Not specified | [4] |
| KYSE150 | Esophageal Squamous Cell Carcinoma | 13.03 ± 1.162 (24h) | Not specified | [4] |
| LNCaP | Prostate Cancer | ~25 (48h) | Not specified | [5] |
Note: IC50 values can vary based on experimental conditions such as incubation time and assay method. The data presented is a synthesis of findings from multiple sources to provide a comparative overview.
Induction of Apoptosis: this compound vs. Curcumin
A primary mechanism of action for many anticancer compounds is the induction of programmed cell death, or apoptosis. Both this compound and curcumin have been shown to induce apoptosis in various cancer cell lines.
Table 2: Comparative Analysis of Apoptosis Induction by this compound and Curcumin
| Compound | Cell Line | Concentration (µM) | Apoptosis Rate (%) | Reference |
| This compound | KYSE30 | 10 | 16.55 ± 2.45 | [4] |
| 15 | 24.2 ± 3.67 | [4] | ||
| 20 | 53.2 ± 5.31 | [4] | ||
| This compound | KYSE150 | 10 | 15.31 ± 3.22 | [4] |
| 15 | 27.3 ± 3.45 | [4] | ||
| 20 | 43.2 ± 4.21 | [4] | ||
| Curcumin | T47D | 10 | 13.87 | [3] |
| 30 | 30.09 | [3] | ||
| Curcumin | MCF-7 | 10 | 15.14 | [3] |
| 30 | 35.04 | [3] | ||
| Curcumin | P3X63Ag8 | 40 | Highest early apoptosis | [6] |
| 50 | 51.8 (late apoptosis) | [6] |
Key Signaling Pathways Modulated by this compound
Independent studies have verified that this compound exerts its effects through the modulation of several key signaling pathways.
ROS-Mediated Apoptosis
A recurring and independently verified mechanism of this compound's anticancer activity is the induction of reactive oxygen species (ROS) generation, leading to oxidative stress and subsequent apoptosis.[4][7][8][9]
References
- 1. Optimization of this compound Purification Based on Response Surface Methodology and Its Anti-Metastasis Mechanism on HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mode of Action Analyses of this compound, a Bisbenzylisoquinoline Alkaloid of Lotus (Nelumbo nucifera) against Multidrug-Resistant Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curcumin inhibits proliferation and promotes apoptosis of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis by modulating the ROS-mediated JNK pathway in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Targets the Oncogenic Characteristics of Androgen-Dependent Prostate Cancer Cells via Inducing Reactive Oxygen Species [mdpi.com]
- 6. Apoptosis of mouse myeloma cells induced by curcumin via the Notch3-p53 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, an alkaloid from lotus seed embryo target HeLa and SiHa cervical cancer cells via pro-oxidant anticancer mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Targets the Oncogenic Characteristics of Androgen-Dependent Prostate Cancer Cells via Inducing Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Assessing the Structure-Activity Relationship of Neferine and Its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Neferine, a prominent bisbenzylisoquinoline alkaloid isolated from the seed embryo of the lotus (Nelumbo nucifera), has garnered significant attention for its diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound and its naturally occurring analogs, liensinine and isoliensinine. The focus is on their anticancer, anti-inflammatory, and cardioprotective effects, supported by experimental data and detailed methodologies. While extensive research has been conducted on this compound itself, comprehensive SAR studies on a wide range of its synthetic analogs are limited in publicly available literature. Therefore, this guide primarily contrasts the activities of these three closely related natural alkaloids.
Comparative Biological Activities of this compound and Its Analogs
The biological activities of this compound, liensinine, and isoliensinine are summarized below, with a focus on their anticancer properties against various cell lines.
Anticancer Activity
This compound and its analogs have demonstrated cytotoxic effects against a range of cancer cell lines. Their efficacy, as indicated by IC50 values, varies depending on the specific analog and the cancer cell type.
| Compound | Cancer Cell Line | IC50 (µM) | Duration of Treatment (h) | Reference |
| This compound | HeLa (Cervical Cancer) | 25 | 48 | |
| SiHa (Cervical Cancer) | >25 | 48 | ||
| HepG2 (Liver Cancer) | 33.80 | 24 | [1] | |
| HepG2 (Liver Cancer) | 29.47 | 48 | [1] | |
| HepG2 (Liver Cancer) | 24.35 | 72 | [1] | |
| LNCaP (Prostate Cancer) | 25 | 48 | [2] | |
| Isoliensinine | Triple-Negative Breast Cancer Cells | 10-40 (effective dose range) | Not Specified | [3][4] |
| This compound, Liensinine, Isoliensinine | LNCaP (Prostate Cancer) | This compound and Isoliensinine showed more potent growth inhibition than Liensinine at 100µM | 48 | [5] |
| PC-3 (Prostate Cancer) | This compound showed the most potent growth inhibition, followed by Isoliensinine and then Liensinine at 100µM | 48 | ||
| DU-145 (Prostate Cancer) | This compound and Isoliensinine showed more potent growth inhibition than Liensinine at 100µM | 48 |
Note: Direct comparative IC50 values for all three compounds across the same cell lines under identical experimental conditions are not always available in a single study. The data presented is a compilation from various sources.
From the available data, isoliensinine is suggested to have the strongest antitumor effect in triple-negative breast cancer cells compared to this compound and liensinine.[3][4] In prostate cancer cells, this compound generally exhibits the most potent growth inhibition.[5]
Key Signaling Pathways
This compound and its analogs exert their biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent analogs.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. This compound has been shown to inhibit this pathway in some cancer cells, leading to apoptosis and autophagy.[6][7] Conversely, in the context of cardioprotection, this compound can activate this pathway to protect against sepsis-induced myocardial dysfunction.
Figure 1: this compound's modulation of the PI3K/Akt/mTOR pathway.
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling route involved in cell proliferation, differentiation, and apoptosis. This compound has been observed to inhibit the MAPK pathway in the context of liver fibrosis and activate it to enhance the antitumor effects of other chemotherapeutic agents in cervical cancer.[8][9]
Figure 2: this compound's interaction with the MAPK signaling pathway.
NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in inflammation. This compound has demonstrated anti-inflammatory effects by inhibiting the activation of NF-κB and the subsequent production of pro-inflammatory mediators.[8][10]
References
- 1. Optimization of this compound Purification Based on Response Surface Methodology and Its Anti-Metastasis Mechanism on HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Targets the Oncogenic Characteristics of Androgen-Dependent Prostate Cancer Cells via Inducing Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoliensinine: A Natural Compound with “Drug-Like” Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Isoliensinine: A Natural Compound with “Drug-Like” Potential [frontiersin.org]
- 5. The antiandrogenic effect of this compound, liensinine, and isoliensinine by inhibiting 5-α-reductase and androgen receptor expression via PI3K/AKT signaling pathway in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro experiments and network pharmacology-based investigation of the molecular mechanism of this compound in the treatment of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Exerts Antioxidant and Anti-Inflammatory Effects on Carbon Tetrachloride-Induced Liver Fibrosis by Inhibiting the MAPK and NF- κ B/I κ B α Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Enhances the Antitumor Effect of Mitomycin-C in Hela Cells Through the Activation of p38-MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Action and mechanisms of this compound in inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
